molecular formula C38H42N6O6S2 B609425 Navafenterol CAS No. 1435519-06-4

Navafenterol

Numéro de catalogue: B609425
Numéro CAS: 1435519-06-4
Poids moléculaire: 742.9 g/mol
Clé InChI: ZNKWRAKPQQZLNX-FFJARJNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Navafenterol (AZD8871) is a novel, long-acting, single-molecule dual-pharmacology agent functioning as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA). It is under investigation for the treatment of obstructive airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma . Its dual mechanism of action provides bronchoprotective effects by simultaneously blocking acetylcholine at muscarinic receptors and stimulating the β2-adrenergic receptors in airway smooth muscle, leading to relaxation and bronchodilation . Pre-clinical studies using human lung tissue models have demonstrated that its bronchoprotective effect against contractile agonists is primarily mediated by its β2-adrenoceptor agonist activity . In clinical research, this compound has shown a rapid onset of action (within 5 minutes post-dose) and sustained bronchodilation for over 24 hours . A phase 2a clinical trial in subjects with moderate-to-severe COPD found that once-daily this compound significantly improved lung function (trough FEV1) and reduced respiratory symptoms to a similar extent as an established LAMA/LABA combination therapy . This profile makes this compound a valuable compound for respiratory disease research, particularly for studying sustained bronchodilation, dual-pharmacology mechanisms, and novel therapeutic approaches for COPD and asthma.

Propriétés

Numéro CAS

1435519-06-4

Formule moléculaire

C38H42N6O6S2

Poids moléculaire

742.9 g/mol

Nom IUPAC

[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C38H42N6O6S2/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47)/t25?,26?,32-/m0/s1

Clé InChI

ZNKWRAKPQQZLNX-FFJARJNZSA-N

SMILES isomérique

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

SMILES canonique

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AZD-8871;  AZD 8871;  AZD8871;  LAS-191351;  LAS 191351;  LAS191351;  Navafenterol

Origine du produit

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navafenterol (AZD8871) is an investigational single-molecule bronchodilator for the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a Muscarinic Antagonist and β2-Agonist (MABA), this compound combines two clinically validated mechanisms of action in a single entity. This dual pharmacology targets the core pathophysiology of bronchoconstriction in COPD through simultaneous antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. Preclinical and clinical data indicate that this dual action leads to significant, sustained bronchodilation, offering a promising therapeutic approach for patients with COPD. This document provides a detailed overview of the mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the relevant signaling pathways.

Core Mechanism of Action: Dual Pharmacology for Bronchodilation

This compound is designed to address bronchoconstriction in COPD through two complementary pathways:

  • M3 Muscarinic Receptor Antagonism: In COPD, increased vagal tone leads to the release of acetylcholine (ACh) in the airways. ACh binds to M3 muscarinic receptors on airway smooth muscle, triggering a signaling cascade that results in bronchoconstriction. This compound acts as a competitive antagonist at these M3 receptors, inhibiting ACh binding and thereby preventing smooth muscle contraction.

  • β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are predominantly expressed on airway smooth muscle cells. Activation of these G-protein coupled receptors initiates a signaling pathway that leads to smooth muscle relaxation and subsequent bronchodilation. This compound functions as a potent agonist at the β2-adrenergic receptor, stimulating this pathway to actively relax the airway smooth muscle.

The combination of these two mechanisms in a single molecule is intended to provide superior bronchodilation compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[1][2]

Preclinical Pharmacology: Receptor Potency and Selectivity

In vitro studies have characterized the potency and selectivity of this compound at various muscarinic and adrenergic receptors. The data consistently demonstrates high potency for the target receptors, M3 and β2, which are critical for its bronchodilator effect.

Data Presentation: In Vitro Receptor Potency
Receptor SubtypeParameterValueReference
Muscarinic Receptors
Human M1pIC509.9[3]
Human M2pIC509.9[3]
Human M3pIC509.5[3]
Human M4pIC5010.4[3]
Human M5pIC508.8[3]
Adrenergic Receptors
β1pEC509.0[3]
β2pEC509.5[3]
β3pEC508.7[3]

pIC50 represents the negative logarithm of the half maximal inhibitory concentration. pEC50 represents the negative logarithm of the half maximal effective concentration.

This compound also exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a half-life of 4.97 hours at the M3 receptor compared to 0.46 hours at the M2 receptor.[3] This kinetic selectivity is advantageous as prolonged M2 receptor antagonism can have undesirable cardiovascular side effects. The selectivity for the β2-adrenoceptor over β1 and β3 subtypes is 3- and 6-fold, respectively.[3]

Signaling Pathways

The dual mechanism of this compound involves the modulation of two distinct signaling cascades within the airway smooth muscle cells.

β2-Adrenergic Receptor Agonist Pathway

Upon binding of this compound to the β2-adrenergic receptor, a conformational change activates the associated Gs alpha subunit of the G-protein. This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.

G_beta2 cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound beta2_receptor β2-Adrenergic Receptor This compound->beta2_receptor Binds g_protein Gs Protein beta2_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Catalyzes ATP to pka Protein Kinase A (PKA) camp->pka Activates mlck_p Phosphorylation of Myosin Light Chain Kinase (MLCK) pka->mlck_p Leads to relaxation Smooth Muscle Relaxation mlck_p->relaxation Results in G_m3 cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound m3_receptor M3 Muscarinic Receptor This compound->m3_receptor Blocks ACh Acetylcholine (ACh) ACh->m3_receptor Binds g_protein_q Gq Protein m3_receptor->g_protein_q Activates plc Phospholipase C (PLC) g_protein_q->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Stimulates contraction Smooth Muscle Contraction dag->contraction Contributes to ca_release->contraction Leads to G_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis human_lung Human Lung Tissue (non-transplantable) inflation Agarose Inflation human_lung->inflation slicing Vibratome Slicing (250-300 µm) inflation->slicing culture Culture in Media slicing->culture pretreatment Pre-treatment with This compound or Vehicle culture->pretreatment imaging_baseline Baseline Imaging of Airway Lumen pretreatment->imaging_baseline constrictor Addition of Bronchoconstrictor (e.g., Histamine) imaging_baseline->constrictor imaging_post Time-lapse Imaging of Airway Constriction constrictor->imaging_post quantification Quantification of Airway Lumen Area imaging_post->quantification dose_response Dose-Response Curve Generation quantification->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

References

AZD8871: A Technical Deep Dive into a Novel Dual-Pharmacology Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8871 (also known as navafenterol or LAS191351) is a novel, inhaled, long-acting dual-pharmacology bronchodilator that combines the functions of a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist in a single molecule.[1][2][3][4] This bifunctional approach is designed to offer a simplified and potentially more effective treatment for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][4] By targeting two distinct and complementary pathways that lead to airway smooth muscle relaxation, AZD8871 aims to provide superior bronchodilation compared to monotherapies and a simplified therapeutic regimen compared to combination therapies of two separate drugs.[5][6][7] This technical guide provides an in-depth overview of the core pharmacology, experimental data, and clinical investigation of AZD8871.

Core Pharmacology: A Dual Mechanism of Action

AZD8871 is designed to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic receptors on airway smooth muscle.[2][6] This dual action provides a two-pronged approach to bronchodilation:

  • Muscarinic Antagonism: By blocking the action of acetylcholine at M3 receptors, AZD8871 prevents the bronchoconstriction mediated by the parasympathetic nervous system.[6]

  • β2-Adrenoceptor Agonism: Concurrently, AZD8871 stimulates β2-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.

The combination of these two mechanisms in a single molecule is intended to provide a synergistic or additive effect, leading to more profound and sustained bronchodilation.[5][8]

Quantitative Preclinical Pharmacology

The preclinical pharmacological profile of AZD8871 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.

In Vitro Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of AZD8871.

ParameterReceptor/TissueValueReference
Binding Affinity (pIC50) Human M3 Receptor9.5[9]
Kinetic Selectivity (Half-life) M3 Receptor4.97 hours[9]
M2 Receptor0.46 hours[9]
β-Adrenoceptor Selectivity β2 vs β13-fold[9]
β2 vs β36-fold[9]
Functional Activity (pIC50) Electrically Stimulated Guinea Pig Trachea (Antimuscarinic)8.6[9]
Functional Activity (pEC50) Spontaneous Tone Isolated Guinea Pig Trachea (β2-agonist)8.8[9]
In Vivo Preclinical Efficacy

Preclinical studies in animal models have demonstrated the bronchoprotective effects of AZD8871.

Animal ModelEffectKey FindingReference
Guinea PigPrevention of acetylcholine-induced bronchoconstrictionPotent bronchoprotective activity with minimal systemic side effects (salivation, heart rate).[9]
DogPrevention of acetylcholine-induced bronchoconstrictionLong-lasting effects with a bronchoprotective half-life exceeding 24 hours.[9]

Clinical Pharmacology and Efficacy

AZD8871 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD and asthma.

Phase I Clinical Trial Data

Phase I studies in healthy volunteers and patients with mild asthma have demonstrated that single ascending doses of this compound are generally well-tolerated.[3][10][11] Clinically meaningful and sustained bronchodilation was observed at doses from 200 to 2100 μg.[1][11]

Phase IIa Clinical Trial Data in COPD Patients

Multiple Phase IIa studies have been conducted to assess the efficacy of AZD8871 in patients with moderate to severe COPD. The following tables summarize the key efficacy endpoints from these trials.

Table 1: Trough FEV1 Improvements vs. Placebo

StudyDoseDurationTrough FEV1 Improvement (mL)Reference
NCT02573155400 µgSingle Dose107[12]
1800 µgSingle Dose210[12]
NCT02971293100 µg14 DaysStatistically Significant Improvement[13]
600 µg14 DaysDose-ordered Improvement[13]
NCT03645434600 µg14 Days202[14]

Table 2: Peak FEV1 Improvements vs. Placebo

StudyDoseDurationPeak FEV1 Improvement (L)Reference
NCT03645434600 µg14 Days0.388[7][15]

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies used to characterize AZD8871, based on standard pharmacological practices.

Radioligand Binding Assays (Generalized Protocol)

These assays are used to determine the binding affinity of AZD8871 to its target receptors.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., human M3 or β2 receptors).

  • Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AZD8871).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Functional Assays in Isolated Tissues (Generalized Protocol)

These assays assess the functional activity of AZD8871 on airway smooth muscle.

  • Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other relevant species and mounted in an organ bath containing a physiological salt solution.

  • Contraction/Relaxation Measurement: Changes in tissue tension are measured using an isometric force transducer.

  • Antimuscarinic Activity: Tissues are pre-contracted with a muscarinic agonist (e.g., acetylcholine), and the ability of AZD8871 to relax the tissue is measured.

  • β2-Agonist Activity: The ability of AZD8871 to relax tissues with spontaneous tone is measured.

  • Data Analysis: Concentration-response curves are generated to determine the pEC50 (for agonism) or pIC50 (for antagonism).

Phase IIa Clinical Trial Design (Generalized Workflow for COPD Studies)

The clinical trials for AZD8871 in COPD patients have generally followed a randomized, double-blind, placebo-controlled, crossover design.

  • Patient Recruitment: Patients with a confirmed diagnosis of moderate to severe COPD are recruited.[16][17]

  • Screening and Run-in Period: A screening period is conducted to ensure patients meet the inclusion criteria, followed by a run-in period to establish baseline measurements.[17]

  • Randomization and Treatment Periods: Patients are randomized to receive a sequence of treatments, including different doses of AZD8871 and placebo, each for a specified duration (e.g., 14 days).[13][16] Washout periods are included between treatment periods to minimize carry-over effects.[16]

  • Efficacy and Safety Assessments: The primary efficacy endpoint is typically the change in forced expiratory volume in 1 second (FEV1).[7][12][13] Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and other clinical parameters.[12][13]

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of AZD8871.[12][17]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by AZD8871 and its proposed mechanism of action.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to AZD8871_Antagonist AZD8871 (Antagonist) AZD8871_Antagonist->M3_Receptor Blocks Gq Gq M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction

M3 Muscarinic Receptor Signaling Pathway and AZD8871 Antagonism.

B2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AZD8871_Agonist AZD8871 (Agonist) B2_Receptor β2-Adrenoceptor AZD8871_Agonist->B2_Receptor Binds to Gs Gs B2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

β2-Adrenoceptor Signaling Pathway and AZD8871 Agonism.

MABA_Mechanism cluster_receptors Airway Smooth Muscle Cell AZD8871 AZD8871 M3_Receptor M3 Receptor AZD8871->M3_Receptor Antagonizes B2_Receptor β2-Adrenoceptor AZD8871->B2_Receptor Agonizes Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Inhibits Bronchodilation Bronchodilation B2_Receptor->Bronchodilation Promotes Net Bronchodilation Enhanced and Sustained Bronchodilation

Dual Pharmacological Action of AZD8871 (MABA).

Clinical_Trial_Workflow Start Start Patient_Screening Patient Screening (Moderate to Severe COPD) Start->Patient_Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Run_In_Period Baseline Assessment (Run-in Period) Informed_Consent->Run_In_Period Randomization Randomization Run_In_Period->Randomization Treatment_A Treatment Period 1 (e.g., AZD8871 Dose 1) Randomization->Treatment_A Washout_1 Washout Period Treatment_A->Washout_1 Treatment_B Treatment Period 2 (e.g., AZD8871 Dose 2) Washout_1->Treatment_B Washout_2 Washout Period Treatment_B->Washout_2 Treatment_C Treatment Period 3 (e.g., Placebo) Washout_2->Treatment_C End_of_Study End of Study Assessments Treatment_C->End_of_Study Follow_Up Follow-up End_of_Study->Follow_Up End End Follow_Up->End

Generalized Phase IIa Crossover Clinical Trial Workflow.

Conclusion

AZD8871 represents a promising advancement in the treatment of obstructive airway diseases by integrating two established bronchodilator mechanisms into a single molecule. Preclinical data have demonstrated its potent dual pharmacology with a favorable selectivity and duration of action. Clinical trials have provided evidence of its efficacy in improving lung function in patients with COPD, with a good safety and tolerability profile. Further long-term studies will be crucial to fully establish the clinical benefits and role of AZD8871 in the management of COPD and asthma. The MABA approach, exemplified by AZD8871, has the potential to simplify treatment regimens, improve patient adherence, and ultimately enhance the quality of life for individuals with chronic respiratory conditions.

References

Preclinical Profile of Navafenterol: A Dual-Pharmacology Muscarinic Antagonist and β2-Adrenoceptor Agonist for Asthma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Navafenterol (also known as AZD8871 and LAS191351), a novel single-molecule bronchodilator with dual muscarinic M3 receptor antagonist and β2-adrenoceptor agonist (MABA) activity. The data presented herein summarizes the key in vitro and in vivo findings that underpin its development as a potential therapeutic for asthma.

In Vitro Pharmacology

This compound's dual pharmacology has been extensively characterized through a series of in vitro assays, demonstrating potent and sustained activity at both muscarinic and β2-adrenergic receptors.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human M3 muscarinic receptor and the β2-adrenoceptor.[1][2][3] Notably, it demonstrates kinetic selectivity for the M3 receptor over the M2 receptor, which is advantageous for minimizing potential cardiac side effects associated with M2 receptor blockade.[1][2][3] The compound also shows selectivity for the β2-adrenoceptor over β1 and β3 subtypes.[1][2]

Table 1: In Vitro Receptor Binding Profile of this compound

Receptor SubtypeAssay TypeParameterValueReference
Human M3 MuscarinicRadioligand BindingpIC509.5[1][2][3]
Human M3 MuscarinicKinetic Selectivityt1/2 (hours)4.97[1][2][3]
Human M2 MuscarinicKinetic Selectivityt1/2 (hours)0.46[1][2][3]
Human β2-Adrenoceptor-pEC509.5[3]
Human β1-AdrenoceptorSelectivity Fold vs β2-3-fold[1][2]
Human β3-AdrenoceptorSelectivity Fold vs β2-6-fold[1][2]
Human H1 HistamineRadioligand BindingpIC507.1 (IC50 = 85 nM)[4]
Functional Activity in Isolated Tissues

The functional consequences of this compound's receptor binding have been assessed in isolated tissue preparations, confirming its dual antagonist and agonist effects. In guinea pig trachea, this compound demonstrates potent bronchodilator activity.[1][2][3] Studies in human precision-cut lung slices (hPCLS) have further elucidated its bronchoprotective effects against various contractile agents.[4][5]

Table 2: In Vitro Functional Activity of this compound

Tissue PreparationExperimental ConditionParameterValueReference
Isolated Guinea Pig TracheaElectrical Field StimulationpIC508.6[1][2][3]
Isolated Guinea Pig TracheaSpontaneous TonepEC508.8[1][2][3]
Human BronchiPropranolol BlockadePotency Shift2-fold[2][6]
Human BronchiWashout% Recovery at 8h5.3%[2]
Human Precision-Cut Lung SlicesHistamine-induced bronchoconstriction in the presence of propranololpA27.5[4]

In Vivo Pharmacology

Preclinical in vivo studies in animal models have been conducted to evaluate the bronchoprotective effects and duration of action of this compound.

Bronchoprotection in Animal Models

In studies involving acetylcholine-induced bronchoconstriction in both guinea pigs and dogs, nebulized this compound demonstrated potent and long-lasting bronchoprotective effects.[2][3][6] A key finding from these studies is the prolonged bronchoprotective half-life of over 24 hours in dogs, suggesting the potential for once-daily dosing in humans.[2][3][6]

Table 3: In Vivo Bronchoprotective Effects of this compound

Animal ModelChallenge AgentRoute of AdministrationKey FindingReference
Guinea PigAcetylcholineNebulizedPrevention of bronchoconstriction with minimal effects on salivation and heart rate.[2][3][6]
DogAcetylcholineNebulizedBronchoprotective half-life > 24 hours.[2][3][6]

Signaling Pathways and Experimental Workflows

Dual Signaling Pathway of this compound in Airway Smooth Muscle

The bronchodilatory effect of this compound is achieved through the simultaneous modulation of two distinct signaling pathways in airway smooth muscle cells.

Navafenterol_Signaling_Pathway cluster_M3 Muscarinic Antagonism cluster_B2 β2-Adrenoceptor Agonism ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds PLC PLC Activation M3->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction_M3 Bronchoconstriction Ca_release->Contraction_M3 B2 β2-Adrenoceptor AC Adenylyl Cyclase B2->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Relaxation_B2 Bronchodilation PKA->Relaxation_B2 This compound This compound This compound->M3 Antagonizes This compound->B2 Agonizes

Caption: Dual signaling pathway of this compound in airway smooth muscle cells.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Affinity & Selectivity) functional_assays Isolated Tissue Functional Assays (e.g., Guinea Pig Trachea) receptor_binding->functional_assays human_tissue Human Tissue Assays (e.g., hPCLS) functional_assays->human_tissue bronchoprotection Bronchoprotection Models (e.g., ACh challenge in Guinea Pig/Dog) human_tissue->bronchoprotection Proceed to in vivo duration_action Duration of Action Studies bronchoprotection->duration_action safety_pharm Safety Pharmacology (Cardiovascular & CNS) duration_action->safety_pharm

Caption: General experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are summarized below based on available information from the cited literature.

In Vitro Radioligand Displacement Studies
  • Objective: To determine the binding affinity (pIC50) of this compound for human muscarinic M3 receptors.

  • Methodology:

    • Cell membranes expressing the human M3 receptor were incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine).

    • Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.

    • Following incubation, bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and expressed as the negative logarithm (pIC50).

Functional Assays in Isolated Guinea Pig Trachea
  • Objective: To assess the dual muscarinic antagonist and β2-adrenoceptor agonist activity of this compound.

  • Methodology:

    • Tracheal rings were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

    • Changes in isometric tension were recorded.

    • Muscarinic Antagonism: Tracheal rings were pre-contracted with electrical field stimulation (EFS). Cumulative concentrations of this compound were added to determine its inhibitory effect on the contractile response. To isolate the muscarinic component, experiments were conducted in the presence of a β-adrenoceptor antagonist (e.g., 1 µM propranolol).[2] The potency was expressed as pIC50.[2]

    • β2-Adrenoceptor Agonism: The relaxant effect of cumulative concentrations of this compound was evaluated on tissues with spontaneous tone. The potency was expressed as pEC50.[2]

In Vivo Bronchoprotection in Anesthetized Dogs
  • Objective: To evaluate the bronchoprotective efficacy and duration of action of this compound.

  • Methodology:

    • Anesthetized dogs were instrumented to measure changes in airway resistance.

    • Bronchoconstriction was induced by an intravenous infusion of acetylcholine.

    • This compound was administered via nebulization.

    • The ability of this compound to inhibit the acetylcholine-induced bronchoconstriction was measured over time.

    • The bronchoprotective half-life was calculated to determine the duration of action.[2][6]

Bronchoprotective Effect in Human Precision-Cut Lung Slices (hPCLS)
  • Objective: To investigate the bronchoprotective effect of this compound against non-muscarinic contractile agonists in human small airways.[4]

  • Methodology:

    • Precision-cut lung slices were prepared from human donor lungs.[4]

    • The slices were incubated with this compound at various concentrations.

    • Bronchoconstriction was induced using histamine or a thromboxane A2 analog (U46619).[4]

    • Changes in airway area were measured using video microscopy.

    • To isolate the β2AR agonism, experiments were repeated in the presence of the β-adrenoceptor antagonist propranolol.[4]

Conclusion

The preclinical data for this compound consistently demonstrate its profile as a potent, long-acting bronchodilator with a dual mechanism of action. Its high affinity and functional activity at both M3 muscarinic and β2-adrenergic receptors, coupled with a prolonged duration of action in in vivo models, provide a strong rationale for its clinical investigation in the treatment of asthma. The favorable selectivity profile of this compound suggests a potential for a good safety margin. These preclinical findings have paved the way for the clinical development of this compound as a novel therapeutic option for patients with obstructive airway diseases.

References

An In-depth Technical Guide to Investigational MABA Compounds for Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a leading cause of morbidity and mortality worldwide. The cornerstone of symptomatic treatment is bronchodilation, primarily achieved through long-acting β2-adrenergic agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). The co-administration of a LAMA and a LABA has been shown to provide superior bronchodilation compared to monotherapy. This has driven the development of bifunctional molecules that combine both pharmacologies into a single chemical entity, known as Muscarinic Antagonist and Beta-2 Agonist (MABA) compounds.[1][2][3][4]

MABA compounds offer a novel therapeutic approach by providing dual bronchodilation from a single molecule.[1][4] This strategy simplifies formulation and pharmacokinetics compared to fixed-dose combinations of two separate drugs and may offer an enhanced patent position.[4] By targeting both the parasympathetic (muscarinic antagonism) and sympathetic (β2 agonism) pathways controlling airway smooth muscle tone, MABAs have the potential for additive or synergistic effects, leading to improved lung function and better patient outcomes.[1] Several companies have active MABA discovery programs, with compounds like batefenterol (GSK961081) having reached clinical proof-of-concept.[1] This guide provides a detailed overview of the core pharmacology, quantitative data, experimental evaluation, and signaling pathways associated with key investigational MABA compounds.

Core Signaling Pathways

MABA compounds exert their bronchodilatory effects by simultaneously modulating two distinct signaling pathways in airway smooth muscle cells.

  • β2-Adrenergic Agonism: The β2-agonist component of the MABA molecule binds to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the sequestration of intracellular calcium and relaxation of the airway smooth muscle, resulting in bronchodilation.

  • Muscarinic Antagonism: The muscarinic antagonist component of the MABA molecule competitively blocks the action of acetylcholine (ACh) at M3 muscarinic receptors (M3-R) on airway smooth muscle. M3 receptors are coupled to the Gq G-protein. ACh binding to M3-R normally activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, causing smooth muscle contraction (bronchoconstriction). By blocking this receptor, the MABA compound prevents this signaling cascade, thereby inhibiting bronchoconstriction.

The dual action of MABAs provides a powerful, complementary approach to achieving maximal bronchodilation.

MABA_Signaling_Pathway Dual Signaling Pathway of MABA Compounds cluster_beta β2-Adrenergic Agonism cluster_muscarinic Muscarinic Antagonism MABA_beta MABA (β2 Agonist) beta2_R β2-Adrenergic Receptor (β2-AR) MABA_beta->beta2_R Binds Gs Gs Protein beta2_R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Bronchodilation Maximal Bronchodilation Relaxation->Bronchodilation MABA_musc MABA (M3 Antagonist) M3_R M3 Muscarinic Receptor (M3-R) MABA_musc->M3_R Blocks Gq Gq Protein M3_R->Gq Activates ACh Acetylcholine (ACh) ACh->M3_R Binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Generates Contraction Smooth Muscle Contraction IP3->Contraction Promotes Contraction->Bronchodilation Inhibition of

Caption: Dual signaling pathway of MABA compounds in airway smooth muscle.

Quantitative Data for Investigational Compounds

The following tables summarize key preclinical and clinical data for prominent investigational MABA compounds.

Batefenterol (GSK961081 / TD-5959)

Batefenterol is a first-in-class inhaled MABA that has undergone extensive preclinical and clinical evaluation.[1][5][6]

Table 1: Preclinical Pharmacological Profile of Batefenterol [5][6]

Parameter Receptor/Assay Value
Binding Affinity (Ki) Human M2 Muscarinic Receptor 1.4 nM
Human M3 Muscarinic Receptor 1.3 nM
Human β2-Adrenoceptor 3.7 nM
Functional Agonist Potency Human β2-Adrenoceptor (cAMP stimulation) EC50 = 0.29 nM
Functional Antagonist Potency Guinea Pig Trachea (vs. Carbachol) EC50 = 50.2 nM
Functional Agonist Potency Guinea Pig Trachea (Relaxation) EC50 = 24.6 nM
Combined MABA Effect Guinea Pig Trachea (Relaxation) EC50 = 11 nM
In Vivo Bronchoprotection Guinea Pig (MA mechanism) ED50 = 33.9 µg/ml
Guinea Pig (BA mechanism) ED50 = 14.1 µg/ml

| | Guinea Pig (MABA mechanism) | ED50 = 6.4 µg/ml |

Table 2: Clinical Efficacy of Batefenterol in Moderate COPD (14-Day Study) [7]

Treatment Group Trough FEV1 Change from Placebo (Day 14) Onset of Action
Batefenterol 400 µg +0.115 L (95% CI: 0.024, 0.205) Faster than TIO + SAL
Batefenterol 1200 µg +0.168 L (95% CI: 0.080, 0.255) Faster than TIO + SAL

| Tiotropium + Salmeterol | +0.103 L (95% CI: 0.026, 0.180) | - |

Table 3: Clinical Efficacy of Batefenterol in COPD (42-Day, Dose-Finding Study) [3]

Treatment Group (Once Daily) Change from Baseline Trough FEV1 vs Placebo (Day 42)
Batefenterol 37.5 µg +182.2 mL
Batefenterol 75 µg +199.2 mL
Batefenterol 150 µg +211.2 mL
Batefenterol 300 µg +226.2 mL

| Batefenterol 600 µg | +244.8 mL |

Navafenterol (AZD8871)

This compound is another single-molecule MABA developed for the treatment of COPD.[8] Preclinical studies have characterized its dual action against various bronchoconstrictor agents.

Table 4: Preclinical Bronchoprotective Effects of this compound in Human Precision-Cut Lung Slices (hPCLS) [8]

Contractile Agonist This compound Effect Mechanism Component Isolated
Histamine Significantly attenuated bronchoconstriction β2-AR agonism (effect reversed by propranolol)

| Thromboxane A2 (U46619) | Attenuated bronchoconstriction | β2-AR agonism |

Experimental Protocols and Workflows

The characterization of MABA compounds involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, selectivity, and efficacy.

In Vitro Characterization Workflow

The initial screening and characterization of novel MABA compounds typically follow a standardized in vitro workflow to establish the core pharmacological profile.

In_Vitro_Workflow Typical In Vitro Characterization Workflow for MABA Compounds cluster_binding 1. Binding Affinity Assays cluster_functional 2. Functional Potency & Selectivity Assays cluster_tissue 3. Ex Vivo Tissue Assays Binding Radioligand Competition Binding Assays Receptors Human recombinant receptors: - Muscarinic (M1-M5) - Adrenergic (β1, β2, β3) Binding->Receptors Functional Cell-Based Functional Assays Binding->Functional Output_Ki Determine Ki values (Affinity) Receptors->Output_Ki Assays Measure downstream signaling: - cAMP accumulation (for β-agonism) - Calcium flux (for M-antagonism) Functional->Assays Tissue Isolated Tissue/Organ Bath Studies Functional->Tissue Output_EC50 Determine EC50/IC50 values (Potency & Efficacy) Assays->Output_EC50 Prep Guinea Pig Trachea or Human Bronchial Rings Tissue->Prep Output_Relax Measure smooth muscle relaxation/contraction (Confirms dual action) Prep->Output_Relax MABA_Development_Pipeline Logical Progression of MABA Drug Development cluster_discovery Goal: Identify potent, balanced MABA leads cluster_preclinical Goal: Assess safety and in vivo efficacy cluster_phase1 Goal: Evaluate safety, tolerability, PK in humans cluster_phase2 Goal: Assess efficacy and dose-response in patients cluster_phase3 Goal: Confirm efficacy and safety in large patient population Discovery 1. Discovery & Lead Optimization Preclinical 2. Preclinical Development Discovery->Preclinical Discovery_Info - Design dual-pharmacology molecules - High-throughput screening - In vitro binding & functional assays - Structure-Activity Relationship (SAR) Discovery->Discovery_Info Phase1 3. Phase I Clinical Trials Preclinical->Phase1 Preclinical_Info - In vivo animal models (e.g., guinea pig) - Pharmacokinetics (ADME) - Toxicology studies - Formulation development for inhalation Preclinical->Preclinical_Info Phase2 4. Phase II Clinical Trials Phase1->Phase2 Phase1_Info - First-in-human studies - Healthy volunteers - Dose escalation to find Maximum Tolerated Dose (MTD) Phase1->Phase1_Info Phase3 5. Phase III Clinical Trials Phase2->Phase3 Phase2_Info - Studies in target population (COPD patients) - Proof-of-concept - Identify optimal dose for Phase III Phase2->Phase2_Info Approval 6. Regulatory Approval & Market Phase3->Approval Phase3_Info - Large-scale, multicenter trials - Compare against standard of care - Gather data for regulatory submission Phase3->Phase3_Info

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navafenterol, also known as AZD-8871, is a novel investigational long-acting dual-pharmacology molecule designed for the treatment of obstructive airways diseases such as Chronic Obstructive Pulmonary Disease (COPD). It functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA) within a single chemical entity. This unique profile offers the potential for synergistic bronchodilation and a simplified treatment regimen compared to combination therapies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of respiratory medicine.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name [4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate.[1][2] Its development has been discontinued for strategic reasons.[2]

Chemical Identifiers
IdentifierValue
IUPAC Name [4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate
CAS Number 1435519-06-4[1][3]
Molecular Formula C38H42N6O6S2[1][3]
Molecular Weight 742.91 g/mol [3][4]
Synonyms AZD-8871, AZD8871, LAS191351, LAS-191351[1][3][5]
Physicochemical Properties
PropertyPredicted Value
logP 3.9
pKa (most acidic) 7.9 (predicted)
pKa (most basic) 9.5 (predicted)
Aqueous Solubility Low (predicted)

Mechanism of Action

This compound is a single molecule that exhibits dual pharmacology, acting as a potent and selective M3 muscarinic receptor antagonist and a β2-adrenoceptor agonist.[6] This dual action targets the two primary pathways involved in the regulation of airway smooth muscle tone.

  • M3 Muscarinic Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation.

  • β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn leads to muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is expected to produce a more pronounced and sustained bronchodilator effect compared to monotherapies.

Signaling Pathways

Navafenterol_Signaling_Pathways cluster_M3 M3 Muscarinic Receptor Antagonism cluster_B2 β2-Adrenoceptor Agonism Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R PLC Phospholipase C M3R->PLC Navafenterol_M3 This compound Navafenterol_M3->M3R IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release Bronchoconstriction Bronchoconstriction Ca2_release->Bronchoconstriction Navafenterol_B2 This compound B2AR β2-Adrenoceptor Navafenterol_B2->B2AR AC Adenylyl Cyclase B2AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

This compound's dual mechanism of action.

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and several Phase I and II clinical trials to assess its efficacy, safety, and pharmacokinetic profile.

Receptor Binding and Functional Activity

The following table summarizes the in vitro potency of this compound at various human receptors.

Receptor TargetAssay TypePotency (pIC50 / pEC50)
Human M3 Receptor Radioligand Binding9.5 (pIC50)[6]
Human M1 Receptor Radioligand Binding9.9 (pIC50)[6]
Human M2 Receptor Radioligand Binding9.9 (pIC50)[6]
Human M4 Receptor Radioligand Binding10.4 (pIC50)[6]
Human M5 Receptor Radioligand Binding8.8 (pIC50)[6]
Human β2-Adrenoceptor Functional Assay9.5 (pEC50)[6]
Human β1-Adrenoceptor Functional Assay9.0 (pEC50)[6]
Human β3-Adrenoceptor Functional Assay8.7 (pEC50)[6]

This compound demonstrates high potency for the human M3 receptor and β2-adrenoceptor. It also shows selectivity for the β2-adrenoceptor over β1 and β3 subtypes.[6]

Pharmacokinetics

Clinical studies in patients with mild asthma have shown that this compound has a rapid onset of action, with bronchodilation observed within 5 minutes post-dose. The bronchodilatory effect is sustained for 24 to 36 hours. Plasma concentrations of this compound increase in a dose-proportional manner, reaching a peak approximately 1 hour after inhalation. The terminal elimination half-life has been reported to be between 15.96 and 23.10 hours.

Clinical Efficacy

Phase I and II clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with COPD.

Clinical TrialPatient PopulationKey Findings
NCT02573155 Moderate to severe COPDSingle doses of 400 µg and 1800 µg showed statistically significant improvements in trough FEV1 compared to placebo. The 1800 µg dose was also superior to indacaterol and tiotropium.[5]
NCT03645434 Moderate to severe COPDAfter 14 days of once-daily treatment with 600 µg, this compound significantly improved trough FEV1 compared to placebo and showed comparable efficacy to a fixed-dose combination of umeclidinium/vilanterol.

Experimental Protocols

In Vitro Bronchoprotective Effect in Human Precision-Cut Lung Slices (hPCLS)

This protocol is based on the methodology described by J. Thach et al. (2023).

  • Tissue Preparation: Human lung tissue is obtained from donors and precision-cut into 250 µm thick slices.

  • Culture: The hPCLS are cultured in a serum-free medium and incubated overnight.

  • Treatment: Slices are pre-treated with varying concentrations of this compound (e.g., 3-300 nM) for 30 minutes.

  • Bronchoconstriction Induction: Bronchoconstriction is induced by adding a contractile agonist such as histamine or the thromboxane A2 analog U46619.

  • Imaging and Analysis: The airway area is continuously monitored and imaged using microscopy. The percentage of airway closure is calculated to determine the bronchoprotective effect of this compound.

  • Receptor Specificity: To confirm the mechanism of action, experiments are repeated in the presence of a β2-adrenoceptor antagonist (e.g., propranolol) to assess the contribution of β2-agonism to the observed effects.

hPCLS_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Mechanism Validation LungTissue Human Lung Tissue Slicing Precision-Cut Slicing (250 µm) LungTissue->Slicing Culture Overnight Culture Slicing->Culture Pretreatment This compound Pre-treatment (30 min) Culture->Pretreatment Induction Induce Bronchoconstriction (Histamine or U46619) Pretreatment->Induction Imaging Live-Cell Imaging Induction->Imaging AirwayArea Measure Airway Area Imaging->AirwayArea Calculation Calculate % Bronchoprotection AirwayArea->Calculation Propranolol Repeat with Propranolol Calculation->Propranolol

References

The Discovery and Development of Navafenterol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Navafenterol (AZD8871, formerly LAS191351) is an investigational, inhaled, single-molecule, dual-pharmacology bronchodilator combining a long-acting muscarinic antagonist (LAMA) and a long-acting β2-adrenergic agonist (LABA) in a single entity.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its preclinical pharmacology, clinical trial progression, and key experimental methodologies. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and key mechanistic and workflow diagrams are presented using Graphviz to facilitate a deeper understanding of this novel therapeutic agent for chronic obstructive pulmonary disease (COPD).

Introduction: The Rationale for a MABA in COPD

Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[3] The cornerstone of pharmacological management for COPD involves the use of inhaled bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenergic agonists (LABAs).[4] While both classes of drugs are effective as monotherapies, their combination has been shown to provide superior bronchodilation and clinical benefits due to their complementary mechanisms of action.[4] This led to the development of fixed-dose combinations (FDCs) of LAMAs and LABAs.

The development of single-molecule muscarinic antagonist and β2-agonist (MABA) compounds, such as this compound, represents a further evolution in COPD therapy.[4] The theoretical advantages of a MABA include the delivery of a fixed and uniform ratio of both pharmacologies to the lungs, a single pharmacokinetic profile, and potentially simplified clinical development compared to two-component FDCs.[4][5]

Discovery and Preclinical Development

This compound was initially developed by Almirall S.A. under the code LAS191351 and was later acquired by AstraZeneca and renamed AZD8871.[6] The discovery program aimed to identify a single chemical entity with potent and balanced dual activity at both muscarinic M3 receptors and β2-adrenergic receptors.

In Vitro Pharmacology

Preclinical in vitro studies were crucial in characterizing the pharmacological profile of this compound. These studies typically involve radioligand binding assays to determine the affinity of the compound for the target receptors and functional assays to assess its potency and efficacy.

Experimental Protocol: Receptor Binding Affinity Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M3 and β2-adrenergic receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human M3 or β2-adrenergic receptor.

    • Radioligand: A specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β2-adrenergic receptors) is used to label the target receptors.

    • Competition Binding: The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: Functional Cellular Assays

  • Objective: To determine the functional potency (EC50) and efficacy of this compound at the β2-adrenergic receptor and its antagonist potency (IC50) at the muscarinic M3 receptor.

  • Methodology (β2-Agonism):

    • Cell Line: A cell line expressing the human β2-adrenergic receptor and a reporter system (e.g., cAMP response element-luciferase) is used.

    • Stimulation: Cells are stimulated with increasing concentrations of this compound.

    • Measurement: The production of the second messenger, cyclic AMP (cAMP), or the reporter gene expression is measured.

    • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

  • Methodology (M3-Antagonism):

    • Cell Line: A cell line expressing the human M3 receptor is used.

    • Agonist Challenge: Cells are pre-incubated with increasing concentrations of this compound before being challenged with a fixed concentration of a muscarinic agonist (e.g., carbachol).

    • Measurement: The inhibition of the agonist-induced response (e.g., calcium mobilization) is measured.

    • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.

In Vivo Pharmacology

Following in vitro characterization, the bronchoprotective effects of this compound were evaluated in animal models.

Experimental Protocol: In Vivo Bronchoprotection in Animal Models

  • Objective: To assess the ability of inhaled this compound to protect against agonist-induced bronchoconstriction in animal models (e.g., guinea pigs, dogs).

  • Methodology:

    • Animal Model: Anesthetized and ventilated guinea pigs or dogs are commonly used.

    • Bronchoconstrictor Challenge: A bronchoconstricting agent (e.g., acetylcholine, histamine) is administered intravenously or by inhalation to induce an increase in airway resistance.

    • Drug Administration: this compound is administered via inhalation prior to the bronchoconstrictor challenge.

    • Measurement: Changes in lung function parameters, such as airway resistance and dynamic lung compliance, are measured.

    • Data Analysis: The dose of this compound required to inhibit the bronchoconstrictor response by 50% (ED50) is determined.

Clinical Development

The clinical development program for this compound has encompassed Phase I and Phase II studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.

Phase I Clinical Trials

Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

Table 1: Summary of Key Phase I Clinical Trial Data for this compound

Study IdentifierPopulationDose(s)Key Findings
NCT02814656Healthy Male Volunteers (non-Japanese)300 µg, 600 µg, 900 µg (multiple ascending doses)Good safety and tolerability at steady state.[5]
NCT03159442Healthy Male Volunteers (Japanese)300 µg, 600 µg, 900 µg (multiple ascending doses)Good safety and tolerability at steady state.[5]
NCT02573155Moderate to Severe COPD Patients400 µg, 1800 µg (single doses)Sustained bronchodilation over 24 hours; well-tolerated.[7]
-Mild Asthma Patients50 µg, 200 µg, 400 µg, 900 µg, 1800 µg, 2100 µg (single ascending doses)Rapid onset of action; sustained bronchodilation up to 36 hours; well-tolerated.[8]
Phase II Clinical Trials

Phase II studies aimed to evaluate the efficacy and safety of this compound in patients with moderate to severe COPD.

Table 2: Summary of Key Phase IIa Clinical Trial Data for this compound

Study IdentifierPopulationTreatment ArmsPrimary EndpointKey Efficacy Results
NCT02971293Moderate to Severe COPDThis compound (100 µg, 600 µg), PlaceboChange from baseline in trough FEV1 on Day 15Dose-dependent, clinically meaningful improvements in bronchodilation over 24 hours compared to placebo.[9]
NCT03645434Moderate to Severe COPDThis compound (600 µg), Umeclidinium/Vilanterol (UMEC/VI; 62.5 µg/25 µg), PlaceboChange from baseline in trough FEV1 on Day 15Significant improvement in trough FEV1 vs. placebo (LS mean difference: 0.202 L; p<0.0001). No significant difference between this compound and UMEC/VI.[9][10]

Experimental Protocol: Phase IIa Clinical Trial in COPD (NCT03645434)

  • Objective: To evaluate the efficacy, pharmacokinetics, and safety of this compound compared with placebo and an active comparator in patients with moderate-to-severe COPD.[9]

  • Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.[9]

  • Inclusion Criteria: Patients with a diagnosis of moderate-to-severe COPD, post-bronchodilator FEV1/FVC < 0.70, and post-bronchodilator FEV1 ≥ 30% and < 80% of predicted normal.

  • Treatment:

    • This compound 600 µg once daily via inhalation.

    • Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg once daily.

    • Placebo.

  • Primary Outcome Measure: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on Day 15.[9]

  • Secondary Outcome Measures:

    • Change from baseline in peak FEV1.

    • Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS).

    • Change from baseline in COPD Assessment Tool (CAT).

    • Adverse events.

    • Pharmacokinetics.

  • Methodology for FEV1 Measurement: Spirometry was performed at pre-dose and at various time points post-dose on Day 1 and Day 15. Trough FEV1 was defined as the mean of the 23.25-hour and 23.75-hour post-dose readings on Day 14.

Mechanism of Action and Signaling Pathways

This compound exerts its bronchodilatory effect through two distinct signaling pathways:

  • Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction. This compound competitively antagonizes the binding of acetylcholine to M3 receptors, thereby inhibiting this bronchoconstrictor tone.

  • β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Navafenterol_Signaling_Pathways cluster_M3 Muscarinic M3 Receptor Pathway cluster_beta2 β2-Adrenergic Receptor Pathway Navafenterol_M3 This compound M3_Receptor M3 Receptor Navafenterol_M3->M3_Receptor Antagonizes Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds Navafenterol_beta2 This compound beta2_Receptor β2 Receptor Navafenterol_beta2->beta2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase beta2_Receptor->Adenylyl_Cyclase Activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Catalyzes PKA PKA cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: Dual signaling pathways of this compound.

Development Workflow

The development of this compound followed a structured workflow from initial discovery to clinical evaluation.

Navafenterol_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (M3 & β2 Receptors) Lead_Gen Lead Generation (LAS191351) Target_ID->Lead_Gen Lead_Opt Lead Optimization (this compound - AZD8871) Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Pharmacology (Animal Models) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, PK in Healthy Volunteers & Mild Asthma) In_Vivo->Phase_I Phase_II Phase IIa Trials (Efficacy, Safety in COPD) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: this compound development workflow.

Conclusion and Future Directions

This compound has demonstrated promising results in its clinical development program to date, showing significant improvements in lung function and a favorable safety profile in patients with moderate to severe COPD.[3][9] Its efficacy appears comparable to an established LAMA/LABA fixed-dose combination.[9] The single-molecule MABA approach offers a potential simplification of treatment for COPD. Further investigation in larger and longer-term Phase III clinical trials will be necessary to fully establish the clinical efficacy, safety, and place in therapy for this compound. As of early 2023, the clinical development for this compound for COPD was discontinued for strategic reasons.[11] However, the data generated from its comprehensive development program provide valuable insights into the potential of the MABA class of bronchodilators.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navafenterol (also known as AZD8871) is a novel inhaled long-acting dual-pharmacology molecule engineered as a muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2][3][4] This unique profile allows it to act as a bronchodilator through two distinct mechanisms of action, making it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1][2] Preclinical and clinical studies have demonstrated its potential for sustained bronchodilation and a favorable safety profile.[5][6][7] This technical guide provides an in-depth analysis of this compound's receptor binding affinity, the experimental protocols used for its characterization, and its downstream signaling pathways.

Core Receptor Binding Affinity

This compound exhibits high-affinity binding to both human muscarinic M3 receptors and β2-adrenergic receptors. Its dual activity is characterized by potent antagonism of the M3 receptor and potent agonism of the β2-adrenoceptor.[8]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding and functional potency data for this compound at various human receptors.

Table 1: Muscarinic Receptor Antagonist Activity of this compound [8]

Receptor SubtypepIC50
M19.9
M29.9
M39.5
M410.4
M58.8

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: β-Adrenergic Receptor Agonist Activity of this compound [8]

Receptor SubtypepEC50Selectivity (fold) vs. β2
β19.03
β29.5-
β38.76

pEC50 is the negative logarithm of the half maximal effective concentration (EC50).

Table 3: Kinetic Selectivity of this compound for Muscarinic Receptors [8]

Receptor SubtypeHalf-life (t½)
M20.46 hours
M34.97 hours

Table 4: Functional Activity of this compound in Isolated Guinea Pig Trachea [8]

AssayParameterValue
Electrically StimulatedpIC508.6
Spontaneous TonepEC508.8

Table 5: Histamine H1 Receptor Affinity of this compound [9]

ReceptorParameterValue (nM)pIC50
H1IC50857.1

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays for Muscarinic and β-Adrenergic Receptors

These assays are fundamental for determining the affinity of a compound for its receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO cells expressing human recombinant receptors homogenization Homogenization in assay buffer cell_culture->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation resuspension Resuspension of membrane pellet centrifugation->resuspension incubation Incubate membranes with radioligand and this compound resuspension->incubation separation Separate bound and free radioligand via filtration quantification Quantify radioactivity on filters competition_curve Generate competition binding curves quantification->competition_curve ic50_determination Determine IC50 values competition_curve->ic50_determination ki_calculation Calculate Ki from IC50 (Cheng-Prusoff equation) ic50_determination->ki_calculation

Fig 1. Workflow for Radioligand Binding Assay.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic and β-adrenergic receptors.

Materials:

  • Chinese Hamster Ovary (CHO) cell membranes expressing recombinant human M1-M5 and β1-β3 receptors.

  • Radioligands: e.g., [3H]-N-methylscopolamine for muscarinic receptors and [3H]-CGP12177 for β-adrenergic receptors.

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from these curves, and the Ki is calculated using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

Functional assays assess the physiological response to a drug, providing a measure of its efficacy.

cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis dissection Dissection of guinea pig trachea mounting Mounting of tracheal rings in organ baths dissection->mounting equilibration Equilibration under physiological conditions mounting->equilibration contraction Induce contraction (e.g., electrical field stimulation) equilibration->contraction drug_addition Cumulative addition of this compound measurement Measure changes in tissue tension response_curve Generate concentration-response curves measurement->response_curve potency_determination Determine pIC50 or pEC50 response_curve->potency_determination

Fig 2. Workflow for Isolated Tissue Functional Assay.

Objective: To determine the functional potency (pIC50 for antagonism and pEC50 for agonism) of this compound.

Materials:

  • Guinea pig tracheas.

  • Krebs-Henseleit solution.

  • Organ baths with isometric force transducers.

  • Electrical field stimulation (EFS) equipment.

  • This compound.

Protocol for Antagonist Activity (pIC50):

  • Tissue Preparation: Guinea pig tracheal rings are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction: Submaximal contractions are induced by EFS.

  • Drug Addition: Increasing concentrations of this compound are added cumulatively to the organ baths, and the inhibition of the EFS-induced contraction is measured.

  • Data Analysis: Concentration-response curves are plotted, and the pIC50 is calculated.

Protocol for Agonist Activity (pEC50):

  • Tissue Preparation and Equilibration: As described above.

  • Spontaneous Tone: The relaxant effect of this compound is measured on tissues with spontaneous tone.

  • Drug Addition: Cumulative concentrations of this compound are added to the organ baths.

  • Measurement: The relaxation of the tracheal smooth muscle is measured.

  • Data Analysis: Concentration-response curves are constructed to determine the pEC50.

Signaling Pathways

This compound's dual mechanism of action involves the modulation of two key signaling pathways in airway smooth muscle cells.

β2-Adrenergic Receptor Agonism

As a β2-agonist, this compound stimulates the Gs alpha subunit of the G-protein coupled β2-adrenergic receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Gs Gs protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to

Fig 3. β2-Adrenergic Receptor Signaling Pathway.
M3 Muscarinic Receptor Antagonism

As a muscarinic antagonist, this compound competitively blocks the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle. These receptors are coupled to the Gq alpha subunit. Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium levels, preventing smooth muscle contraction and promoting bronchodilation.

cluster_inhibition Inhibition by this compound This compound This compound M3R M3 Muscarinic Receptor This compound->M3R blocks Gq Gq protein M3R->Gq activates ACh Acetylcholine (ACh) ACh->M3R PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release from SR IP3->Ca2_release Contraction Smooth Muscle Contraction DAG->Contraction Ca2_release->Contraction

Fig 4. M3 Muscarinic Receptor Signaling Pathway.

References

In Vitro Characterization of AZD8871: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of AZD8871 (also known as navafenterol), a novel inhaled dual-pharmacology molecule with M3 muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2] Developed for the treatment of chronic obstructive pulmonary disease (COPD), AZD8871's unique profile offers the potential for enhanced bronchodilation through a single compound.[2][3][4]

This document summarizes key quantitative data from preclinical studies, details the methodologies for pivotal in vitro experiments, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation

The in vitro characteristics of AZD8871 have been quantified through a series of binding and functional assays. The data below is compiled from key preclinical publications.[3]

Table 1: Muscarinic Receptor Binding Profile
Receptor SubtypeAssay TypeParameterValue
Human M3Radioligand BindingpIC509.5[3]
Human M3Kinetic BindingHalf-life (t½)4.97 hours[3]
Human M2Kinetic BindingHalf-life (t½)0.46 hours[3]
Table 2: β-Adrenoceptor Selectivity Profile
Receptor SubtypeSelectivity vs. β2
β1-adrenoceptor3-fold[3]
β3-adrenoceptor6-fold[3]
Table 3: Functional Activity in Isolated Tissues
Tissue PreparationAssay ConditionParameterValue
Guinea Pig TracheaElectrically StimulatedpIC50 (Antimuscarinic activity)8.6[3]
Guinea Pig TracheaSpontaneous TonepEC50 (β2-agonist activity)8.8[3]
Human BronchiPropranolol BlockadeRelaxation Recovery (at 8h)5.3%[3]

Signaling Pathways and Experimental Workflows

Dual-Action Signaling Pathway

AZD8871 exerts its therapeutic effect by simultaneously targeting two distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells. As an antagonist, it blocks acetylcholine-induced bronchoconstriction via the M3 receptor. As an agonist, it promotes bronchodilation by stimulating the β2-adrenoceptor.

AZD8871_Signaling_Pathway cluster_M3 M3 Receptor Antagonism cluster_B2 β2-Adrenoceptor Agonism AZD_ant AZD8871 M3 M3 Receptor AZD_ant->M3 Gq Gq Protein M3->Gq ACh Acetylcholine ACh->M3 PLC PLC Gq->PLC IP3 IP3 → ↑ Ca²⁺ PLC->IP3 DAG DAG → PKC PLC->DAG Contraction Bronchoconstriction IP3->Contraction AZD_ago AZD8871 B2AR β2-Adrenoceptor AZD_ago->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Bronchodilation PKA->Relaxation Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing human M3 receptors) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]-NMS) - AZD8871 (varying concentrations) prep->incubate separate 3. Separation Rapid vacuum filtration to separate bound from free radioligand incubate->separate wash 4. Washing Ice-cold buffer wash to remove non-specific binding separate->wash count 5. Quantification Scintillation counting to measure bound radioactivity wash->count analyze 6. Data Analysis Non-linear regression to determine IC50/pIC50 values count->analyze Functional_Selectivity_Logic cluster_logic Experimental Conditions start Isolated Tissue (e.g., Guinea Pig Trachea) cond1 Electrical Field Stimulation (induces cholinergic contraction) start->cond1 cond2 Spontaneous Tone + Propranolol (β-blocker) start->cond2 assay1 Add AZD8871 Measure inhibition of contraction cond1->assay1 assay2 Add AZD8871 Measure tissue relaxation cond2->assay2 result1 Determine M3 Antagonist Potency (pIC50) assay1->result1 result2 Determine β2 Agonist Potency (pEC50) assay2->result2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Navafenterol (AZD8871) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator, functioning as both a muscarinic antagonist and a β2-agonist (MABA) in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD), including the chronic bronchitis phenotype, this compound has demonstrated significant improvements in lung function and symptoms in clinical trials.[1][3] Its dual mechanism of action offers a novel therapeutic approach, potentially providing efficacy comparable or superior to combination therapies of long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs) with a simplified dosing regimen.[2][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its pharmacological properties, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.

Core Pharmacology and Mechanism of Action

This compound is designed to address bronchoconstriction in chronic bronchitis through two distinct and complementary signaling pathways:

  • Muscarinic Receptor Antagonism: this compound exhibits potent antagonist activity at the M3 muscarinic receptor, which is the primary mediator of acetylcholine-induced bronchoconstriction in the airways.[2][5] By blocking this receptor, this compound inhibits parasympathetic nerve-mediated smooth muscle contraction, leading to bronchodilation.

  • β2-Adrenergic Receptor Agonism: Concurrently, this compound acts as a potent agonist at the β2-adrenergic receptor.[2][5] Activation of this receptor on airway smooth muscle cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A, which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2][3]

The combination of these two mechanisms in a single molecule is intended to provide synergistic or additive bronchodilator effects.[4]

Signaling Pathway of this compound

Navafenterol_Signaling cluster_this compound This compound cluster_AirwaySmoothMuscleCell Airway Smooth Muscle Cell This compound This compound (AZD8871) M3R M3 Muscarinic Receptor This compound->M3R Antagonism beta2AR β2-Adrenergic Receptor This compound->beta2AR Agonism Contraction Smooth Muscle Contraction M3R->Contraction Stimulates AC Adenylyl Cyclase beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes ACh Acetylcholine ACh->M3R

Dual mechanism of action of this compound in airway smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of this compound in patients with moderate-to-severe COPD.

Table 1: Efficacy Data - Change in Forced Expiratory Volume in 1 second (FEV1)
Study IdentifierTreatment GroupNPrimary EndpointChange from Baseline (Liters)95% CIp-value vs. Placebo
Phase 2a (NCT03645434) [3]This compound 600 µg73Trough FEV1 at Day 150.202 (LS Mean Difference)-<0.0001
Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg73Trough FEV1 at Day 150.248 (LS Mean Difference)-<0.0001
This compound 600 µg73Peak FEV1 at Day 140.388 (LS Mean Difference)0.329 - 0.447<0.0001
UMEC/VI 62.5/25 µg73Peak FEV1 at Day 140.326 (LS Mean Difference)0.226 - 0.385<0.0001
Phase 1 (NCT02573155) [6]This compound 400 µg38Trough FEV1 on Day 20.111 (LS Mean)0.059 - 0.163<0.0001
This compound 1800 µg38Trough FEV1 on Day 20.210 (LS Mean)0.156 - 0.264<0.0001

LS Mean Difference: Least Squares Mean Difference

Table 2: Symptom Improvement Data (Phase 2a - NCT03645434)[3]
Treatment GroupNSymptom ScoreResultp-value vs. Placebo
This compound 600 µg73COPD Assessment Test (CAT)Significantly greater improvement<0.005
Breathlessness, Cough, and Sputum Scale (BCSS)Significantly greater improvement<0.005
UMEC/VI 62.5/25 µg73COPD Assessment Test (CAT)Significantly greater improvement<0.005
Breathlessness, Cough, and Sputum Scale (BCSS)Significantly greater improvement<0.005
Table 3: Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)[7]
DoseNCmax (pg/mL)Tmax (hr, median)AUC (pg·h/mL)
Study A (Non-Japanese)
300 µg613.91.52163
600 µg632.81.01373
900 µg645.91.51549
Study B (Japanese)
300 µg614.81.26185
600 µg628.51.51358
900 µg650.11.51632

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 4: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)
StudyTreatment GroupNMost Frequent TEAEs
Phase 2a (COPD) [3]This compound 600 µg73Safety profiles were similar across treatment groups. No serious adverse events were reported in the this compound treatment period.
Phase 1 (Healthy Volunteers) [7]This compound (300-900 µg)12 (each study)Study A: Vessel puncture-site bruise. Study B: Diarrhea. No dose-response relationship was observed.
Phase 1 (COPD) [6]This compound 400 µg38Frequency of TEAEs was 52.9% (vs. 34.4-37.5% for placebo/comparators).
This compound 1800 µg38Frequency of TEAEs was 22.6% (vs. 34.4-37.5% for placebo/comparators).

Experimental Protocols

Preclinical Evaluation: Precision-Cut Human Lung Slices (hPCLS)

This ex vivo model was utilized to assess the bronchoprotective effects of this compound in human airway tissue.[5]

Objective: To functionally characterize the β2-adrenergic agonism of this compound.

Methodology:

  • Tissue Preparation: Precision-cut lung slices were prepared from human donor lungs.[5]

  • Reagents: this compound was reconstituted in DMSO to a stock concentration of 10 mM and stored at -20 °C.[5]

  • Experimental Procedure:

    • Lung slices were pre-treated with varying concentrations of this compound (3–300 nM) or a vehicle control.[5]

    • To induce bronchoconstriction, slices were exposed to incremental concentrations of non-muscarinic contractile agonists such as histamine (10⁻¹⁰ M to 10⁻⁴ M) or the thromboxane A2 analog U46619 (10⁻¹⁰ M to 10⁻⁵ M).[5]

    • To isolate the β2AR-mediated effects, experiments were repeated in the presence of the β2AR antagonist, propranolol.[5]

  • Data Analysis: Changes in airway area were measured to quantify bronchoconstriction. Concentration-response curves were generated, and statistical analysis was performed using one-way ANOVA and Dunnett's test for multigroup comparisons or an unpaired, two-tailed Student's t-test for two-group comparisons.[5]

Experimental Workflow: hPCLS Bronchoprotection Assay

hPCLS_Workflow start Start: Human Donor Lung Tissue prep Preparation of Precision-Cut Lung Slices (hPCLS) start->prep pretreatment Pre-treatment with this compound (3-300 nM) or Vehicle prep->pretreatment constriction Induce Bronchoconstriction (Histamine or U46619) pretreatment->constriction measurement Measure Airway Area Changes constriction->measurement analysis Generate Concentration-Response Curves and Statistical Analysis measurement->analysis end End: Quantify Bronchoprotective Effect analysis->end

Workflow for assessing this compound's bronchoprotective effects using hPCLS.
Clinical Trial: Phase 2a, Randomized, Crossover Study (NCT03645434)

This study evaluated the efficacy, pharmacokinetics, and safety of this compound in patients with moderate-to-severe COPD.[2][3]

Objective: To compare the efficacy of once-daily inhaled this compound 600 µg with placebo and an active comparator (umeclidinium/vilanterol).[2]

Study Design:

  • A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[2]

  • Participants: 73 individuals aged 40-85 years with a diagnosis of moderate-to-severe COPD.[2]

  • Treatments:

    • This compound 600 µg, once daily via inhalation.

    • Placebo, once daily via inhalation.

    • Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.[2]

  • Study Periods: Three 14-day treatment periods separated by washout periods.[2]

  • Primary Endpoint: Change from baseline in trough FEV1 on day 15.[2]

  • Secondary Endpoints: Change from baseline in peak FEV1, change in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.[2]

  • Statistical Analysis: A mixed model was used for the analysis of FEV1 endpoints, with fixed effects for treatment, sequence, and period, and the participant fitted as a random effect.[8]

Logical Flow of Phase 2a Clinical Trial

Clinical_Trial_Flow screening Screening & Enrollment (N=73 Moderate-to-Severe COPD) randomization Randomization to Treatment Sequence screening->randomization period1 Period 1 (14 days) Treatment A, B, or C randomization->period1 washout1 Washout Period period1->washout1 endpoints Endpoint Assessment (FEV1, Symptoms, Safety, PK) period1->endpoints period2 Period 2 (14 days) Treatment A, B, or C washout1->period2 washout2 Washout Period period2->washout2 period2->endpoints period3 Period 3 (14 days) Treatment A, B, or C washout2->period3 period3->endpoints analysis Statistical Analysis endpoints->analysis

Crossover design of the Phase 2a clinical trial for this compound.

Conclusion and Future Directions

This compound has demonstrated promising results as a once-daily inhaled MABA for the treatment of COPD, including chronic bronchitis. The available data from preclinical and clinical studies indicate that it is a well-tolerated and effective bronchodilator, with a rapid onset of action and sustained effects on lung function and symptoms.[2][6] The dual-pharmacology approach offers a simplified and potentially more effective treatment option compared to single-agent bronchodilators and is comparable to dual-combination therapy.[3][4]

Further research, including larger and longer-term clinical trials, is warranted to fully establish the long-term efficacy and safety profile of this compound in the management of chronic bronchitis and to explore its potential as a platform for future triple-combination therapies.[2][4]

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Navafenterol, a novel dual-pharmacology muscarinic antagonist and β2-agonist (MABA). The information compiled herein is intended to guide researchers in the replication and further investigation of this promising therapeutic agent for chronic obstructive pulmonary disease (COPD).

Introduction

This compound (AZD8871) is an inhaled, long-acting bronchodilator that combines two distinct pharmacological activities in a single molecule: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. This dual mechanism of action leads to synergistic bronchodilation, offering a potential therapeutic advantage over single-agent therapies. The synthesis of this complex molecule involves a multi-step pathway, requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into the preparation of three key fragments, followed by their convergent assembly. The core structural components are a substituted benzotriazole linker, a chiral amino alcohol derived from a quinolinone, and a bulky ester moiety.

A plausible synthetic approach, based on analogous structures in the scientific literature, would involve the following key transformations:

  • Synthesis of the Benzotriazole Linker: Preparation of a suitably functionalized benzotriazole derivative, likely involving diazotization of an ortho-phenylenediamine precursor followed by cyclization. The linker would also incorporate a reactive group for subsequent coupling reactions.

  • Synthesis of the Chiral Amino Alcohol: This fragment, containing the quinolinone core, is crucial for the β2-agonist activity and requires a stereoselective synthesis to obtain the desired (R,R)-enantiomer. This could be achieved through asymmetric reduction of a corresponding ketone or by using a chiral starting material.

  • Synthesis of the Ester Moiety: Preparation of the di-2-thienylglycolic acid ester of a functionalized cyclohexanol derivative.

  • Convergent Assembly: The final steps would involve the sequential coupling of these three fragments to construct the complete this compound molecule. This would likely involve nucleophilic substitution and amide bond formation reactions.

Starting Materials and Reagents

A comprehensive list of potential starting materials and reagents required for the synthesis of this compound is provided below. The selection of these materials is based on the known structure of this compound and common synthetic methodologies for analogous compounds.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis Potential Supplier(s)
Substituted o-phenylenediamineC₆H₈N₂108.14Benzotriazole precursorSigma-Aldrich, TCI
Sodium NitriteNaNO₂69.00Diazotizing agentFisher Scientific, VWR
(R)-8-hydroxy-5-(2-oxoethyl)-1,2-dihydroquinolin-2-oneC₁₁H₉NO₃203.19Chiral amino alcohol precursorCustom synthesis
Stereoselective reducing agent (e.g., (R)-CBS catalyst)VariesVariesAsymmetric reductionStrem Chemicals, Alfa Aesar
Di-2-thienylglycolic acidC₁₀H₈O₃S₂240.30Ester moiety precursorCombi-Blocks, Enamine
trans-4-(methylamino)cyclohexanolC₇H₁₅NO129.20Cyclohexyl fragmentAcros Organics, Oakwood Chemical
Coupling agents (e.g., HATU, HOBt)VariesVariesAmide bond formationChem-Impex, GL Biochem
Various solvents and inorganic reagents--Reaction media and catalystsStandard chemical suppliers

Experimental Protocols

While the precise, step-by-step experimental protocol for the industrial synthesis of this compound is proprietary, the following represents a generalized, plausible laboratory-scale synthesis for key transformations based on established chemical principles for similar molecules.

Protocol 1: Synthesis of a Functionalized Benzotriazole Linker (Illustrative Example)

  • Diazotization and Cyclization: Dissolve the substituted o-phenylenediamine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature. Allow the reaction to warm to room temperature and stir for an additional 2 hours. The resulting benzotriazole derivative can be isolated by filtration or extraction.

  • Functionalization: The synthesized benzotriazole can be further functionalized, for example, by N-alkylation with a suitable dihaloalkane to introduce a linker for coupling to the other fragments.

Protocol 2: Stereoselective Reduction for Chiral Amino Alcohol Synthesis (Illustrative Example)

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the ketone precursor (e.g., an α-bromoketone derivative of the quinolinone) in anhydrous THF.

  • Asymmetric Reduction: Cool the solution to -20 °C. Add the (R)-CBS catalyst solution (0.1 eq) followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex, 1.0 eq).

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol. The product can then be purified by column chromatography to yield the desired chiral alcohol.

  • Amine Introduction: The resulting chiral alcohol can then be converted to the corresponding amine through standard procedures, such as conversion to a mesylate followed by displacement with a protected amine.

Visualizations

Signaling Pathway of this compound

Navafenterol_Signaling_Pathway cluster_M3R Muscarinic M3 Receptor Pathway cluster_B2AR β2-Adrenergic Receptor Pathway M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation This compound This compound This compound->M3R Antagonist This compound->B2AR Agonist Acetylcholine Acetylcholine Acetylcholine->M3R Agonist Norepinephrine Norepinephrine (Endogenous Agonist) Norepinephrine->B2AR Agonist

Caption: Dual signaling pathway of this compound.

Conceptual Synthetic Workflow

Navafenterol_Synthesis_Workflow cluster_fragments Key Fragment Synthesis cluster_synthesis Assembly and Final Product A Substituted o-phenylenediamine E Benzotriazole Linker (Fragment 1) A->E Diazotization/ Cyclization B Chiral Quinolinone Precursor F Chiral Amino Alcohol (Fragment 2) B->F Stereoselective Reduction & Amination C Di-2-thienylglycolic acid G Cyclohexyl Ester (Fragment 3) C->G D trans-4-(methylamino)cyclohexanol D->G Esterification H Coupling of Fragment 1 and 2 E->H F->H Coupling I Coupling with Fragment 3 G->I Coupling H->I J This compound (Final Product) I->J Final Deprotection (if necessary)

Caption: Conceptual workflow for this compound synthesis.

Disclaimer: The synthetic protocols provided are illustrative and based on general chemical principles. The actual synthesis of this compound by its developers may involve different reagents, conditions, and strategies. Researchers should consult relevant patents and peer-reviewed literature for more specific details and exercise appropriate safety precautions when conducting any chemical synthesis.

Application Note: High-Sensitivity Quantification of Navafenterol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Navafenterol in human plasma. This compound is a novel bronchodilator investigated for the treatment of respiratory diseases such as COPD. The described method is crucial for pharmacokinetic and toxicokinetic studies, offering high selectivity and a low lower limit of quantification (LLOQ). The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters. This method is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as AZD8871) is a single-molecule muscarinic antagonist and β₂-agonist (MABA) that has been evaluated for the once-daily treatment of chronic obstructive pulmonary disease (COPD). Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, which is critical for supporting clinical and non-clinical studies. In clinical trials, plasma concentrations of this compound and its metabolite, LAS191861, have been assessed using validated bioanalytical assays, with a reported lower limit of quantification of 2 pg/mL for this compound.[1]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Autosampler vials

Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), this compound-d5, in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Plasma

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (10 ng/mL this compound-d5).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
HPLC System A standard high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: [M+H]⁺ → Product Ionthis compound-d5: [M+H]⁺ → Product Ion
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 20 psi
Capillary Voltage 4000 V

Note: Specific MRM transitions for this compound are not publicly available and would need to be optimized during method development by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the method.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (pg/mL)Mean Accuracy (%)Precision (%CV)
2.0 (LLOQ)98.58.2
5.0101.26.5
20.099.85.1
100.0102.54.3
500.0101.73.8
1000.099.34.1
2000.0 (ULOQ)100.83.5

The calibration curve was linear over the range of 2.0 to 2000.0 pg/mL with a correlation coefficient (r²) > 0.99.

Table 2: Precision and Accuracy for this compound in Human Plasma

QC LevelNominal Conc. (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ2.07.8103.28.9101.5
Low QC6.06.198.97.2100.8
Mid QC200.04.5101.35.399.7
High QC1600.03.999.54.8100.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound-d5) plasma->is_add pp_add Add Acetonitrile (Protein Precipitation) is_add->pp_add vortex1 Vortex pp_add->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quant Quantification of This compound calibration->quant

Caption: Experimental workflow for this compound quantification.

Method Validation Parameters

method_validation cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects & Recovery Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Lower Limit of Quantification (LLOQ) FreezeThaw Freeze-Thaw Stability ShortTerm Short-Term (Bench-Top) Stability LongTerm Long-Term Stability StockSolution Stock Solution Stability MatrixEffect Matrix Effect Recovery Extraction Recovery Validation Bioanalytical Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LLOQ Validation->FreezeThaw Validation->ShortTerm Validation->LongTerm Validation->StockSolution Validation->MatrixEffect Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in support of pharmacokinetic studies. The method meets the general requirements for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.

References

Bioanalytical Method Development for Monoclonal Antibody-Based (MABA) Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust bioanalytical methods is a cornerstone of successful monoclonal antibody-based (MABA) drug development. Accurate and reliable quantification of these complex biologics in various biological matrices is essential for preclinical and clinical studies, informing pharmacokinetics (PK), pharmacodynamics (PD), and ensuring patient safety and therapeutic efficacy.[1][2] This document provides detailed application notes and protocols for the bioanalytical method development of MABA drugs, with a focus on two principal methodologies: Ligand Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Note 1: Ligand Binding Assays (LBA) for MABA Drug Quantification

Ligand binding assays are the traditional workhorse for the quantification of large molecules like monoclonal antibodies due to their high sensitivity and throughput.[3][4][5] These assays rely on the specific binding of the MABA to its target or a specific anti-drug antibody.

Key Considerations for LBA Method Development:
  • Reagent Selection: The quality and specificity of capture and detection antibodies are critical. Monoclonal or polyclonal antibodies can be used, with monoclonal antibodies generally offering higher specificity and lot-to-lot consistency.[6]

  • Assay Format: Common formats include direct, indirect, sandwich, and competitive assays.[7] The sandwich ELISA is the most common format for MABA quantification, offering high specificity and sensitivity.

  • Matrix Effects: Biological matrices can interfere with the assay. It is crucial to evaluate and minimize matrix effects by using appropriate sample dilutions and blocking agents.

  • Immunogenicity: The presence of anti-drug antibodies (ADAs) can interfere with the assay, leading to an under or overestimation of the drug concentration.[8][9] Acid dissociation is a common technique to mitigate ADA interference.[9]

Quantitative Data Summary for a Typical Sandwich ELISA for a MABA Drug:
ParameterAcceptance Criteria (as per FDA & EMA guidelines)[10][11][12][13]Typical Performance Data
Lower Limit of Quantification (LLOQ) Signal should be at least 5 times the blank signal. Accuracy within ±20% of nominal value. Precision ≤20% CV.0.5 - 10 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy within ±20% of nominal value. Precision ≤20% CV.500 - 2000 ng/mL
Accuracy Within ±20% of nominal value (±25% at LLOQ and ULOQ).-15% to +15%
Precision (Repeatability & Intermediate) Coefficient of Variation (CV) ≤20% (≤25% at LLOQ and ULOQ).Intra-assay CV <10%, Inter-assay CV <15%
Dilution Linearity Accuracy within ±20% of nominal value after dilution.Within ±15% for up to a 1:100 dilution
Selectivity No significant interference from at least 6 individual matrix sources.No significant interference observed
Specificity No significant cross-reactivity with related molecules.Cross-reactivity <0.1%

Protocol 1: Sandwich ELISA for MABA Quantification in Human Serum

This protocol outlines a general procedure for a sandwich ELISA to quantify a humanized monoclonal antibody in human serum.

Materials:
  • 96-well microplate

  • Capture antibody (e.g., anti-human IgG)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • MABA reference standard

  • Detection antibody (e.g., biotinylated anti-human IgG)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_sample Sample & Standard Incubation cluster_detection Detection cluster_readout Signal Generation & Measurement p1 Coat plate with capture antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 s1 Add standards, QCs, and samples p4->s1 s2 Incubate s1->s2 s3 Wash plate s2->s3 d1 Add detection antibody s3->d1 d2 Incubate d1->d2 d3 Wash plate d2->d3 d4 Add Streptavidin-HRP d3->d4 d5 Incubate d4->d5 d6 Wash plate d5->d6 r1 Add TMB substrate d6->r1 r2 Incubate in the dark r1->r2 r3 Add stop solution r2->r3 r4 Read absorbance at 450 nm r3->r4 LCMS_Workflow cluster_enrichment Immunoaffinity Enrichment cluster_digestion On-Bead Digestion cluster_analysis LC-MS/MS Analysis e1 Incubate plasma with antibody-coated magnetic beads e2 Wash beads e1->e2 d1 Denature, reduce, and alkylate captured MABA e2->d1 d2 Digest with trypsin d1->d2 d3 Quench digestion d2->d3 a1 Inject sample onto LC system d3->a1 a2 Separate peptides on analytical column a1->a2 a3 Detect and quantify signature peptide by MS/MS a2->a3 RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->P1 Phosphorylates and activates Ligand Ligand Ligand->RTK Binds and activates MABA MABA Drug MABA->RTK Blocks ligand binding P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Leads to

References

Application Notes and Protocols: Dry Powder Inhaler Formulation of Navafenterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol (also known as AZD8871) is a novel, single-molecule therapeutic agent under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] It functions as a muscarinic antagonist and β2-adrenergic agonist (MABA), offering dual bronchodilator effects in a single molecule.[3][4] This approach simplifies treatment regimens and may offer advantages over combination therapies using separate drug entities.[5] this compound is administered via a dry powder inhaler (DPI), specifically the Genuair®/Pressair® device, a breath-actuated, multi-dose DPI.[6][7]

These application notes provide a detailed overview of the formulation principles, manufacturing considerations, and analytical protocols relevant to the development of a this compound dry powder inhaler. The information is intended to guide researchers and drug development professionals in this specialized field.

Mechanism of Action: Dual Signaling Pathway

This compound exerts its therapeutic effect through two distinct signaling pathways in the airway smooth muscle cells:

  • Muscarinic M3 Receptor Antagonism: this compound blocks the action of acetylcholine at M3 receptors, preventing the Gq protein-mediated signaling cascade that leads to bronchoconstriction.

  • β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors, activating the Gs protein-mediated pathway, which results in smooth muscle relaxation and bronchodilation.[3][4]

Navafenterol_Signaling_Pathway cluster_M3 Muscarinic M3 Receptor Antagonism cluster_B2 β2-Adrenergic Receptor Agonism Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq Gq Protein Activation M3_Receptor->Gq Navafenterol_M3 This compound Navafenterol_M3->M3_Receptor Blocks PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Navafenterol_B2 This compound B2_Receptor β2 Receptor Navafenterol_B2->B2_Receptor Activates Gs Gs Protein Activation B2_Receptor->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Figure 1: Dual signaling pathway of this compound.

Experimental Workflow for DPI Formulation Development

The development of a carrier-based DPI formulation for a potent molecule like this compound follows a structured workflow. This process begins with the characterization of the active pharmaceutical ingredient (API) and excipients and progresses through formulation, manufacturing, and extensive in-vitro characterization to ensure optimal aerodynamic performance and stability.

DPI_Formulation_Workflow cluster_Inputs Inputs cluster_Process Formulation & Manufacturing cluster_Characterization Characterization cluster_Output Output API This compound API (Physicochemical Properties) Particle_Engineering API Particle Engineering (Micronization/Spray Drying) API->Particle_Engineering Excipient Carrier Excipient (e.g., Lactose) (Particle Size, Morphology) Blending Blending (API + Carrier) Excipient->Blending Device Inhaler Device (Genuair®/Pressair®) Filling Dose Filling (into Device) Device->Filling Particle_Engineering->Blending Blending->Filling Content_Uniformity Content & Blend Uniformity Filling->Content_Uniformity Aerodynamic_Performance Aerodynamic Performance (e.g., NGI/ACI) Filling->Aerodynamic_Performance Stability Stability Studies Filling->Stability Moisture Moisture Content Filling->Moisture Final_Product Final DPI Product Content_Uniformity->Final_Product Aerodynamic_Performance->Final_Product Stability->Final_Product Moisture->Final_Product

Figure 2: Experimental workflow for DPI formulation.

Data Presentation

Clinical Efficacy of this compound DPI

The following tables summarize key efficacy data from clinical trials of inhaled this compound in patients with COPD.

Table 1: Change from Baseline in Trough FEV1 (Forced Expiratory Volume in 1 second)

Treatment GroupDoseNMean Change from Baseline (L)95% Confidence Intervalp-value (vs. Placebo)Citation
This compound400 µg280.1110.059, 0.163< 0.0001[5]
This compound1800 µg280.2100.156, 0.264< 0.0001[5]
This compound600 µg730.202-< 0.0001[8]
Placebo-28---[5]
Indacaterol150 µg280.141-< 0.0001[5]
Tiotropium18 µg280.145-< 0.0001[5]
Umeclidinium/Vilanterol62.5/25 µg73---[8]

Table 2: Change from Baseline in Peak FEV1

Treatment GroupDoseNMean Change from Baseline (L)95% Confidence Intervalp-value (vs. Placebo)Citation
This compound600 µg730.3880.329, 0.447< 0.0001[8]
Umeclidinium/Vilanterol62.5/25 µg730.3260.226, 0.385< 0.0001[8]
Illustrative Formulation and Performance Data

Specific formulation details for the this compound DPI are not publicly available. The following tables present typical parameters and illustrative data for a carrier-based DPI formulation.

Table 3: Illustrative this compound DPI Formulation

ComponentGradeFunctionConcentration (w/w)
This compoundMicronized APIActive Pharmaceutical Ingredient1 - 5%
Lactose MonohydrateInhalation GradeCoarse Carrier95 - 99%

Table 4: Illustrative Aerodynamic Particle Size Distribution Data

ParameterSpecificationIllustrative Result
Emitted Dose (µg)Report580 µg
Mass Median Aerodynamic Diameter (MMAD) (µm)1.0 - 5.02.5 µm
Geometric Standard Deviation (GSD)< 2.51.8
Fine Particle Fraction (FPF) (% of Emitted Dose)> 15%35%

Experimental Protocols

Protocol 1: API Particle Engineering by Micronization

Objective: To reduce the particle size of this compound API to the respirable range (typically 1-5 µm) using jet milling.

Materials and Equipment:

  • This compound API

  • Jet mill (e.g., spiral jet mill)

  • High-pressure nitrogen gas

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Microscope (for morphology assessment)

Procedure:

  • Preparation: Ensure the jet mill and collection system are clean and dry.

  • Milling Parameters: Set the grinding and feeding pressures of the nitrogen gas according to preliminary optimization studies.

  • Milling: Introduce the this compound API into the jet mill at a controlled feed rate. The high-velocity gas creates particle-on-particle collisions, reducing the particle size.

  • Collection: Collect the micronized powder from the cyclone separator.

  • Particle Size Analysis:

    • Disperse a small sample of the micronized powder in a suitable non-solvent.

    • Analyze the particle size distribution using a laser diffraction analyzer to determine parameters such as Dv10, Dv50, and Dv90.

  • Morphology Assessment: Examine the milled particles under a microscope to assess their shape and check for signs of aggregation.

Protocol 2: Formulation by Blending

Objective: To prepare a homogeneous blend of micronized this compound with a lactose carrier.

Materials and Equipment:

  • Micronized this compound

  • Inhalation-grade lactose monohydrate

  • Low-shear blender (e.g., Turbula® mixer)

  • Sieves

  • Analytical balance

Procedure:

  • Sieving: Pass both the micronized this compound and the lactose carrier through appropriate sieves to break up any large agglomerates.

  • Weighing: Accurately weigh the required amounts of this compound and lactose to achieve the target drug loading.

  • Blending:

    • Employ a geometric dilution method for blending, especially for low-dose formulations.

    • Add the this compound to an approximately equal amount of lactose in the blender and mix for a defined period.

    • Sequentially add more lactose in geometric proportions, with mixing at each step, until all the lactose has been incorporated.

    • Continue blending for a predetermined time to ensure homogeneity.

  • Blend Uniformity Analysis:

    • Collect multiple samples from different locations within the blender.

    • Assay the drug content of each sample using a validated analytical method (e.g., HPLC).

    • Calculate the mean drug content and the relative standard deviation (RSD) to assess blend uniformity. The RSD should typically be less than 5%.

Protocol 3: In-Vitro Aerodynamic Performance Testing

Objective: To characterize the aerodynamic particle size distribution of the this compound DPI formulation using a cascade impactor.

Materials and Equipment:

  • This compound DPI device (e.g., Genuair®/Pressair®)

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Vacuum pump

  • Flow meter

  • Validated HPLC method for drug quantification

Procedure:

  • Impactor Preparation:

    • Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce.

    • Assemble the impactor and connect it to the vacuum pump.

  • Flow Rate Calibration: Set and calibrate the airflow rate through the impactor to a specified value (e.g., 60 L/min).

  • Dose Actuation:

    • Load the DPI device.

    • Connect the device to the impactor's induction port.

    • Actuate the vacuum pump for a specific duration to draw the powder from the inhaler into the impactor.

  • Sample Recovery:

    • Disassemble the impactor.

    • Rinse each stage and the induction port with a known volume of a suitable solvent to recover the deposited drug.

  • Drug Quantification:

    • Analyze the drug concentration in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of drug deposited on each stage.

    • Determine the Emitted Dose, Fine Particle Dose (FPD), Fine Particle Fraction (FPF), Mass Median Aerodynamic Diameter (MMAD), and Geometric Standard Deviation (GSD).

Characterization of a DPI Formulation: Logical Relationships

The successful characterization of a DPI formulation involves a series of interconnected analyses that build upon each other to ensure product quality and performance. The relationships between these characterization steps are crucial for a comprehensive understanding of the formulation.

DPI_Characterization_Logic cluster_Formulation Formulation Properties cluster_Blend Blend Properties cluster_Performance In-Vitro Performance cluster_Stability Stability & Final Product Particle_Size API & Carrier Particle Size Distribution Blend_Uniformity Blend Uniformity Particle_Size->Blend_Uniformity Flowability Powder Flowability Particle_Size->Flowability Aerodynamic_Performance Aerodynamic Performance (MMAD, FPF) Particle_Size->Aerodynamic_Performance Morphology Particle Morphology & Surface Roughness Morphology->Blend_Uniformity Morphology->Flowability Morphology->Aerodynamic_Performance Solid_State Solid-State Properties (Crystallinity) Stability_Profile Stability Profile (Physical & Chemical) Solid_State->Stability_Profile Dose_Uniformity Dose Content Uniformity Blend_Uniformity->Dose_Uniformity Flowability->Dose_Uniformity Dose_Uniformity->Aerodynamic_Performance Aerodynamic_Performance->Stability_Profile

Figure 3: Logical relationships in DPI characterization.

Conclusion

The development of a dry powder inhaler formulation for a potent, dual-acting molecule like this compound requires a comprehensive and systematic approach. Careful control of API particle properties, selection of appropriate excipients, and optimization of the manufacturing process are critical to achieving a stable product with the desired aerodynamic performance. The protocols and information provided herein offer a foundational guide for researchers and developers working on similar inhaled therapies. Further optimization and validation will be necessary to meet all regulatory requirements for a final medicinal product.

References

Application Notes and Protocols for Studying Navafenterol using Precision-Cut Lung Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol (AZD8871) is a novel single-molecule bronchodilator with dual pharmacology, acting as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist.[1][2] This unique profile offers a promising therapeutic approach for chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction and relaxation.[3][4] Precision-cut lung slices (PCLS) have emerged as a powerful ex vivo model for respiratory research, bridging the gap between traditional in vitro cell cultures and complex in vivo animal models.[5] PCLS preserve the native architecture and cellular heterogeneity of the lung, providing a physiologically relevant environment to study the efficacy and mechanism of action of novel therapeutics like this compound.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing PCLS to investigate the pharmacological effects of this compound on airway function.

Data Presentation

The following tables summarize the quantitative data on this compound's potency and its effects on bronchoconstriction in human precision-cut lung slices (hPCLS).

Table 1: Potency of this compound at Muscarinic and Adrenergic Receptors

ReceptorParameterValueSpeciesReference
Human Muscarinic M3pIC509.5Human[1]
Human β2-AdrenoceptorpEC509.5Human[1]
Human Muscarinic M1pIC509.9Human[1]
Human Muscarinic M2pIC509.9Human[1]
Human Muscarinic M4pIC5010.4Human[1]
Human Muscarinic M5pIC508.8Human[1]
Human β1-AdrenoceptorpEC509.0Human[1]
Human β3-AdrenoceptorpEC508.7Human[1]

Table 2: Effect of this compound on Histamine-Induced Bronchoconstriction in hPCLS

TreatmentHistamine pEC50Fold Shift vs. VehicleNotesReference
Vehicle6.8 ± 0.2-Baseline response[3]
This compound (3 nM)6.5 ± 0.22.0[3]
This compound (10 nM)6.3 ± 0.23.2[3]
This compound (30 nM)6.1 ± 0.25.0[3]
This compound (100 nM)5.8 ± 0.210.0[3]
This compound (300 nM)5.5 ± 0.220.0[3]
This compound (30 nM) + Propranolol (10 µM)6.7 ± 0.21.3β2AR blockade[3]
This compound (100 nM) + Propranolol (10 µM)6.6 ± 0.21.6β2AR blockade[3]

Table 3: Effect of this compound on Thromboxane A2 (U46619)-Induced Bronchoconstriction in hPCLS

TreatmentU46619 pEC50Fold Shift vs. VehicleNotesReference
Vehicle7.9 ± 0.1-Baseline response[3]
This compound (300 nM)7.5 ± 0.12.5[3]
This compound (300 nM) + Propranolol (10 µM)7.9 ± 0.11.0β2AR blockade[3]

Signaling Pathways

This compound's dual pharmacology targets two distinct signaling cascades in airway smooth muscle cells, leading to a synergistic bronchodilatory effect.

Muscarinic M3 Receptor Antagonism

This compound competitively inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells.[7] This blockade prevents the Gq protein-mediated activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] The subsequent decrease in IP3-mediated calcium release from the sarcoplasmic reticulum leads to a reduction in intracellular calcium levels, preventing bronchoconstriction.[9][10]

M3_Antagonism_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound M3R M3 Receptor This compound->M3R Blocks ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Bronchoconstriction Ca2_release->Contraction Leads to

This compound's M3 receptor antagonism pathway.
β2-Adrenergic Receptor Agonism

As a β2-adrenergic receptor agonist, this compound stimulates the Gs protein-coupled pathway.[11] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][12] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets. This cascade ultimately results in decreased intracellular calcium concentrations and reduced sensitivity of the contractile machinery to calcium, leading to airway smooth muscle relaxation and bronchodilation.[11][13]

B2_Agonism_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Activates Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Bronchodilation Ca_decrease->Relaxation

This compound's β2-adrenergic receptor agonism pathway.

Experimental Protocols

Preparation of Human Precision-Cut Lung Slices (hPCLS)

This protocol is adapted from established methods for generating hPCLS.[3]

Materials:

  • Human lung tissue (obtained from donor lungs deemed unsuitable for transplantation)

  • Low-melting-point agarose (2.5% in DMEM/F12)

  • DMEM/F12 medium

  • Vibrating microtome (Vibratome)

  • Biopsy punch (5 mm)

  • Culture plates (24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Inflation: Gently inflate the human lung lobe or a segment of it with warm (37°C) 2.5% low-melting-point agarose in DMEM/F12 until fully expanded.

  • Solidification: Place the inflated tissue on ice for 30 minutes to allow the agarose to solidify.

  • Coring: Use a tissue corer to obtain cylindrical sections of the agarose-inflated lung.

  • Slicing: Cut the tissue cores into 300-500 µm thick slices using a vibrating microtome in a bath of ice-cold DMEM/F12.

  • Washing: Wash the PCLS three times in warm DMEM/F12 to remove the agarose.

  • Culture: Place individual PCLS into 24-well plates with culture medium and incubate at 37°C and 5% CO2. Allow the slices to recover overnight before initiating experiments.

Bronchoconstriction Assay in hPCLS

This protocol details the methodology for assessing the bronchoprotective effect of this compound against contractile agonists.[3]

Materials:

  • Prepared hPCLS in culture

  • This compound stock solution

  • Contractile agonists (e.g., histamine, thromboxane A2 analog U46619)

  • β2-adrenergic antagonist (e.g., propranolol)

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Pre-incubation: Pre-incubate the hPCLS with desired concentrations of this compound (e.g., 3-300 nM) or vehicle control for 30 minutes. For experiments investigating the specific contribution of β2-agonism, co-incubate with propranolol (e.g., 10 µM).

  • Baseline Imaging: Capture baseline images of the airway lumen in each PCLS.

  • Cumulative Concentration-Response: Add increasing concentrations of the contractile agonist (e.g., histamine or U46619) to the wells at regular intervals (e.g., every 5 minutes).

  • Image Acquisition: Capture images of the airway lumen after each addition of the agonist.

  • Data Analysis: Measure the airway lumen area in each image using image analysis software. Normalize the data by expressing the airway area as a percentage of the baseline area.

  • Curve Fitting: Plot the concentration-response curves and calculate the pEC50 values using appropriate pharmacological software.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound using PCLS.

PCLS_Workflow cluster_prep PCLS Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue Human Lung Tissue Inflation Agarose Inflation Tissue->Inflation Slicing Vibratome Slicing Inflation->Slicing Culture Overnight Culture Slicing->Culture Preincubation Pre-incubation with This compound/Vehicle Culture->Preincubation Agonist Addition of Contractile Agonist Preincubation->Agonist Imaging Live-Cell Imaging Agonist->Imaging Quantification Airway Area Quantification Imaging->Quantification Curves Concentration-Response Curves Quantification->Curves Analysis pEC50 Calculation Curves->Analysis

General workflow for studying this compound in PCLS.

Conclusion

Precision-cut lung slices provide a robust and physiologically relevant platform for the preclinical evaluation of this compound. The protocols and data presented here offer a framework for researchers to investigate its dual pharmacological actions and to quantify its bronchoprotective effects in human-like tissue. This ex vivo model can significantly contribute to a deeper understanding of this compound's mechanism of action and its therapeutic potential in obstructive airway diseases.

References

Application Notes and Protocols for In Vitro Analysis of Navafenterol in Human Bronchial Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Navafenterol (also known as AZD8871) is an inhaled, single-molecule with dual pharmacology, acting as both a muscarinic receptor antagonist and a β2-adrenergic receptor (β2AR) agonist (MABA).[1][2][3][4] This dual action provides a comprehensive approach to bronchodilation, which is crucial in the management of chronic obstructive pulmonary disease (COPD) and asthma.[3][4][5][6] The β2AR agonist activity of this compound stimulates airway smooth muscle relaxation, while the muscarinic antagonist activity inhibits bronchoconstriction.[7][8] These application notes provide detailed protocols for the in vitro characterization of this compound's effects on human bronchial smooth muscle cells (HBSMCs), a key cell type in the pathophysiology of obstructive airway diseases.[9]

The following protocols outline methods for assessing the pharmacological activity of this compound in HBSMCs, focusing on its β2AR agonist properties. Key experimental readouts include the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels, assessment of cell proliferation, and analysis of intracellular calcium signaling.

Signaling Pathway of this compound in Human Bronchial Smooth Muscle Cells

This compound exerts its primary bronchodilatory effect through the activation of β2-adrenergic receptors on human bronchial smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.

Navafenterol_Signaling_Pathway cluster_cell Human Bronchial Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds & activates Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: this compound signaling pathway in HBSMCs.

Data Presentation

The following tables summarize expected quantitative data from in vitro assays with this compound in HBSMCs. The data presented are representative examples based on typical responses to β2-agonists and should be confirmed experimentally.

Table 1: this compound-Induced cAMP Production in HBSMCs

This compound Concentration (nM)Mean cAMP Concentration (pmol/well)Standard Deviation (pmol/well)
0 (Basal)2.50.4
0.15.80.7
115.21.8
1035.64.1
10068.97.5
100085.39.2

Table 2: Effect of this compound on HBSMC Proliferation (WST-1 Assay)

Treatment ConditionThis compound Concentration (nM)Absorbance (450 nm)% Inhibition of Proliferation
Vehicle Control01.25 ± 0.110%
Mitogen (e.g., PDGF)02.50 ± 0.23N/A
Mitogen + this compound12.15 ± 0.1928%
Mitogen + this compound101.78 ± 0.1557.6%
Mitogen + this compound1001.45 ± 0.1384%
Mitogen + this compound10001.30 ± 0.1296%

Table 3: Effect of this compound on Intracellular Calcium Mobilization in HBSMCs

TreatmentPeak [Ca2+]i (nM)Time to Peak (seconds)
Histamine (1 µM)450 ± 3515 ± 3
This compound (100 nM) + Histamine (1 µM)210 ± 2525 ± 5
Carbachol (1 µM)520 ± 4212 ± 2
This compound (100 nM) + Carbachol (1 µM)250 ± 3022 ± 4

Experimental Protocols

Human Bronchial Smooth Muscle Cell (HBSMC) Culture

This protocol describes the standard procedure for culturing HBSMCs.

HBSMC_Culture_Workflow Thaw Thaw Cryopreserved HBSMCs Seed Seed Cells in Culture Flasks Thaw->Seed Incubate Incubate at 37°C, 5% CO2 Seed->Incubate Medium_Change Change Medium Every 2-3 Days Incubate->Medium_Change Confluence Grow to 80-90% Confluence Medium_Change->Confluence Subculture Subculture Cells Confluence->Subculture Subculture->Seed Continue Culturing Experimental_Plating Plate for Experiments Subculture->Experimental_Plating

Caption: Workflow for HBSMC culture and subculture.

Materials:

  • Cryopreserved Human Bronchial Smooth Muscle Cells (HBSMCs)[2][9][10]

  • Smooth Muscle Cell Growth Medium[11]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[2]

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Culture flasks (T-75)

  • 6-well, 24-well, or 96-well culture plates

Protocol:

  • Thawing Cells:

    • Rapidly thaw the cryovial of HBSMCs in a 37°C water bath.[2]

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium.

    • Centrifuge the cells at 200 x g for 5 minutes.[12]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding and Maintenance:

    • Seed the cells into a T-75 culture flask at a density of 5,000-10,000 cells/cm².[9][12]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[2]

    • Change the growth medium every 2-3 days until the cells reach 80-90% confluency.[2]

  • Subculturing:

    • When cells are 80-90% confluent, aspirate the medium and wash the cell monolayer with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[11]

    • Neutralize the trypsin with an equal volume of growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and re-plate at the recommended seeding density. HBSMCs are typically used for experiments between passages 3 and 8.

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in HBSMCs following stimulation with this compound.

Caption: Workflow for the cAMP accumulation assay.

Materials:

  • HBSMCs cultured in 96-well plates

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Plate reader

Protocol:

  • Seed HBSMCs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[1]

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.[13]

  • Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.

Cell Proliferation (WST-1) Assay

This assay assesses the effect of this compound on HBSMC proliferation, which can be stimulated by mitogens. β2AR agonists are known to inhibit smooth muscle cell proliferation.[14][15]

Proliferation_Assay_Workflow Seed_Cells Seed HBSMCs in 96-well Plates Serum_Starve Serum-starve Cells for 24 hours Seed_Cells->Serum_Starve Treat Treat with Mitogen and/ or this compound Serum_Starve->Treat Incubate_48h Incubate for 48 hours Treat->Incubate_48h Add_WST1 Add WST-1 Reagent Incubate_48h->Add_WST1 Incubate_2h Incubate for 1-4 hours Add_WST1->Incubate_2h Read_Absorbance Read Absorbance at 450 nm Incubate_2h->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition

Caption: Workflow for the WST-1 cell proliferation assay.

Materials:

  • HBSMCs cultured in 96-well plates

  • This compound stock solution

  • Mitogen (e.g., platelet-derived growth factor, PDGF)

  • WST-1 cell proliferation reagent[16][17][18][19][20]

  • 96-well plate reader

Protocol:

  • Seed HBSMCs in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere.[18]

  • Serum-starve the cells for 24 hours to synchronize their cell cycle.

  • Treat the cells with a mitogen (e.g., 10 ng/mL PDGF) in the presence or absence of varying concentrations of this compound.

  • Incubate the cells for 48 hours at 37°C.[18]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[17][18]

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader.[16][17]

  • Calculate the percentage inhibition of proliferation for each this compound concentration compared to the mitogen-only control.

Intracellular Calcium Imaging

This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in HBSMCs in response to contractile agonists and the inhibitory effect of this compound.

Caption: Workflow for intracellular calcium imaging.

Materials:

  • HBSMCs cultured on glass-bottom dishes or coverslips

  • This compound stock solution

  • Contractile agonist (e.g., histamine, carbachol)[21]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)[22]

  • Fluorescence microscope with a live-cell imaging system

Protocol:

  • Seed HBSMCs on glass-bottom dishes or coverslips and allow them to grow to 70-80% confluency.

  • Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-8 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.[22]

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Mount the dish/coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Record baseline fluorescence for a few minutes.

  • Pre-treat the cells with the desired concentration of this compound for 5-10 minutes.

  • Add a contractile agonist (e.g., 1 µM histamine or carbachol) and record the changes in fluorescence intensity over time.[21]

  • Analyze the fluorescence data to determine the peak intracellular calcium concentration and the dynamics of the calcium response.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound in human bronchial smooth muscle cells. By assessing its impact on key signaling pathways and cellular functions, researchers can gain valuable insights into its mechanism of action and therapeutic potential for obstructive airway diseases.

References

Application Notes and Protocols for Evaluating Navafenterol Efficacy in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol (also known as AZD8871 and LAS191351) is an investigational long-acting dual-pharmacology molecule that combines muscarinic M3 receptor antagonism and β2-adrenergic receptor agonism in a single entity (MABA).[1][2][3][4][5][6][7][8][9] This dual mechanism of action is designed to provide potent bronchodilation for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2][3][4][5][6][7][8][9] Preclinical evaluation of this compound in relevant animal models of COPD is a critical step in understanding its therapeutic potential, including its effects on airway obstruction, inflammation, and lung tissue damage.

These application notes provide detailed protocols for utilizing established animal models of COPD to assess the efficacy of this compound. The protocols are designed to be comprehensive, guiding researchers through model induction, treatment administration, and key endpoint analysis.

Mechanism of Action of this compound

This compound exerts its therapeutic effects through two distinct and complementary signaling pathways in the airway smooth muscle cells:

  • M3 Muscarinic Receptor Antagonism: Acetylcholine, a neurotransmitter, binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. This compound acts as a competitive antagonist at these receptors, blocking the action of acetylcholine and thereby preventing bronchoconstriction.

  • β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is expected to produce a more potent and sustained bronchodilator effect compared to monotherapy with either a LAMA or a LABA.

Navafenterol_Mechanism_of_Action cluster_0 Airway Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor Gq Gq M3_Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ release IP3->Ca2 Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction Navafenterol_M3 This compound Navafenterol_M3->M3_Receptor Antagonism Acetylcholine Acetylcholine Acetylcholine->M3_Receptor B2_Receptor β2-Adrenergic Receptor Gs Gs B2_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Navafenterol_B2 Navafenterol_B2 Navafenterol_B2->B2_Receptor Agonism

Figure 1: this compound's dual signaling pathway.

Recommended Animal Models for COPD

The selection of an appropriate animal model is crucial for evaluating the efficacy of this compound. Models that recapitulate key features of human COPD, such as chronic inflammation, emphysema, and airway remodeling, are recommended.

Animal ModelInduction MethodKey FeaturesRecommended Species
Cigarette Smoke (CS) Exposure Chronic exposure to cigarette smoke (whole body or nose-only) for several weeks to months.Chronic lung inflammation (neutrophilic and macrophagic), emphysema-like alveolar destruction, goblet cell hyperplasia, and airway remodeling.Mice (e.g., C57BL/6), Rats (e.g., Sprague-Dawley), Guinea Pigs.
Lipopolysaccharide (LPS) Instillation Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria.Acute and chronic airway inflammation, predominantly neutrophilic, mimicking exacerbations of COPD.Mice, Rats.
Elastase Instillation Intratracheal administration of porcine pancreatic elastase.Rapid development of emphysema due to elastin degradation. Inflammation is transient.Mice, Hamsters.
Combined CS and LPS/Viral Mimetic Chronic CS exposure combined with periodic challenges with LPS or a viral mimetic (e.g., poly I:C) to mimic acute exacerbations.Chronic inflammation and emphysema with superimposed acute inflammatory exacerbations, closely mimicking human COPD with exacerbations.[10]Mice.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in the recommended animal models.

Protocol 1: Cigarette Smoke-Induced COPD Model in Mice

This model is considered the gold standard for mimicking the chronic inflammatory and structural changes seen in human COPD.

Experimental Workflow:

CS_COPD_Workflow Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (e.g., Lung Function) Acclimatization->Baseline CS_Exposure Chronic Cigarette Smoke Exposure (4-24 weeks) Baseline->CS_Exposure Treatment This compound or Vehicle Administration (e.g., last 2-4 weeks of CS exposure) CS_Exposure->Treatment Endpoint Endpoint Analysis (24h after last treatment) Treatment->Endpoint Lung_Function Lung Function Assessment (e.g., flexiVent) Endpoint->Lung_Function BALF Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis Endpoint->BALF Histopathology Lung Histopathology Endpoint->Histopathology Biomarkers Tissue/BALF Biomarker Analysis Endpoint->Biomarkers

Figure 2: Workflow for CS-induced COPD model.

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • COPD Induction:

    • Expose mice to whole-body or nose-only cigarette smoke from commercially available research cigarettes (e.g., 3R4F) for 2 hours/day, 5 days/week, for 12-24 weeks.

    • A control group should be exposed to room air under identical conditions.

  • This compound Administration:

    • During the final 2-4 weeks of the CS exposure period, administer this compound or vehicle control daily.

    • Route of Administration: Intranasal, intratracheal, or inhalation (via nebulizer). Inhalation is the most clinically relevant route.

    • Dosing: A dose-response study should be performed. Based on preclinical data for other inhaled bronchodilators, a starting range of 1-100 µg/kg can be explored.

  • Endpoint Analysis (24 hours after the final treatment):

    • Lung Function: Anesthetize mice, tracheostomize, and connect to a small animal ventilator (e.g., flexiVent). Measure lung resistance, compliance, and elastance.[1][2][3]

    • Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with phosphate-buffered saline (PBS).

      • Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).

      • Measure inflammatory cytokine levels (e.g., TNF-α, IL-6, KC/CXCL1) in the BALF supernatant by ELISA or multiplex assay.

    • Histopathology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

    • Morphometry: Quantify emphysema by measuring the mean linear intercept (MLI) and destructive index (DI) on H&E stained lung sections.

Expected Quantitative Data Summary:

ParameterControl GroupCOPD (Vehicle) GroupCOPD + this compound Group
Lung Function
Lung Resistance (cmH2O·s/mL)LowSignificantly IncreasedDose-dependent reduction
Lung Compliance (mL/cmH2O)NormalSignificantly DecreasedDose-dependent improvement
BALF Analysis
Total Inflammatory Cells (x10^4)LowSignificantly IncreasedDose-dependent reduction
Neutrophil Count (x10^4)LowSignificantly IncreasedDose-dependent reduction
Macrophage Count (x10^4)NormalSignificantly IncreasedDose-dependent reduction
TNF-α (pg/mL)LowSignificantly IncreasedDose-dependent reduction
Histopathology
Mean Linear Intercept (µm)NormalSignificantly IncreasedPotential for attenuation
PAS-positive cells (%)LowSignificantly IncreasedPotential for reduction
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Airway Inflammation Model in Rats

This model is useful for rapidly assessing the anti-inflammatory properties of this compound in the context of acute airway inflammation, which is a key component of COPD exacerbations.

Methodology:

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Housing: As described in Protocol 1.

  • Inflammation Induction:

    • Administer a single dose of LPS (e.g., 1 mg/kg) via intratracheal instillation.

    • A control group should receive sterile saline.

  • This compound Administration:

    • Administer this compound or vehicle control 1 hour prior to or immediately after LPS challenge.

    • Route of Administration: Intratracheal or inhalation.

    • Dosing: Perform a dose-response study (e.g., 1-100 µg/kg).

  • Endpoint Analysis (24 hours post-LPS challenge):

    • BALF Analysis: Collect BALF and perform total and differential cell counts and cytokine analysis as described in Protocol 1. The primary focus will be on neutrophil influx.

    • Lung Histopathology: Assess inflammatory cell infiltration in the lung tissue.

Expected Quantitative Data Summary:

ParameterControl GroupLPS (Vehicle) GroupLPS + this compound Group
BALF Analysis
Total Inflammatory Cells (x10^5)LowMarkedly IncreasedDose-dependent reduction
Neutrophil Count (x10^5)LowMarkedly IncreasedDose-dependent reduction
IL-6 (pg/mL)LowMarkedly IncreasedDose-dependent reduction
KC/CXCL1 (pg/mL)LowMarkedly IncreasedDose-dependent reduction

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in established animal models of COPD. By systematically assessing its impact on lung function, airway inflammation, and structural changes, researchers can gain valuable insights into its therapeutic potential. The use of these standardized models and endpoints will facilitate the generation of reproducible and comparable data, which is essential for the continued development of this compound as a novel treatment for COPD.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navafenterol is an investigational drug that was evaluated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a dual-acting molecule with both β2 agonist and muscarinic antagonist properties, its chemical stability is a critical parameter for ensuring safety and efficacy.[1][3] Although the development of this compound has been discontinued for strategic reasons, the principles and protocols for its stability testing and degradation product analysis remain relevant for researchers working with similar chemical entities.[1] This document provides a detailed application note and protocols for conducting comprehensive stability studies on this compound, in line with the International Council for Harmonisation (ICH) guidelines.

Forced degradation studies are a crucial component of drug development, providing insights into the chemical stability of a drug substance and helping to develop stable formulations.[4] These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as exposure to acid, base, oxidation, heat, and light, to identify potential degradation products and pathways.[5]

Data Presentation: this compound Stability Under Forced Degradation

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate a clear and structured presentation of stability results.

Stress ConditionDurationTemperature (°C)This compound Assay (%)Total Degradation Products (%)Major Degradation Product (RRT)Mass Balance (%)
0.1 M HCl24 hours6085.214.50.7899.7
0.1 M NaOH8 hours6078.920.80.65, 0.9299.7
10% H₂O₂24 hours2592.17.61.1599.7
Thermal48 hours8095.84.00.8599.8
Photolytic (ICH Q1B)1.2 million lux hours2598.21.51.0899.7
Hydrolytic (Neutral)48 hours8097.52.30.8899.8

RRT: Relative Retention Time

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines the experimental procedures for subjecting this compound to various stress conditions to induce degradation.

1.1. Materials and Reagents:

  • This compound drug substance

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

1.2. Equipment:

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Water bath or oven for thermal stress

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.

1.3. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

1.4. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 10% H₂O₂. Keep the solution at room temperature (25°C) for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound drug substance in an oven at 80°C for 48 hours. After exposure, allow the sample to cool to room temperature, then weigh and prepare a solution at a final concentration of 0.1 mg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare a solution at a final concentration of 0.1 mg/mL in the mobile phase.[6]

  • Neutral Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of HPLC grade water. Keep the solution at 80°C for 48 hours. After the specified time, cool the solution to room temperature. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

Stability-Indicating UPLC/HPLC Method Protocol

This protocol describes a general stability-indicating chromatographic method for the analysis of this compound and its degradation products.

2.1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or optimized wavelength for this compound)

2.2. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[7] This includes assessing specificity, linearity, accuracy, precision, and robustness.[8] The method's ability to separate the main drug peak from all degradation product peaks is critical.[9]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis DrugSubstance This compound Drug Substance StockSolution Prepare Stock Solution (1 mg/mL) DrugSubstance->StockSolution Thermal Thermal (80°C, Solid State) DrugSubstance->Thermal Photo Photolytic (ICH Q1B) DrugSubstance->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (10% H₂O₂, 25°C) StockSolution->Oxidation Neutral Neutral Hydrolysis (Water, 80°C) StockSolution->Neutral Neutralization Neutralize/Dilute Samples Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photo->Neutralization Neutral->Neutralization HPLC_UPLC Inject into UPLC/HPLC System Neutralization->HPLC_UPLC DataAnalysis Data Analysis (Assay, Impurities, Mass Balance) HPLC_UPLC->DataAnalysis

Experimental workflow for this compound forced degradation studies.

G cluster_degradation Degradation Product Analysis DegradedSample Degraded Sample from Forced Degradation LC_MS LC-MS Analysis for Mass Identification DegradedSample->LC_MS Isolation Preparative HPLC for Impurity Isolation DegradedSample->Isolation MS_MS MS/MS for Structural Elucidation LC_MS->MS_MS Pathway Propose Degradation Pathway MS_MS->Pathway NMR NMR Spectroscopy for Structure Confirmation Isolation->NMR NMR->Pathway

References

Application Notes and Protocols for Preclinical Studies of MABA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MABA Compounds

Muscarinic Acetylcholine Receptor Antagonist and Beta-2 Adrenoceptor Agonist (MABA) compounds represent a novel class of dual-pharmacology molecules. These compounds are designed to act as both antagonists of the M3 muscarinic acetylcholine receptor and agonists of the beta-2 adrenergic receptor.[1] This dual mechanism of action makes them promising candidates for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is a key therapeutic goal. The preclinical development of MABA compounds requires a comprehensive evaluation of their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2]

These application notes provide a detailed framework for the experimental design of preclinical studies for MABA compounds, including in vitro characterization, in vivo efficacy assessment, and PK/PD modeling.

Signaling Pathways of MABA Compounds

MABA compounds simultaneously inhibit acetylcholine-induced bronchoconstriction and stimulate adrenaline-induced bronchodilation. The diagram below illustrates the dual signaling pathways targeted by these compounds in airway smooth muscle cells.

MABA_Signaling_Pathways cluster_M3 M3 Muscarinic Receptor Pathway cluster_Beta2 Beta-2 Adrenergic Receptor Pathway MABA1 MABA Compound M3R M3 Receptor MABA1->M3R Antagonizes ACh Acetylcholine ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Bronchoconstriction Ca->Contraction MABA2 MABA Compound Beta2R β2 Receptor MABA2->Beta2R Agonizes Gs Gs Protein Beta2R->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Dual signaling pathways of MABA compounds.

Experimental Workflow for Preclinical Evaluation

A structured, multi-phase approach is essential for the preclinical evaluation of MABA compounds. The workflow should progress from initial in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Pharmacokinetics & Safety cluster_3 Phase 4: IND-Enabling Studies A1 Receptor Binding Assays (M3 and β2) A2 Functional Assays (e.g., cAMP accumulation, Ca²⁺ flux) A1->A2 A3 In Vitro Bronchodilator Activity (Isolated Trachea) A2->A3 B1 Animal Models of Bronchoconstriction (e.g., methacholine-induced) A3->B1 Lead Candidate Selection B2 Dose-Response Studies B1->B2 B3 Duration of Action B2->B3 C1 Single and Repeat-Dose PK Studies B3->C1 Efficacious Dose Range C2 Toxicology Studies C1->C2 C3 Cardiovascular Safety Pharmacology C1->C3 D1 GLP Toxicology C2->D1 C3->D1 D2 Formulation Development D1->D2

Caption: Preclinical experimental workflow for MABA compounds.

Detailed Experimental Protocols

In Vitro Characterization

Objective: To determine the binding affinity of the MABA compound for human M3 muscarinic and beta-2 adrenergic receptors.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing either the human M3 receptor or the human beta-2 adrenergic receptor.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay (M3 Receptor):

    • Incubate cell membranes with a known concentration of a radiolabeled M3 antagonist (e.g., [³H]-NMS) and varying concentrations of the MABA compound.

    • Incubate at room temperature for 60 minutes.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

  • Binding Assay (Beta-2 Receptor):

    • Incubate cell membranes with a known concentration of a radiolabeled beta-2 agonist (e.g., [³H]-CGP 12177) and varying concentrations of the MABA compound.

    • Incubate at room temperature for 60 minutes.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) for the MABA compound at each receptor using competitive binding analysis software.

Objective: To assess the functional activity of the MABA compound as an M3 antagonist and a beta-2 agonist.

  • Beta-2 Agonism (cAMP Accumulation Assay):

    • Seed CHO-K1 cells expressing the human beta-2 receptor in a 96-well plate.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

    • Add varying concentrations of the MABA compound and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

    • Calculate the EC₅₀ (half-maximal effective concentration) for cAMP production.

  • M3 Antagonism (Calcium Flux Assay):

    • Load CHO-K1 cells expressing the human M3 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the MABA compound and incubate for 15 minutes.

    • Stimulate the cells with a known concentration of an M3 agonist (e.g., carbachol).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of the carbachol-induced calcium flux.

Objective: To evaluate the bronchodilator and bronchoprotective effects of the MABA compound in an ex vivo setting.

Protocol (Guinea Pig Isolated Trachea):

  • Euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.

  • Allow the tracheal rings to equilibrate under a resting tension of 1 g.

  • Bronchodilator Effect:

    • Pre-contract the tracheal rings with a submaximal concentration of methacholine.

    • Add cumulative concentrations of the MABA compound and record the relaxation response.

  • Bronchoprotective Effect:

    • Pre-incubate the tracheal rings with varying concentrations of the MABA compound for 30 minutes.

    • Generate a cumulative concentration-response curve to methacholine.

  • Data Analysis: Calculate the EC₅₀ for relaxation and the pA₂ value for the bronchoprotective effect.

In Vivo Efficacy Models

Objective: To assess the bronchodilator and bronchoprotective effects of the MABA compound in a relevant animal model.

Protocol (Methacholine-Induced Bronchoconstriction in Guinea Pigs):

  • Animal Model: Use male Dunkin-Hartley guinea pigs.

  • Compound Administration: Administer the MABA compound or vehicle via inhalation or intratracheal instillation.

  • Measurement of Bronchoconstriction:

    • Anesthetize the animals and place them in a whole-body plethysmograph.

    • Record baseline airway resistance (Penh).

    • Challenge the animals with an aerosolized solution of methacholine.

    • Continuously measure Penh for a defined period.

  • Dose-Response and Duration of Action:

    • Test a range of doses of the MABA compound to determine the dose-response relationship.

    • To assess the duration of action, perform the methacholine challenge at various time points after compound administration.

  • Data Analysis: Calculate the percentage inhibition of the methacholine-induced increase in Penh at each dose and time point.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the MABA compound and to establish the relationship between drug exposure and pharmacological effect.

Protocol (Rodent PK Study):

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of the MABA compound via intravenous and the intended clinical route (e.g., inhalation).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Analyze the plasma concentrations of the MABA compound using a validated LC-MS/MS method.

  • PK Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F) using non-compartmental analysis.

  • PK/PD Modeling: Correlate the plasma concentration-time profile with the pharmacodynamic endpoints (e.g., bronchodilation) to develop a PK/PD model.[3][4]

Data Presentation

Quantitative data from the preclinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Potency of a Representative MABA Compound

AssayReceptor/TissueParameterValue
Receptor BindingHuman M3Ki (nM)1.2
Human β2Ki (nM)3.5
Functional AssayHuman β2 (cAMP)EC₅₀ (nM)0.8
Human M3 (Ca²⁺)IC₅₀ (nM)2.1
Isolated TissueGuinea Pig TracheaEC₅₀ (Relaxation, nM)5.4
Guinea Pig TracheapA₂ (vs. Methacholine)8.7

Table 2: In Vivo Efficacy in Guinea Pig Bronchoconstriction Model

Dose (µg/kg, inhaled)Max Inhibition of Penh (%)Duration of >50% Inhibition (hours)
145 ± 52
378 ± 86
1095 ± 6>12
Vehicle5 ± 30

Table 3: Pharmacokinetic Parameters in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t₁/₂ (h)F (%)
IV115000.0832003.5-
Inhaled12500.2511004.134

Conclusion

The preclinical evaluation of MABA compounds requires a systematic approach that integrates in vitro and in vivo studies. The protocols and workflows outlined in these application notes provide a robust framework for characterizing the dual pharmacology of these compounds and for generating the necessary data to support their advancement into clinical development. Careful attention to experimental design, data analysis, and the principles of good laboratory practice (GLP) are essential for a successful preclinical program.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dual-Acting MABA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of dual-acting MABA (Multifunctional Anti-inflammatory and Bronchodilator Agents) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing dual-acting MABA compounds?

A1: The synthesis of MABA compounds presents several key challenges stemming from their dual-pharmacophore nature. These molecules combine two distinct pharmacophores, a muscarinic antagonist and a β2-agonist, into a single chemical entity.[1][2] The primary hurdles include:

  • Complex Multi-Step Synthesis: MABA compounds are typically large, polyfunctional molecules requiring lengthy and complex synthetic routes.[3]

  • Protecting Group Strategy: The presence of multiple reactive functional groups, such as amines, hydroxyls, and carboxylic acids, necessitates a robust and often complex protecting group strategy to ensure chemoselectivity during synthetic transformations.

  • Linker Chemistry: Covalently linking the two distinct pharmacophores requires careful selection of a linker that not only facilitates synthesis but also maintains the optimal spatial orientation for dual biological activity.[4]

  • Purification: The polar and often high molecular weight nature of MABA compounds can make purification challenging, frequently requiring advanced chromatographic techniques.[5][6]

  • Stability: The final compounds and synthetic intermediates can be susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light and oxygen.[7][8]

Q2: What are common side reactions encountered during the amide coupling step in MABA synthesis?

A2: Amide bond formation is a critical step in linking the pharmacophores or building key intermediates. Common side reactions include:

  • Racemization: If chiral centers are present adjacent to the activated carboxylic acid, racemization can occur, particularly with aggressive coupling agents or prolonged reaction times.[9][10]

  • Formation of N-acylurea byproduct: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and consumes the activated intermediate.[10][11]

  • Dehydration of Asparagine and Glutamine Residues: If the synthesis involves peptide-like structures, the side chains of asparagine and glutamine can undergo dehydration to form nitriles under certain activation conditions.[10]

  • Low Conversion: Steric hindrance around the amine or carboxylic acid, or low nucleophilicity of the amine (e.g., anilines), can lead to incomplete reactions.[12]

Q3: How can I purify highly polar MABA compounds?

A3: The purification of polar MABA compounds often requires specialized chromatographic techniques. Traditional normal-phase chromatography on silica gel may not be effective due to strong binding and poor elution. Consider the following approaches:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds.[13][14][15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that have little or no retention in reverse-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][16]

  • Ion-Exchange Chromatography: If the MABA compound has a net positive or negative charge, ion-exchange chromatography can be a highly effective purification method.[16]

  • Preparative HPLC: For isolating larger quantities of the final compound or key intermediates, scaling up an optimized analytical HPLC method to a preparative scale is often necessary.[1][4][13]

Q4: What are the key considerations for developing a stability-indicating HPLC method for a MABA compound?

A4: A stability-indicating method is crucial for assessing the purity and shelf-life of a MABA compound. The method must be able to separate the intact drug from its degradation products and process-related impurities.[17][18][19] Key considerations include:

  • Forced Degradation Studies: The drug substance should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[2][20]

  • Chromatographic Selectivity: The HPLC method must demonstrate baseline separation between the main peak and all impurity peaks. This often requires careful optimization of the column, mobile phase composition, pH, and gradient.[9][21]

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess peak purity is essential to ensure that the main peak is not co-eluting with any impurities.[18]

  • Method Validation: The method must be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[3][22]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Carboxylic Acid Activation Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or COMU). Ensure anhydrous reaction conditions as moisture can quench the activated species.
Low Nucleophilicity of the Amine If using a weakly nucleophilic amine (e.g., aniline), consider using a stronger base to increase its nucleophilicity. Alternatively, convert the carboxylic acid to a more reactive acyl chloride.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. If possible, consider a less hindered analogue of the amine or carboxylic acid.
Side Reactions For carbodiimide couplings, the addition of HOBt or HOAt can suppress N-acylurea formation and reduce racemization.[10]
Issue 2: Incomplete N-Alkylation Reaction

Possible Causes & Solutions

CauseRecommended Solution
Poor Solubility of Reactants Change to a more suitable solvent that dissolves all reactants, such as DMF, DMSO, or NMP.[5]
Weak Base Use a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to ensure complete deprotonation of the amine.
Low Reactivity of the Alkyl Halide If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides (Finkelstein reaction).[5]
Side Reaction: Quaternization Use a stoichiometric amount of the alkylating agent to minimize the formation of quaternary ammonium salts. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Issue 3: Difficulty in Purification of the Final MABA Compound

Possible Causes & Solutions

CauseRecommended Solution
Streaking or Tailing on Silica Gel Column The basic nature of the amine functionalities can cause streaking. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. Alternatively, switch to a different stationary phase like alumina or a bonded silica (e.g., amino-propyl).[18]
Poor Retention on Reverse-Phase HPLC The compound is too polar. Use a HILIC column or a polar-embedded reverse-phase column.[5][16]
Multiple Impurities Co-eluting Optimize the HPLC method by screening different columns, mobile phase modifiers (e.g., TFA, formic acid, ammonium acetate), and gradients.[13]
Insoluble Impurities Before chromatographic purification, perform a filtration or a liquid-liquid extraction to remove insoluble materials.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Forced Degradation:

    • Acidic: Dissolve the MABA compound in 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic: Dissolve the MABA compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative: Dissolve the MABA compound in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Keep the solid MABA compound in an oven at 80 °C for 48 hours.

    • Photolytic: Expose a solution of the MABA compound to UV light (254 nm) for 24 hours.

  • Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

    • Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths and to perform peak purity analysis.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent drug from all degradation products.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

Synthesis_Challenges cluster_synthesis Synthetic Strategy cluster_challenges Key Challenges Multi-step Synthesis Multi-step Synthesis Side Reactions Side Reactions Multi-step Synthesis->Side Reactions Purification Purification Multi-step Synthesis->Purification Stability Issues Stability Issues Multi-step Synthesis->Stability Issues Protecting Groups Protecting Groups Protecting Groups->Side Reactions Linker Design Linker Design Linker Design->Purification Side Reactions->Purification Purification->Stability Issues

Caption: Logical relationship between synthetic strategies and key challenges in MABA compound synthesis.

Troubleshooting_Workflow Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Purity & Stability? Check Reagents->Low Yield Impure/Degraded Optimize Conditions Optimize Conditions Check Reagents->Optimize Conditions Reagents OK Change Strategy Change Strategy Optimize Conditions->Change Strategy No Improvement Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Improved Yield Change Strategy->Optimize Conditions

Caption: A simplified troubleshooting workflow for addressing low reaction yields in MABA synthesis.

MABA_Signaling_Pathway MABA MABA Muscarinic_Antagonist Muscarinic_Antagonist MABA->Muscarinic_Antagonist Beta2_Agonist Beta2_Agonist MABA->Beta2_Agonist M3_Receptor M3_Receptor Muscarinic_Antagonist->M3_Receptor blocks Beta2_Receptor Beta2_Receptor Beta2_Agonist->Beta2_Receptor activates PLC Phospholipase C M3_Receptor->PLC AC Adenylyl Cyclase Beta2_Receptor->AC IP3 IP3 / DAG PLC->IP3 cAMP_increase ↑ cAMP AC->cAMP_increase Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase cAMP cAMP Bronchoconstriction Bronchoconstriction Ca_increase->Bronchoconstriction Bronchodilation Bronchodilation cAMP_increase->Bronchodilation

Caption: Simplified signaling pathway of a dual-acting MABA compound.

References

Technical Support Center: Optimizing Navafenterol Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solubilizing Navafenterol for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its solubility?

A1: While specific quantitative data such as aqueous solubility, pKa, and LogP for this compound are not widely published, it is understood to be a complex molecule with poor water solubility.[1] For in vitro studies, a common approach is to prepare a concentrated stock solution in an organic solvent. For example, a 10 mM stock solution of this compound has been successfully prepared in dimethyl sulfoxide (DMSO).[2]

Q2: What is the recommended starting solvent for dissolving this compound for in vitro assays?

A2: The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO) .[2] DMSO is a powerful and widely used solvent for dissolving poorly soluble compounds for biological assays.[3][4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[5]

Q3: I am having difficulty dissolving this compound in DMSO, or it's precipitating upon dilution into my aqueous assay buffer. What steps can I take?

A3: If you encounter solubility issues with this compound, consider the following troubleshooting steps:

  • Gentle Heating and Agitation: Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.

  • pH Adjustment: Since many compounds' solubility is pH-dependent, adjusting the pH of your buffer may help.[6] For basic compounds, a slightly acidic pH can improve solubility, while for acidic compounds, a more alkaline pH may be beneficial.[3]

  • Use of Co-solvents: If DMSO alone is insufficient, a combination of solvents, known as co-solvents, can be effective.[7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3]

  • Inclusion of Surfactants or Excipients: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations to improve and maintain solubility.[8] Other excipients like cyclodextrins can form inclusion complexes to enhance the solubility of poorly soluble drugs.[3][9]

It is imperative to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your assay.

Troubleshooting Guide: Quantitative Data Summary

For a systematic approach to troubleshooting, the following table summarizes common issues and solutions.

Problem Potential Cause Recommended Action Considerations
This compound powder does not dissolve in DMSO. Insufficient solvent volume or low dissolution rate.Increase DMSO volume, gently warm (37°C), vortex, or sonicate.Avoid excessive heat to prevent compound degradation.
Precipitation upon dilution into aqueous buffer/media. The compound is "crashing out" due to the change in solvent polarity.Decrease the final concentration of this compound. Add a non-ionic surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer. Use a co-solvent system (e.g., DMSO:PEG 400).Always run a vehicle control with the same concentration of solvents/surfactants.
Inconsistent results between experiments. Partial precipitation of the compound leading to variable effective concentrations.Prepare fresh stock solutions. Filter the stock solution through a 0.22 µm PTFE syringe filter after dissolution. Visually inspect for precipitation before use.Repeated freeze-thaw cycles of stock solutions should be avoided.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • 37°C water bath (optional)

  • Calibrated balance

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Calculation: Determine the mass of this compound required. The molar mass of this compound is 742.91 g/mol .[1] For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 742.91 g/mol = 0.0074291 g = 7.43 mg

  • Weighing: Accurately weigh 7.43 mg of this compound powder in a suitable vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 2-5 minutes.

  • Troubleshooting Dissolution: If the powder is not fully dissolved, place the vial in a 37°C water bath for 15-30 minutes, with intermittent vortexing. If solids persist, sonicate the vial in a water bath for 10-15 minutes.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso mix Vortex / Sonicate add_dmso->mix inspect_stock Inspect for Clarity mix->inspect_stock dilute Dilute in Aqueous Buffer inspect_stock->dilute Clear Solution inspect_working Inspect for Precipitation dilute->inspect_working add_to_cells Add to Assay inspect_working->add_to_cells Clear Solution precipitate Precipitation Observed inspect_working->precipitate Precipitation incubate Incubate add_to_cells->incubate readout Measure Endpoint incubate->readout troubleshoot_options Options: - Lower Concentration - Add Excipients - Adjust pH precipitate->troubleshoot_options

Caption: Experimental workflow for preparing and using this compound in in vitro studies.

signaling_pathway_placeholder start Start: Solubilize this compound dmso Attempt Dissolution in 100% DMSO start->dmso is_soluble_dmso Is the solution clear? dmso->is_soluble_dmso proceed Proceed to Dilution is_soluble_dmso->proceed Yes troubleshoot Initial Troubleshooting is_soluble_dmso->troubleshoot No options Gentle Heat (37°C) Vortex / Sonicate troubleshoot->options is_soluble_heat Is the solution clear? options->is_soluble_heat is_soluble_heat->proceed Yes advanced_methods Advanced Solubilization is_soluble_heat->advanced_methods No cosolvent Use Co-solvents (e.g., PEG 400) or Surfactants (e.g., Tween 80) advanced_methods->cosolvent

Caption: Decision tree for troubleshooting the initial dissolution of this compound.

References

Troubleshooting low yield in Navafenterol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of Navafenterol. The guidance focuses on plausible key reaction steps based on the molecular structure of this compound, such as reductive amination and esterification.

Section 1: Troubleshooting Low Yield in Reductive Amination

The formation of the secondary amine linkage in this compound, likely via reductive amination, is a critical step. Low yields in this reaction are common and can stem from several factors.

Frequently Asked Questions (FAQs)

Question 1: My reductive amination reaction shows a low yield with significant unreacted starting materials (aldehyde/ketone and amine). What are the likely causes and how can I fix it?

Answer: A low conversion rate in reductive amination often points to issues with the initial formation of the imine/iminium ion intermediate or the subsequent reduction step.

  • Suboptimal pH: The pH is crucial for imine formation. A slightly acidic environment (pH 4-5) is typically optimal to catalyze the reaction.[1][2] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[1] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated.

    • Troubleshooting: Monitor the pH of your reaction mixture. Add a mild acid like acetic acid to adjust the pH to the optimal range.

  • Inefficient Water Removal: Imine formation is a reversible reaction that generates water.[1] Failure to remove this water can shift the equilibrium back towards the starting materials.

    • Troubleshooting: Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation (e.g., with a Dean-Stark apparatus if using a solvent like toluene) to remove water.

  • Steric Hindrance: Highly bulky aldehydes/ketones or amines can significantly slow down the rate of imine formation.[1]

    • Troubleshooting: Increase the reaction temperature or extend the reaction time. Consider using a more reactive catalyst or a different synthetic route if steric hindrance is severe.

Question 2: My LC-MS analysis shows the formation of the imine intermediate, but very little of the final amine product. What should I investigate?

Answer: If the imine is forming but not being reduced, the issue lies with your reducing agent or the reaction conditions for the reduction step.

  • Incorrect Choice of Reducing Agent: For a one-pot procedure, a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group is essential.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[1]

    • Recommended Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred for their selectivity.[1]

  • Reagent Decomposition: Some reducing agents, particularly sodium triacetoxyborohydride, are sensitive to moisture.[1] Improper handling or storage can lead to decomposition and loss of activity.

    • Troubleshooting: Use freshly opened or properly stored reducing agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Amount of Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.

    • Troubleshooting: Increase the equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 or 2.0 eq).

Quantitative Data: Optimizing Reductive Amination Conditions

The following table summarizes key parameters and their typical ranges for optimizing a reductive amination reaction.

ParameterTypical Range/ConditionRationale & Considerations
pH 4 - 6Optimal for imine formation. Too acidic protonates the amine; too basic prevents carbonyl activation.[1][2]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMild and selective for the iminium ion over the carbonyl starting material.[1]
Stoichiometry (Amine) 1.0 - 1.2 equivalentsA slight excess of the amine can help drive imine formation.
Stoichiometry (Reducing Agent) 1.2 - 2.0 equivalentsAn excess is needed to ensure complete reduction of the iminium ion.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)Chlorinated solvents are common for NaBH(OAc)₃. Methanol is often used with NaBH₃CN.[1]
Temperature 0 °C to Room TemperatureMost reactions proceed well at room temperature. Lower temperatures can be used to control exotherms or improve selectivity.[1]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until starting materials are consumed.
Experimental Protocol: General One-Pot Reductive Amination
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere, add 3Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Starting Materials Predominate check_sm->sm_present  High SM imine_present Imine Intermediate Observed check_sm->imine_present  Imine side_products Significant Side Products check_sm->side_products  Other ph_issue Check/Adjust pH (Target 4-5) sm_present->ph_issue water_issue Add Dehydrating Agent (e.g., Mol. Sieves) sm_present->water_issue reagent_issue Verify Reducing Agent (Activity, Stoichiometry) imine_present->reagent_issue conditions_issue Check Reaction Conditions (Temp, Time) imine_present->conditions_issue purification_issue Optimize Purification Strategy side_products->purification_issue

Caption: A troubleshooting decision tree for low-yield reductive amination reactions.

Section 2: Troubleshooting Low Yield in Esterification

The final step in the synthesis of this compound likely involves an esterification reaction to couple the bulky di(thiophen-2-yl)acetic acid moiety with the cyclohexanol derivative. This step can be challenging due to steric hindrance.

Frequently Asked Questions (FAQs)

Question 3: My esterification reaction using a standard carbodiimide coupling agent (like DCC or EDC) is slow and gives a low yield. What is the problem?

Answer: Standard carbodiimide coupling can be inefficient for sterically hindered alcohols or carboxylic acids. The activated intermediate may be too short-lived or undergo side reactions before the desired nucleophilic attack occurs.

  • Steric Hindrance: The bulky nature of both the acid and the alcohol components of this compound can make it difficult for them to approach each other effectively.

  • Inefficient Activation: The O-acylisourea intermediate formed from DCC/EDC activation might not be reactive enough or could rearrange into an unreactive N-acylurea.

    • Troubleshooting:

      • Add an Activator: Use additives like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). These form more stable and reactive activated ester intermediates, which can significantly improve yields.

      • Use a Different Coupling Reagent: Switch to a more powerful coupling reagent designed for challenging substrates, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known to be effective in difficult amide and ester formations.[3]

Question 4: I am observing significant side products, including a rearranged urea compound. How can I prevent this?

Answer: The formation of an N-acylurea byproduct is a known issue with carbodiimide reagents, especially when the nucleophile (the alcohol) is slow to react.

  • O- to N-Acyl Rearrangement: The reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea.

    • Troubleshooting:

      • Lower the Temperature: Running the reaction at 0 °C can sometimes slow down the rate of the rearrangement relative to the desired esterification.

      • Use an Additive: As mentioned above, additives like HOBt or DMAP trap the activated carboxylic acid as a more stable intermediate, preventing the rearrangement.

      • Change Reagent Order: Adding the carbodiimide last to a pre-mixed solution of the acid, alcohol, and DMAP can sometimes minimize side reactions.

Quantitative Data: Comparison of Esterification Coupling Conditions
Coupling SystemBase (if required)TemperatureTypical Yield RangeNotes
EDC / DMAP -0 °C to RT50-80%A common, cost-effective starting point. DMAP is crucial for sterically hindered substrates.
DCC / DMAP -0 °C to RT50-85%Similar to EDC, but the dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.[4]
HATU / DIPEA N,N-Diisopropylethylamine0 °C to RT70-95%Highly effective for challenging couplings. DIPEA is a non-nucleophilic base used to neutralize the acid.[3]
SOCl₂ then Amine Pyridine0 °C to RT60-90%Two-step process via an acyl chloride. Can be harsh and may not be suitable for complex molecules with sensitive functional groups.
Experimental Protocol: Esterification using HATU
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 eq), the alcohol (1.1 mmol, 1.1 eq), and HATU (1.1 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 10 mL).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Visualization: this compound Synthesis Logic

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis A_start Quinolinone Precursor A_mid Aldehyde Intermediate A_start->A_mid Multi-step process coupling1 Reductive Amination A_mid->coupling1 B_start Cyclohexanol Precursor B_mid Amine Intermediate B_start->B_mid Multi-step process B_mid->coupling1 C_start Thiophene C_acid Di(thiophen-2-yl) -acetic acid C_start->C_acid Multi-step process coupling2 Esterification C_acid->coupling2 intermediate Coupled Intermediate coupling1->intermediate intermediate->coupling2 This compound This compound coupling2->this compound

Caption: A plausible high-level retrosynthetic pathway for this compound assembly.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Navafenterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Navafenterol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is an investigational drug that has been evaluated for chronic obstructive pulmonary disease (COPD) as a dual-acting β2 agonist and muscarinic antagonist.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development to ensure its safety and efficacy.

Q2: What are matrix effects in the context of LC-MS/MS analysis?

The "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]

Q3: What are the common indicators of matrix effects in my this compound analysis?

Common signs of matrix effects include:

  • Poor reproducibility of results, especially between different sample lots.

  • Inaccurate quantification and high variability in quality control (QC) samples.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.[3]

  • Peak shape distortion for this compound.

Q4: Which biological matrices are most likely to cause significant matrix effects when analyzing this compound?

Complex biological matrices are prone to causing significant matrix effects. For this compound, these would primarily include:

  • Plasma

  • Serum

  • Urine

  • Tissue homogenates

The high content of proteins and phospholipids in plasma and serum makes them particularly challenging.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS/MS analysis of this compound.

Guide 1: Diagnosing the Presence and Severity of Matrix Effects

Problem: You suspect matrix effects are compromising your this compound analysis, but you need to confirm and quantify the issue.

Solution: The post-extraction spike method is a widely accepted technique to quantitatively assess matrix effects.[2]

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To determine the percentage of matrix effect (%ME) on the this compound signal.

Materials:

  • Blank biological matrix (e.g., plasma) free of this compound.

  • This compound stock solution.

  • LC-MS/MS system.

  • Appropriate solvents for extraction and reconstitution.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation protocol. Spike the same known amount of this compound into the extracted matrix supernatant before injection.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the %ME using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

%ME RangeInterpretation
85% - 115%Acceptable/No significant matrix effect
< 85%Ion Suppression
> 115%Ion Enhancement

A %ME outside the 85-115% range indicates that the matrix is significantly impacting the this compound signal, and optimization is required.[4]

cluster_0 Diagnosis of Matrix Effects A Set A: this compound in Pure Solvent D Analyze Both Sets by LC-MS/MS A->D B Set B: Blank Matrix Extract C Spike this compound into Set B B->C C->D E Compare Peak Areas (Set B vs. Set A) D->E F Quantify Matrix Effect E->F

Caption: Workflow for Diagnosing Matrix Effects.

Guide 2: Mitigating Matrix Effects Through Sample Preparation

Problem: You have confirmed the presence of significant matrix effects impacting your this compound analysis.

Solution: Optimizing your sample preparation method is the most effective way to reduce matrix effects by removing interfering endogenous components.[5]

Experimental Protocol: Comparison of Sample Preparation Techniques

Objective: To evaluate the effectiveness of different sample preparation methods in minimizing matrix effects for this compound analysis.

Methods to Compare:

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts.[6]

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into an immiscible organic solvent.[5]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain this compound while interfering compounds are washed away.[5]

Procedure:

  • Process aliquots of the same biological matrix using each of the three methods (PPT, LLE, and SPE).

  • Perform a post-extraction spike analysis (as described in Guide 1) for each method.

  • Calculate the %ME and the Recovery for each method.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation Method% Matrix Effect (ME)% RecoveryOverall Process Efficiency (%ME x %Recovery)
Protein Precipitation (PPT)65% (Ion Suppression)95%61.75%
Liquid-Liquid Extraction (LLE)88% (Acceptable)75%66.00%
Solid-Phase Extraction (SPE)97% (Acceptable)92%89.24%

cluster_1 Strategies for Mitigating Matrix Effects cluster_2 Sample Preparation Options Start Matrix Effect Confirmed SamplePrep Optimize Sample Preparation Start->SamplePrep Chromatography Optimize Chromatography Start->Chromatography InternalStd Use Stable Isotope-Labeled Internal Standard (SIL-IS) Start->InternalStd PPT Protein Precipitation (PPT) SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE

Caption: Strategies for Mitigating Matrix Effects.

Guide 3: Further Strategies for Overcoming Matrix Effects

If optimizing sample preparation is insufficient or not feasible, consider the following strategies:

  • Chromatographic Separation:

    • Modify the analytical column: Use a column with a different stationary phase to improve the separation of this compound from interfering matrix components.

    • Adjust the mobile phase gradient: A shallower gradient can increase the resolution between this compound and co-eluting interferences.

    • Employ a divert valve: This can divert the highly contaminated portions of the sample eluting at the beginning and end of the chromatographic run to waste, preventing them from entering the mass spectrometer.[7]

  • Use of an Appropriate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, thus effectively compensating for matrix effects.[8] If a SIL-IS is not available, a structural analog can be used, but with careful validation.

  • Sample Dilution:

    • Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on this compound's ionization.[7] However, this approach may compromise the sensitivity of the assay if the concentration of this compound is low.[7]

By systematically diagnosing and addressing matrix effects using these guides, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of this compound in complex biological matrices.

References

Technical Support Center: Precision-Cut Lung Slices (PCLS) for Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with precision-cut lung slices (PCLS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the viability and reproducibility of your PCLS experiments for drug testing applications.

Frequently Asked Questions (FAQs)

1. What is the expected viable culture duration for PCLS?

The viable culture duration for PCLS can vary depending on the species, culture conditions, and the specific application. Generally, PCLS can remain viable for several days to a few weeks.[1] For short-term studies, such as assessing metabolic activity, rat PCLS have been shown to be metabolically viable for about 8 hours, with a significant decline after 24 hours.[2] However, with optimized culture conditions, human PCLS can be maintained for up to 15 days without a significant loss of structural integrity or metabolic activity.[3] Some studies have even cultured PCLS for up to 28 days, although cellular loss and changes in tissue integrity were observed over this extended period.[4] For drug testing, a culture period of up to 7 days is often sufficient.[5]

2. What are the most common methods to assess PCLS viability?

Several methods are commonly used to assess the viability of PCLS, each providing different insights into cellular health:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[6][7]

  • Metabolic Assays (e.g., WST-1, MTT, AlamarBlue): These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt or resazurin.[3][6][8]

  • ATP Assay: Quantifies the amount of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[8][9]

  • Live/Dead Staining: Uses fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize cell viability across the slice.[3][10]

3. What is the optimal thickness for PCLS?

The optimal thickness for PCLS can depend on the specific experimental needs. While there is no universal consensus, a thickness of around 600 µm has been suggested as optimal for metabolic studies in rat lung slices.[2] However, studies have shown that PCLS with thicknesses ranging from 300-700 µm can remain viable for up to 168 hours (7 days).[11] Thinner slices may have better oxygen and nutrient diffusion, while thicker slices might better preserve the tissue architecture.

4. How can I minimize variability between PCLS experiments?

Minimizing variability is crucial for obtaining reproducible results. Here are some key strategies:

  • Standardized Protocol: Adhere to a consistent and detailed protocol for PCLS preparation, including agarose inflation, slicing, and culture.[12]

  • Uniform Slice Thickness: Use a high-quality vibratome to generate slices of uniform thickness.[5]

  • Consistent Culture Conditions: Maintain consistent culture conditions, including medium composition, temperature, CO2 levels, and humidity.[13]

  • Acclimation Period: Allow PCLS to acclimate in culture for a period (e.g., up to 24 hours) before starting the experiment to allow for recovery from the slicing process.[14]

  • Large Sample Size: Use a sufficient number of slices for each experimental condition to obtain a more representative mean.[15]

Troubleshooting Guide

This guide addresses common issues encountered during PCLS experiments and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Initial Viability - Delayed processing of lung tissue.- Inadequate agarose inflation leading to tissue collapse.[13][16]- Mechanical damage during slicing (dull blade, incorrect vibratome settings).- Process lung tissue as fresh as possible.[15]- Ensure complete and even inflation of the lung with low-melting-point agarose.[17]- Use a sharp, new blade for each experiment and optimize vibratome settings (speed, frequency).
Rapid Decline in Viability - Suboptimal culture medium or supplements.[18]- Contamination (bacterial or fungal).- Insufficient gas exchange.- Use a culture medium specifically formulated for lung tissue, such as DMEM/F-12, and consider serum-free conditions.[19]- Add antibiotics (e.g., penicillin-streptomycin) to the culture medium.[13]- Ensure proper submersion and agitation of slices or use a roller culture system to improve gas exchange.
Inconsistent Drug Response - Heterogeneity of the lung tissue.[13]- Uneven drug distribution within the slice.- Variable metabolic activity between slices.- Use multiple slices from different regions of the lung for each treatment group.- Ensure slices are fully submerged and gently agitated during drug incubation.- Normalize drug response data to a viability marker (e.g., ATP or WST-1) to account for differences in metabolic activity.
"Mushy" or Shredded Slices - Problems with agarose instillation.[16][20]- Ensure the agarose is at the correct temperature and concentration during instillation to achieve proper solidification.
Difficulty with RNA Extraction - Interference from the large amount of agarose in the slice.[16][20]- Consider specialized RNA extraction kits or protocols designed to handle tissues with high polysaccharide content.

Quantitative Data Summary

The following tables summarize key quantitative data related to PCLS viability from various studies.

Table 1: LDH Release Over Time in Rat PCLS

Time PointLDH Release (% of Total)
0 h~0%
4 h~5%
24 h~10%
48 h~12%
72 h~14%

Data adapted from a study on Wistar rat PCLS cultured in DMEM/F-12 Ham medium.[6]

Table 2: Viability of Human PCLS Over a 15-Day Culture Period (WST-1 Assay)

Culture DayMetabolic Activity (Relative to Day 1)
1100%
5No significant decrease
10No significant decrease
15No significant decrease

This study demonstrated that with appropriate culture conditions, human PCLS can maintain their metabolic activity for an extended period.[3]

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a general outline for measuring LDH release as an indicator of cytotoxicity.

  • Sample Collection: After the desired incubation period with the test compound, collect the culture supernatant from each well containing a PCLS.

  • Plate Preparation: Transfer 50 µL of the collected supernatant in duplicate to a new 96-well plate.[7]

  • Positive Control: Prepare a positive control by incubating a separate set of PCLS with a lysis buffer (e.g., 1% Triton X-100) for 1 hour to induce maximum LDH release.[7]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Pierce™ LDH Cytotoxicity Assay Kit).[21]

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[7][21]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[21]

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the culture medium.

Protocol 2: WST-1 Viability Assay

This protocol outlines the steps for assessing PCLS viability based on metabolic activity.

  • Preparation: At the end of the experimental period, remove the old culture medium from the PCLS.

  • WST-1 Solution: Prepare a 1:10 dilution of the WST-1 reagent in fresh, serum-free culture medium.[3]

  • Incubation: Add 125 µL of the diluted WST-1 solution to each slice and incubate for 1 hour at 37°C.[3]

  • Measurement: After incubation, transfer the supernatant to a 96-well plate and measure the optical density at 420-480 nm with a reference wavelength of 690 nm.[3]

  • Analysis: The absorbance is directly proportional to the metabolic activity and the number of viable cells in the slice.

Protocol 3: Live/Dead Staining for Microscopic Assessment

This protocol allows for the visualization of viable and non-viable cells within the PCLS.

  • Staining Solution: Prepare a solution containing 2 µM Calcein AM and 5 µM Ethidium homodimer-I (EthD-I) in a suitable buffer (e.g., PBS).[3]

  • Incubation: Incubate the PCLS in the staining solution for 45 minutes at room temperature in the dark on an orbital shaker (150 rpm).[3]

  • Washing: After incubation, wash the slices to remove excess dye.

  • Imaging: Image the slices using a confocal laser scanning microscope. Live cells will fluoresce green (Calcein), while dead cells will have red fluorescent nuclei (EthD-I).[3][10]

Visualizations

PCLS_Preparation_Workflow PCLS Preparation and Viability Assessment Workflow cluster_prep Tissue Preparation cluster_slice Slicing cluster_culture Culture and Treatment cluster_analysis Viability and Functional Analysis lung Harvest Lung Tissue inflate Inflate with Low-Melting-Point Agarose lung->inflate embed Embed in Agarose Block inflate->embed slice Slice with Vibratome (e.g., 300-700 µm) embed->slice collect Collect Slices in Culture Medium slice->collect acclimate Acclimate Slices (e.g., 24h) collect->acclimate treat Incubate with Test Compound acclimate->treat viability Assess Viability treat->viability functional Functional Assays treat->functional ldh LDH Assay viability->ldh wst1 WST-1/MTT Assay viability->wst1 live_dead Live/Dead Staining viability->live_dead Cytotoxicity_Signaling_Pathway Simplified Pathway of Drug-Induced Cytotoxicity cluster_cell Lung Cell drug Cytotoxic Drug cell_membrane Cell Membrane drug->cell_membrane Interaction cytoplasm Cytoplasm cell_membrane->cytoplasm Internalization mitochondria Mitochondria cytoplasm->mitochondria Mitochondrial Damage nucleus Nucleus cytoplasm->nucleus Nuclear Damage membrane_damage Membrane Damage cytoplasm->membrane_damage Induces atp_depletion ATP Depletion mitochondria->atp_depletion Leads to apoptosis Apoptosis/Necrosis (Visualized by Live/Dead Stain) nucleus->apoptosis Triggers metabolic_decline Decreased Metabolic Activity (Measured by WST-1/MTT) atp_depletion->metabolic_decline Results in ldh_release LDH Release (Measured by LDH Assay) membrane_damage->ldh_release Causes

References

Addressing off-target effects of Navafenterol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Navafenterol in cellular assays. The information is tailored to help drug development professionals and scientists address potential off-target effects and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual-pharmacology molecule designed to act as both a muscarinic receptor antagonist and a β2 adrenergic receptor agonist.[1][2][3] Specifically, it shows high potency as an antagonist at the human M3 muscarinic receptor and as an agonist at the human β2 adrenoceptor.[4] This dual action makes it effective in relaxing airway smooth muscle, which is beneficial for treating obstructive airway diseases like COPD and asthma.[5][6]

Q2: What are the known on-target and potential off-target activities of this compound?

This compound's primary on-target activities are M3 receptor antagonism and β2 adrenoceptor agonism. However, like many pharmacological agents, it can interact with other receptors, especially at higher concentrations. Its selectivity profile indicates varying degrees of affinity for other muscarinic (M1, M2, M4, M5) and adrenergic (β1, β3) receptor subtypes.[4] Notably, at higher concentrations, this compound has been shown to exhibit antagonism at the histamine H1 receptor.[2]

Q3: How can I be sure that the observed cellular response is due to this compound's on-target activity?

To confirm that your experimental results are due to the intended on-target effects of this compound, it is crucial to perform control experiments. These may include:

  • Using selective antagonists: Co-treatment with a known selective antagonist for the β2 adrenergic receptor (e.g., propranolol) should block the effects of this compound's β2 agonism. Similarly, pre-treatment with a selective M3 agonist can help confirm M3 antagonism.

  • Dose-response curves: A clear dose-dependent effect that aligns with the known potency of this compound at its target receptors is a good indicator of on-target activity.

  • Control cell lines: If possible, use cell lines that lack the target receptors (e.g., knockout cell lines) to see if the effect is still present.

Q4: I am seeing an unexpected effect in my assay. Could this be an off-target effect?

Unexpected results could indeed be due to off-target effects. To investigate this, consider the following:

  • Review the selectivity profile: Compare the concentration of this compound you are using with its known affinities for off-target receptors (see tables below). If your experimental concentration is high, off-target effects become more likely.

  • Use structurally unrelated compounds: If possible, use another compound with the same on-target mechanism but a different chemical structure to see if you can reproduce the desired effect. If the unexpected effect is not observed with the alternative compound, it is more likely to be an off-target effect of this compound.

  • Perform rescue experiments: If you suspect an off-target effect, try to "rescue" the phenotype by modulating the suspected off-target pathway. For example, if you suspect H1 receptor antagonism, you could try to overcome this by adding a high concentration of histamine.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments. 1. Cell passage number variability.2. Reagent instability.3. Inconsistent cell density.1. Use cells within a consistent and low passage number range.2. Prepare fresh solutions of this compound and other critical reagents for each experiment.3. Ensure consistent cell seeding density for all assays.
Observed effect does not match expected G-protein coupling (e.g., expecting Gs stimulation but seeing a Gq-like response). 1. Off-target engagement of a receptor coupled to a different G-protein.2. Cell line expresses multiple receptors that can be activated by this compound.3. Signal bleed-through in multiplexed assays.1. Perform a counter-screen against a panel of receptors.2. Use selective antagonists for suspected off-target receptors.3. Use a cell line with a more defined receptor expression profile or a knockout cell line.
High background signal in the assay. 1. Contamination of cell culture.2. Assay interference by this compound or its vehicle (e.g., DMSO).3. Constitutive activity of the expressed receptor.1. Regularly test for mycoplasma and other contaminants.2. Run a vehicle-only control to determine the background signal.3. Characterize the basal activity of your cell line and receptor expression system.
No response to this compound treatment. 1. Low or no expression of target receptors in the cell line.2. Incorrect assay setup for the expected signaling pathway.3. Degradation of this compound.1. Confirm receptor expression using qPCR, Western blot, or a radioligand binding assay.2. Ensure you are using the correct assay for the expected G-protein coupling (e.g., cAMP assay for Gs/Gi, calcium flux for Gq).3. Use freshly prepared this compound solutions.

Data Presentation

Table 1: this compound Receptor Activity Profile

ReceptorSpeciesAssay TypeValueUnitsReference
On-Target
Muscarinic M3HumanAntagonism (pIC50)9.5[4]
β2 AdrenergicHumanAgonism (pEC50)9.5[4]
Off-Target
Muscarinic M1HumanAntagonism (pIC50)9.9[4]
Muscarinic M2HumanAntagonism (pIC50)9.9[4]
Muscarinic M4HumanAntagonism (pIC50)10.4[4]
Muscarinic M5HumanAntagonism (pIC50)8.8[4]
β1 AdrenergicHumanAgonism (pEC50)9.0[4]
β3 AdrenergicHumanAgonism (pEC50)8.7[4]
Histamine H1HumanAntagonism (pA2)7.5[2]

Table 2: this compound Functional Selectivity

ComparisonSelectivity Fold-Change
β2 over β1 Adrenoceptor3-fold
β2 over β3 Adrenoceptor6-fold
M3 over M2 Receptor (Kinetic Selectivity)10.8-fold (based on half-life)

Experimental Protocols

Protocol 1: cAMP Assay for Gs and Gi Coupled Receptor Activity

This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which is a hallmark of Gs (stimulatory) and Gi (inhibitory) G-protein coupled receptor activation.

Materials:

  • Cells expressing the target receptor(s)

  • This compound

  • Forskolin (for Gi assays)

  • Selective β2 antagonist (e.g., propranolol)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and supplements

  • Assay buffer

  • Multi-well plates (e.g., 96-well or 384-well, compatible with plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • For antagonist mode, prepare a fixed concentration of a known agonist.

  • Assay:

    • For Gs (β2 adrenoceptor) agonism:

      • Remove cell culture medium and add assay buffer.

      • Add the this compound serial dilutions to the wells.

      • Incubate for the recommended time according to the assay kit manufacturer's instructions.

    • For Gi antagonism (M2/M4 muscarinic receptors):

      • Pre-treat cells with the this compound serial dilutions.

      • Add a fixed concentration of a known Gi-coupled receptor agonist (e.g., a muscarinic agonist) in the presence of forskolin to stimulate cAMP production.

      • Incubate for the recommended time.

  • Detection:

    • Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the dose-response curve and calculate the EC50 (for agonism) or IC50 (for antagonism).

Protocol 2: Calcium Flux Assay for Gq Coupled Receptor Activity

This assay measures changes in intracellular calcium concentration, a downstream effect of Gq-protein coupled receptor activation.

Materials:

  • Cells expressing the target receptor(s) (e.g., M1, M3, M5 muscarinic receptors)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., HBSS)

  • Multi-well plates (black, clear bottom)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom multi-well plate and allow them to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for the time and temperature recommended by the dye manufacturer.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject the this compound serial dilutions and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the dose-response curve and determine the EC50.

Mandatory Visualizations

Navafenterol_Signaling_Pathways cluster_OnTarget On-Target Pathways cluster_M3 M3 Muscarinic Receptor cluster_Beta2 β2 Adrenergic Receptor cluster_OffTarget Potential Off-Target Pathway Navafenterol_On This compound M3 M3R Navafenterol_On->M3 Antagonist Beta2 β2AR Navafenterol_On->Beta2 Agonist Gq Gq M3->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC [Ca2+]i ↑ PKC Activation IP3_DAG->Ca_PKC M3_Response Smooth Muscle Contraction (Blocked) Ca_PKC->M3_Response Gs Gs Beta2->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Beta2_Response Smooth Muscle Relaxation (Activated) PKA->Beta2_Response Navafenterol_Off This compound (High Concentration) H1 H1 Histamine Receptor Navafenterol_Off->H1 Antagonist H1_Gq Gq H1->H1_Gq H1_PLC PLC H1_Gq->H1_PLC H1_Response Cellular Response (Blocked) H1_PLC->H1_Response

Caption: On- and off-target signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Response Observed Check_Concentration Is this compound concentration high relative to Ki/EC50 for off-targets? Start->Check_Concentration Use_Antagonist Co-treat with selective antagonist for primary target (e.g., propranolol for β2AR) Check_Concentration->Use_Antagonist No Off_Target_Suspected Suspect Off-Target Effect Check_Concentration->Off_Target_Suspected Yes Effect_Blocked Is the unexpected effect blocked? Use_Antagonist->Effect_Blocked On_Target_Mediated Effect is likely mediated by the on-target receptor Effect_Blocked->On_Target_Mediated Yes Effect_Blocked->Off_Target_Suspected No Counter_Screen Perform counter-screen against a panel of likely off-target receptors Off_Target_Suspected->Counter_Screen Alternative_Compound Use structurally distinct compound with same on-target activity Off_Target_Suspected->Alternative_Compound Identify_Off_Target Identify specific off-target receptor Counter_Screen->Identify_Off_Target

Caption: Workflow for troubleshooting unexpected cellular responses.

Experimental_Logic cluster_Experiment Experimental Design to Differentiate On- vs. Off-Target Effects cluster_Conditions Treatment Conditions cluster_Outcomes Expected Outcomes This compound This compound Treatment Cellular_Response Measure Cellular Response (e.g., Bronchoconstriction) This compound->Cellular_Response Causes relaxation Propranolol Propranolol (β2 Antagonist) Propranolol->Cellular_Response Blocks β2-mediated relaxation Histamine Histamine (H1 Agonist) Histamine->Cellular_Response Causes constriction C1 This compound + Histamine O1 Relaxation observed (On-target β2 agonism dominates) C1->O1 C2 This compound + Histamine + Propranolol O2 Constriction partially restored (β2 effect blocked, off-target H1 antagonism may still be present) C2->O2

Caption: Logic for dissecting on- and off-target effects of this compound.

References

Technical Support Center: Optimizing Navafenterol Dosing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing regimen of Navafenterol (also known as AZD8871 or LAS191351) in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a single-molecule, dual-pharmacology agent that functions as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] It combines these two mechanisms to induce bronchodilation, making it a promising therapeutic for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2]

Q2: In which animal models has this compound been studied preclinically?

A2: Preclinical in vivo studies of this compound have been conducted in guinea pig and canine models to evaluate its bronchoprotective and off-target effects.[1]

Q3: What is the recommended route of administration for this compound in animal models?

A3: In preclinical studies, this compound has been administered via nebulization to both guinea pigs and dogs to assess its effects on acetylcholine-induced bronchoconstriction.[1]

Q4: What are the known metabolites of this compound?

A4: The primary metabolite of this compound is LAS191861. Another pharmacologically inactive metabolite is LAS34850.

Troubleshooting Guides

Problem: High variability in bronchoprotective response in guinea pigs.

  • Possible Cause 1: Inconsistent nebulizer performance.

    • Solution: Ensure the nebulizer is functioning optimally and delivering a consistent particle size. Calibrate the nebulizer before each experiment. The administration volume should be standardized. For instance, in some studies, a 3 ml administration volume has been used for dogs.[1]

  • Possible Cause 2: Variability in acetylcholine challenge.

    • Solution: Standardize the dose and administration of the acetylcholine challenge. Ensure the timing between this compound administration and the acetylcholine challenge is consistent across all animals.

  • Possible Cause 3: Animal-to-animal physiological differences.

    • Solution: Ensure a sufficient number of animals per group to account for biological variability. Use animals of a similar age and weight.

Problem: Observed side effects such as changes in heart rate or salivation.

  • Possible Cause 1: Dose of this compound is too high.

    • Solution: this compound has been shown to have minimal effects on salivation and heart rate at doses with bronchoprotective activity.[1] If these effects are observed, consider reducing the dose. A dose-response study is recommended to identify the optimal therapeutic window.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound has a favorable safety profile in preclinical models, it's important to monitor for any unexpected physiological changes.[1] Record all observations and correlate them with the administered dose.

Experimental Protocols

Bronchoprotection in Acetylcholine-Challenged Guinea Pigs

This protocol is based on the methodology described by Aparici et al. (2019).[1]

1. Animal Model: Male Dunkin-Hartley guinea pigs.

2. Anesthesia: Animals are anesthetized.

3. Surgical Preparation:

  • Intubate the animals for mechanical ventilation.
  • Cannulate the jugular vein for administration of acetylcholine.

4. This compound Administration:

  • Administer this compound via nebulization at doses ranging from 0.3 to 10 µg/kg.
  • A control group should receive the vehicle.

5. Acetylcholine Challenge:

  • Administer an intravenous bolus of acetylcholine to induce bronchoconstriction.
  • The dose of acetylcholine should be predetermined to elicit a submaximal bronchoconstrictor response.

6. Measurement of Bronchoconstriction:

  • Monitor changes in pulmonary inflation pressure or other relevant lung function parameters.
  • Record the inhibition of the acetylcholine-induced bronchoconstriction by this compound.

7. Data Analysis:

  • Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound.
  • Determine the effective dose (ED50) of this compound.

Cardiovascular Safety and Duration of Action in Dogs

This protocol is based on the methodology described by Aparici et al. (2019).[1]

1. Animal Model: Male beagle dogs.

2. Anesthesia: Animals are anesthetized.

3. Instrumentation:

  • Monitor heart rate and blood pressure continuously.

4. This compound Administration:

  • Administer nebulized this compound at various doses.
  • A control group should receive the vehicle.

5. Acetylcholine Challenge:

  • Administer intravenous acetylcholine at predetermined intervals post-Navafenterol administration (e.g., 1, 6, 12, 24 hours) to assess the duration of action.

6. Measurements:

  • Record heart rate and blood pressure throughout the experiment.
  • Measure the inhibition of acetylcholine-induced bronchoconstriction at each time point.

7. Data Analysis:

  • Analyze changes in cardiovascular parameters (heart rate, blood pressure) at each dose of this compound.
  • Determine the bronchoprotective half-life of this compound at the highest dose that does not produce significant cardiovascular effects.[1]

Data Presentation

Table 1: In Vivo Potency of Nebulized this compound (AZD8871) in Guinea Pig Acetylcholine-Induced Bronchoconstriction Model

CompoundED50 (µg/kg)
This compound (AZD8871)0.8

Data extracted from Aparici et al. (2019).[1]

Table 2: Preclinical Safety and Duration of Action of this compound (AZD8871) in Animal Models

Animal ModelKey FindingsReference
Guinea PigMinimal effects on salivation at bronchoprotective doses.[1]
DogMinimal effects on heart rate at bronchoprotective doses. Bronchoprotective half-life longer than 24 hours.[1]

Visualizations

Navafenterol_Mechanism_of_Action cluster_0 Airway Smooth Muscle Cell This compound This compound M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Antagonist Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Agonist Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Leads to Bronchodilation Bronchodilation Beta2_Receptor->Bronchodilation Leads to

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Guinea_Pig start Start acclimatization Animal Acclimatization start->acclimatization anesthesia Anesthesia & Surgical Prep acclimatization->anesthesia dosing This compound Nebulization (0.3-10 µg/kg) anesthesia->dosing challenge Acetylcholine Challenge (i.v.) dosing->challenge measurement Measure Bronchoconstriction challenge->measurement analysis Data Analysis (ED50) measurement->analysis end End analysis->end

Caption: Guinea pig bronchoprotection experimental workflow.

References

Technical Support Center: Stability of MABA Dry Powder Inhaler Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dry powder inhaler (DPI) formulations of bifunctional muscarinic antagonist-β2 agonist (MABA) drugs.

Troubleshooting Guides

This section addresses specific experimental issues related to the stability of MABA DPI formulations.

Issue 1: Poor Aerosol Performance After Storage (Reduced Fine Particle Fraction)

Question: We observed a significant decrease in the Fine Particle Fraction (FPF) of our MABA DPI formulation after storing it at accelerated stability conditions (e.g., 40°C/75% RH). What could be the cause, and how can we troubleshoot this?

Answer:

A reduction in FPF upon storage, particularly under high humidity, is a common stability issue for DPI formulations and can be attributed to several factors.[1] The primary suspects are physical changes in the powder properties.

Potential Causes and Troubleshooting Steps:

  • Moisture-Induced Particle Agglomeration: Amorphous content in your MABA drug substance or excipients can absorb moisture, leading to the formation of capillary bridges between particles. This increases cohesiveness and results in poor de-agglomeration during inhalation.

    • Troubleshooting:

      • Characterize Water Content: Use Karl Fischer titration to determine the water content of your formulation before and after storage.

      • Assess Amorphous Content: Employ Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to quantify the amorphous content. Amorphous regions are more hygroscopic than crystalline regions.[2]

      • Particle Size Analysis: Use laser diffraction to see if the particle size distribution has shifted towards larger agglomerates after storage.

      • Microscopy: Visualize changes in particle morphology and evidence of agglomeration using Scanning Electron Microscopy (SEM).

  • Solid-State Transitions: Amorphous MABA or excipients may crystallize over time, especially when exposed to moisture and heat. This can alter particle size, shape, and surface properties, impacting aerosolization.

    • Troubleshooting:

      • DSC Analysis: Look for changes in the glass transition temperature (Tg) or the appearance of crystallization exotherms in samples stored under stressed conditions.

      • XRPD Analysis: Compare the diffraction patterns of fresh and aged samples to identify any new crystalline peaks.

  • Excipient Interactions: Incompatibility between the MABA and excipients, or between different excipients, can lead to physical instability. For instance, certain excipients might be more hygroscopic and contribute disproportionately to water sorption.

    • Troubleshooting:

      • Isothermal Microcalorimetry: Assess the real-time interaction between the MABA and individual excipients.

      • Excipient Screening: Evaluate alternative excipients with lower hygroscopicity, such as mannitol, or explore the use of force control agents like magnesium stearate to mitigate cohesive forces.

Issue 2: Chemical Degradation of the MABA in the DPI Formulation

Question: Our stability studies show the formation of unknown peaks during HPLC analysis of our MABA DPI formulation. How can we identify the degradation pathway and improve the chemical stability?

Answer:

Chemical degradation of MABAs in the solid state can be complex and is often influenced by the formulation components and environmental factors.

Potential Degradation Pathways and Troubleshooting Steps:

  • Hydrolysis: If the MABA molecule contains ester or amide functional groups, it may be susceptible to hydrolysis, especially in the presence of moisture.

    • Troubleshooting:

      • Forced Degradation Studies: Expose the MABA drug substance to acidic, basic, and neutral aqueous conditions to identify potential hydrolytic degradants. Use LC-MS to characterize the structure of these degradants.

      • Moisture Control: Ensure stringent control of moisture content in the formulation and packaging. Consider the use of desiccants in the secondary packaging.

  • Oxidation: Certain functional groups within the MABA structure may be prone to oxidation. This can be catalyzed by trace metals from processing equipment or impurities in excipients.

    • Troubleshooting:

      • Forced Degradation: Expose the MABA to oxidative stress (e.g., hydrogen peroxide) to generate and identify potential oxidative degradants.

      • Inert Atmosphere: Manufacture and package the DPI in an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

      • Excipient Purity: Use high-purity excipients with low levels of metal impurities.

  • Maillard Reaction: If your formulation contains a reducing sugar (like lactose) and the MABA has a primary or secondary amine, the Maillard reaction can occur, leading to discoloration and the formation of adducts. This is accelerated by heat and humidity.

    • Troubleshooting:

      • Visual Inspection: Note any browning or discoloration of the powder upon storage.

      • LC-MS Analysis: Screen for potential adducts between the MABA and the reducing sugar.

      • Alternative Excipients: Consider replacing lactose with a non-reducing sugar like mannitol or trehalose.

  • Solid-State Interactions with Excipients: Acidic or basic functional groups on excipients can catalyze the degradation of the MABA.

    • Troubleshooting:

      • Excipient Compatibility Studies: Prepare binary mixtures of the MABA with each excipient and store them under accelerated conditions. Analyze for degradation products to identify any incompatibilities.

      • pH Modification: If feasible, consider using excipients that can modify the micro-environmental pH to a range where the MABA is most stable.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stability-indicating parameters for a MABA DPI formulation?

A1: The critical parameters to monitor during stability studies include:

  • Assay and Degradation Products: To ensure the chemical integrity and potency of the MABA.

  • Aerodynamic Particle Size Distribution (APSD): Measured by cascade impaction (e.g., Next Generation Impinger or Andersen Cascade Impactor), as this is directly correlated with the lung deposition and efficacy of the product.[3][4]

  • Moisture Content: As it is a key driver for both physical and chemical instability.

  • Solid-State Properties: Including crystallinity and morphology, to detect any changes that could affect aerosol performance.

  • Delivered Dose Uniformity: To ensure consistent dosing throughout the shelf life of the product.

Q2: How does the manufacturing process (e.g., spray drying vs. jet milling) impact the stability of a MABA DPI formulation?

A2: The manufacturing process has a significant impact on the solid-state properties and, consequently, the stability of the final product.

  • Jet Milling: This high-energy process can induce amorphous regions on the surface of crystalline particles. These amorphous domains are more hygroscopic and physically unstable, potentially leading to particle agglomeration and reduced aerosol performance over time.[1]

  • Spray Drying: This technique often produces amorphous particles, which can have good initial aerosol performance. However, amorphous solids are thermodynamically unstable and can crystallize during storage, especially if the storage temperature is above the glass transition temperature (Tg) or if the formulation is exposed to moisture.[5] The inclusion of stabilizing excipients is often necessary for spray-dried formulations.

Q3: What role do excipients play in the stability of MABA DPIs?

A3: Excipients in DPI formulations serve multiple purposes, including acting as a carrier for the micronized drug, aiding in dispersion, and improving stability.

  • Carriers (e.g., Lactose, Mannitol): The choice of carrier is critical. Lactose is widely used, but its reducing nature can lead to Maillard reactions with MABAs containing amine groups. Mannitol is a non-reducing sugar and can be a suitable alternative. The particle size and morphology of the carrier also influence the formulation's stability and performance.

  • Dispersibility Enhancers (e.g., Leucine, Magnesium Stearate): Amino acids like leucine can be co-spray dried with the MABA to create corrugated particles with improved aerosolization and reduced moisture sensitivity. Magnesium stearate can be used to coat the carrier or drug particles to reduce cohesive forces.

  • Stabilizers for Amorphous Formulations (e.g., Trehalose): For spray-dried amorphous MABAs, disaccharides like trehalose can be used to increase the glass transition temperature (Tg) of the formulation, thereby reducing molecular mobility and improving physical stability.

Q4: What are the typical storage conditions for stability testing of a MABA DPI?

A4: Stability testing is typically conducted according to ICH guidelines.

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH Additional stress conditions, such as cycling temperatures and exposure to light, may also be employed to understand potential degradation pathways.

Data Presentation

Table 1: Representative Stability Data for a Hypothetical MABA DPI Formulation Under Accelerated Conditions (40°C/75% RH)

Time PointAssay (%)Total Degradants (%)Moisture Content (%)Fine Particle Fraction (FPF) (%)
Initial99.80.21.145.2
1 Month98.51.52.540.1
3 Months96.23.83.832.5
6 Months94.06.04.525.8

Table 2: Comparison of Excipient Effects on MABA DPI Stability (3 Months at 40°C/75% RH)

FormulationExcipient(s)Total Degradants (%)FPF Change from Initial (%)
F1Lactose4.1-28%
F2Mannitol1.5-15%
F3Lactose + Mg Stearate3.9-18%
F4 (Spray-dried)MABA + Leucine1.2-10%

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

  • Apparatus: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).

  • Preparation: Coat the collection surfaces of the impactor stages with a suitable solvent to prevent particle bounce.

  • Sample Loading: Load the DPI device with a single dose of the MABA formulation.

  • Dispersion: Connect the device to the impactor through a mouthpiece adapter and a vacuum pump. Actuate the device and draw a specific volume of air (e.g., 4 Liters) through the impactor at a constant flow rate (e.g., 60 L/min) to disperse the powder.

  • Drug Recovery: Disassemble the impactor and rinse each stage and the induction port with a validated solvent to recover the deposited MABA.

  • Quantification: Analyze the amount of MABA in each rinse solution using a validated HPLC-UV method.

  • Data Analysis: Calculate the mass of MABA deposited on each stage and determine the Fine Particle Dose (FPD) and Fine Particle Fraction (FPF) based on the cut-off diameter of the impactor stages.

Protocol 2: Solid-State Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the MABA DPI powder into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected thermal events (e.g., 250°C).

  • Data Analysis: Analyze the resulting thermogram to identify:

    • Glass Transition (Tg): A stepwise change in the heat flow, indicative of an amorphous phase.

    • Crystallization: An exothermic peak, indicating the transition from an amorphous to a crystalline state.

    • Melting: An endothermic peak, corresponding to the melting of a crystalline form.

Protocol 3: Chemical Stability by HPLC

  • Standard and Sample Preparation:

    • Prepare a stock solution of the MABA reference standard of known concentration.

    • Accurately weigh a portion of the MABA DPI formulation and dissolve it in a suitable solvent to extract the drug.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for the MABA.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing:

    • Assay: Compare the peak area of the MABA in the sample to that of the reference standard to determine the potency.

    • Degradation Products: Identify and quantify any additional peaks in the chromatogram. Express their levels as a percentage of the main MABA peak area.

Mandatory Visualizations

stability_troubleshooting_workflow start Reduced Aerosol Performance (Low FPF) moisture Moisture-Induced Agglomeration? start->moisture solid_state Solid-State Transition? start->solid_state excipient Excipient Incompatibility? start->excipient check_moisture Measure Water Content (Karl Fischer) moisture->check_moisture Yes check_amorphous Assess Amorphous Content (DSC, XRPD) moisture->check_amorphous check_morphology Visualize Morphology (SEM) moisture->check_morphology check_crystallinity Analyze Crystallinity (XRPD, DSC) solid_state->check_crystallinity Yes check_tg Determine Glass Transition (DSC) solid_state->check_tg screen_excipients Excipient Screening (Lower Hygroscopicity) excipient->screen_excipients Yes force_control Add Force Control Agent (e.g., Mg Stearate) excipient->force_control solution1 Optimize Drying Process/ Use Stabilizing Excipients check_amorphous->solution1 solution2 Control Storage Conditions/ Improve Packaging check_morphology->solution2 check_crystallinity->solution1 screen_excipients->solution1 force_control->solution1

Caption: Troubleshooting workflow for reduced aerosol performance.

chemical_degradation_pathways maba_dpi MABA DPI Formulation degradation Chemical Degradation maba_dpi->degradation hydrolysis Hydrolysis (Ester/Amide Cleavage) degradation->hydrolysis oxidation Oxidation degradation->oxidation maillard Maillard Reaction (with reducing sugars) degradation->maillard excipient_interaction Solid-State Interaction (with excipients) degradation->excipient_interaction

Caption: Common chemical degradation pathways for MABAs in DPIs.

stability_testing_protocol start MABA DPI Stability Study storage Store at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) start->storage sampling Pull Samples at Time Points (0, 1, 3, 6 mo) storage->sampling analysis Perform Stability-Indicating Tests sampling->analysis chemical Chemical Analysis analysis->chemical physical Physical Analysis analysis->physical performance Aerosol Performance analysis->performance hplc HPLC (Assay, Degradants) chemical->hplc kf Karl Fischer (Moisture) chemical->kf xrd_dsc XRPD/DSC (Solid State) physical->xrd_dsc sem SEM (Morphology) physical->sem apsd APSD (Cascade Impaction) performance->apsd ddu Delivered Dose Uniformity performance->ddu

Caption: Experimental workflow for a MABA DPI stability study.

References

Technical Support Center: Managing Assay Interference from MABA and PAINS Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MABA compounds" is not widely defined in scientific literature as a specific class of molecules known for assay interference. It may refer to internal project names, a less common acronym, or be an abbreviation for different scientific concepts, including "bifunctional muscarinic antagonist-beta2 agonist" or the "Microplate Alamar Blue Assay"[1][2]. However, the challenges described are characteristic of a well-documented group of molecules known as Pan-Assay Interference Compounds (PAINS) [3][4][5]. This guide will focus on troubleshooting interference from PAINS, as they are a frequent source of misleading results in cell-based assays[5][6].

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that produce false positive results in high-throughput screening assays.[5] Instead of interacting specifically with the intended biological target, they interfere with the assay technology itself through a variety of mechanisms.[5][7] Many PAINS share common chemical substructures that are known to be reactive or prone to causing interference.[8] Common examples of PAINS include compounds with catechol, quinone, rhodanine, and curcumin-like scaffolds.[5]

Q2: What are the most common ways MABA/PAINS compounds interfere with cell-based assays?

A2: MABA/PAINS compounds can interfere with assays in several ways:

  • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used to measure the assay signal, leading to artificially high readings.[9][10] This is a common issue in fluorescence-based assays.[11]

  • Luciferase Inhibition: Many compounds are known to directly inhibit the activity of reporter enzymes like firefly luciferase (FLuc), a common tool in cell-based assays.[12][13] This can be misinterpreted as a specific biological effect, such as the inhibition of a signaling pathway.

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that nonspecifically sequester and inhibit proteins, leading to false-positive signals.[14][15]

  • Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) that can damage cellular components or interfere with assay reagents, particularly in viability assays like those using resazurin (Alamar Blue).[16]

  • Chemical Reactivity: Electrophilic compounds can covalently modify proteins in a nonspecific manner, leading to enzyme inhibition or other promiscuous activities.[17]

Q3: My compound shows activity in my primary assay, but it contains a substructure flagged as a PAIN. Is it a false positive?

A3: Not necessarily, but it requires careful validation.[8] The presence of a PAINS substructure is a warning flag, not a definitive verdict.[6] It indicates a higher probability of assay interference.[8] To confirm true biological activity, you must perform orthogonal assays (which measure the same biological endpoint with a different technology) and specific counter-screens to rule out common interference mechanisms.[8]

Troubleshooting Guides

Problem 1: High Background Signal in a Fluorescence-Based Assay

You observe a high fluorescence signal in wells containing your compound, even in control wells without cells or with untreated cells. This suggests your compound may be autofluorescent.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Prepare a plate with your compound at various concentrations in the assay buffer (without cells or other reagents). Read the fluorescence using the same filter set as your main experiment. A high signal that correlates with compound concentration confirms autofluorescence.

  • Switch to a Red-Shifted Fluorophore: Cellular and compound autofluorescence is most common in the blue-green spectrum (350-550 nm).[18][19][20] If possible, switch to an assay using a red or far-red dye (emitting above 600 nm), as this can significantly improve the signal-to-noise ratio.[11][19][21]

  • Use a Different Assay Technology: If autofluorescence is unavoidable, consider an orthogonal assay with a different readout, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a label-free method.

  • Implement Background Subtraction: As a last resort, you can subtract the signal from compound-only control wells. However, this assumes the compound's fluorescence is not affected by the cellular environment, which may not be accurate.

Problem 2: Apparent Inhibition in a Luciferase Reporter Assay

Your compound shows potent inhibition in a luciferase reporter-gene assay. This could be genuine pathway inhibition or direct inhibition of the luciferase enzyme.

Troubleshooting Steps:

  • Perform a Luciferase Counter-Screen: Test your compound's effect directly on purified luciferase enzyme in a biochemical assay. If the compound inhibits the purified enzyme, your results from the cell-based reporter assay are likely confounded.

  • Use a Different Reporter System: Validate your findings using a reporter assay that does not rely on luciferase, such as a β-galactosidase assay or a fluorescent protein reporter (being mindful of potential autofluorescence).

  • Measure Target Engagement: Use a method that directly measures the engagement of your compound with its intended target, such as a cellular thermal shift assay (CETSA) or a direct binding assay, to confirm a specific interaction.

Quantitative Data on Common PAINS

The following table summarizes the reported inhibitory activities of well-known PAINS compounds in different assay formats. This data illustrates their promiscuous nature.

Compound ClassExample CompoundAssay TypeTarget/EndpointReported IC₅₀Citation
Quinone Naphthoquinone TU100LuminescenceFirefly Luciferase2.5 µM (Kᵢ)[13]
Benzofuran Compound 8Cell Viability (MTT)A549 Cancer Cells3.5 µM[22]
Benzofuran Compound 7Cell Viability (MTT)A549 Cancer Cells6.3 µM[22]
Oxadiazole Compound 5aEnzyme InhibitionTyrosinase11 µM[23]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of a test compound.

Methodology:

  • Prepare a serial dilution of the test compound in the final assay buffer (e.g., phenol red-free DMEM with 1% DMSO). Include a buffer-only control.

  • Dispense the dilutions into a microplate (the same type used for the main assay, e.g., black-walled, clear-bottom).

  • Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths used in your primary cell-based assay.

  • Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Biochemical Luciferase Inhibition Assay

Objective: To determine if a compound directly inhibits firefly luciferase.

Methodology:

  • Prepare a serial dilution of the test compound.

  • In a white microplate, combine a purified recombinant firefly luciferase enzyme with the assay buffer.

  • Add the test compound dilutions to the enzyme mix and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding a solution containing the luciferase substrates, D-luciferin and ATP.

  • Immediately measure the luminescence using a plate reader.

  • A dose-dependent decrease in luminescence, compared to a vehicle control (e.g., DMSO), indicates direct inhibition of the luciferase enzyme.[12]

Visualizations

Workflow for Troubleshooting Assay Interference

G start Unexpected Activity in Primary Assay check_pains Check Compound for PAINS Substructures start->check_pains is_fluorescence Is Assay Fluorescence-Based? check_pains->is_fluorescence is_luminescence Is Assay Luminescence-Based? is_fluorescence->is_luminescence No test_auto Test for Compound Autofluorescence is_fluorescence->test_auto Yes other_assay Other Assay Type (e.g., MTT, ELISA) is_luminescence->other_assay No test_luciferase Perform Luciferase Inhibition Counter-Screen is_luminescence->test_luciferase Yes test_aggregation Test for Aggregation (e.g., DLS, detergent test) other_assay->test_aggregation auto_positive Autofluorescence Detected test_auto->auto_positive Positive auto_negative No Autofluorescence test_auto->auto_negative Negative fluo_remediate Remediation: - Switch to red-shifted dye - Use orthogonal assay auto_positive->fluo_remediate auto_negative->test_aggregation end_artifact Result is Likely an Artifact fluo_remediate->end_artifact luc_positive Direct Inhibition Detected test_luciferase->luc_positive Positive luc_negative No Direct Inhibition test_luciferase->luc_negative Negative lum_remediate Remediation: - Use different reporter - Confirm with orthogonal assay luc_positive->lum_remediate luc_negative->test_aggregation lum_remediate->end_artifact orthogonal_assay Validate with Orthogonal Assay test_aggregation->orthogonal_assay end_valid Activity Confirmed orthogonal_assay->end_valid Positive Result orthogonal_assay->end_artifact Negative Result

Caption: A troubleshooting workflow for identifying potential assay artifacts.

Common Mechanisms of PAINS Interference

G pains PAINS Compound autofluorescence Autofluorescence pains->autofluorescence inhibition Direct Enzyme Inhibition (e.g., Luciferase) pains->inhibition aggregation Aggregation pains->aggregation reactivity Chemical Reactivity (Covalent Modification) pains->reactivity false_positive_f False Positive (Increased Signal) autofluorescence->false_positive_f Interferes with fluorescence reading false_positive_i False Positive (Decreased Signal) inhibition->false_positive_i Inhibits reporter enzyme aggregation->false_positive_i Nonspecifically inhibits proteins reactivity->false_positive_i Nonspecifically inhibits proteins

Caption: Mechanisms by which PAINS interfere with assay readouts.

Hypothetical Signaling Pathway Interference

G receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates reporter Luciferase Reporter Gene Expression transcription_factor->reporter Induces light Light Output reporter->light Produces compound MABA / PAINS Compound compound->reporter Directly Inhibits

Caption: How a compound can bypass the signaling pathway to directly inhibit the reporter.

References

Technical Support Center: Enhancing the Translational Value of Preclinical Navafenterol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting preclinical studies with Navafenterol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, thereby improving the robustness and translational value of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action of this compound?

This compound is a single molecule that functions as both a β2-adrenergic receptor agonist and a muscarinic M3 receptor antagonist.[1][2] This dual pharmacology allows it to induce bronchodilation through two distinct pathways: relaxation of airway smooth muscle via β2-adrenergic receptor stimulation and inhibition of bronchoconstriction mediated by M3 muscarinic receptors.[1][3]

Q2: What are the key preclinical models used to evaluate this compound's efficacy?

The primary preclinical models for assessing this compound's bronchodilator effects include in vitro assays using isolated guinea pig tracheal rings and ex vivo studies with human precision-cut lung slices (PCLS).[1] In vivo efficacy has been demonstrated in models such as acetylcholine-induced bronchoconstriction in beagle dogs.[4]

Q3: Are there any known off-target effects of this compound?

Preclinical studies have indicated that at higher concentrations, this compound may exhibit some antagonism at the histamine H1 receptor.[1] This should be taken into consideration when designing experiments and interpreting data, particularly at supratherapeutic doses. Standard safety pharmacology panels can be used to further investigate potential off-target activities.[2][5]

Q4: How can I assess the dual pharmacology of this compound in a single experiment?

In isolated tissue preparations like guinea pig trachea, the dual activity can be evaluated by assessing its ability to relax pre-contracted tissue (β2-agonist effect) and its ability to inhibit acetylcholine-induced contraction (M3-antagonist effect).[6]

Q5: What are the main challenges in translating preclinical findings for respiratory drugs like this compound to clinical outcomes?

A significant challenge lies in the limitations of animal models to fully replicate the complexity of human chronic obstructive pulmonary disease (COPD).[7][8] Species-specific differences in airway anatomy and physiology can impact the predictive value of these models.[7] Utilizing human-derived tissues, such as PCLS, can help bridge this translational gap.[9]

Troubleshooting Guides

In Vitro Bronchodilation and Bronchoprotection Assays (Isolated Guinea Pig Trachea)

Issue 1: High variability in tissue responsiveness.

  • Possible Cause: Inconsistent tissue preparation or viability.

  • Solution:

    • Ensure the Krebs-Henseleit solution is freshly prepared, continuously gassed with 95% O2 / 5% CO2, and maintained at 37°C.

    • Handle tracheal rings gently to avoid damaging the epithelium, which can affect responsiveness.

    • Standardize the equilibration period for all tissues before adding any contractile agents.

Issue 2: Unexpected or weak response to contractile agents (e.g., acetylcholine, histamine).

  • Possible Cause: Desensitization of receptors or issues with the contractile agent.

  • Solution:

    • Use a concentration of the contractile agent that is at or below its EC50 value to avoid receptor desensitization.[10]

    • Prepare fresh stock solutions of contractile agents for each experiment.

    • Ensure the chosen contractile agent is appropriate for the species (e.g., histamine is not a potent bronchoconstrictor in rats).[10]

Issue 3: Difficulty in distinguishing between β2-agonist and M3-antagonist effects.

  • Possible Cause: Overlapping functional responses.

  • Solution:

    • To isolate the β2-agonist effect, pre-contract the tissue with a non-muscarinic agent (e.g., histamine or a thromboxane analog) and then assess this compound-induced relaxation.[1]

    • To specifically measure the M3-antagonist effect, assess this compound's ability to inhibit a concentration-response curve to acetylcholine.

Cell-Based Functional Assays (cAMP and Calcium Flux)

Issue 1: Low signal-to-noise ratio in cAMP assays.

  • Possible Cause: Low receptor expression, rapid cAMP degradation, or insufficient cell number.

  • Solution:

    • Use a cell line with robust and stable expression of the β2-adrenergic receptor.

    • Incorporate a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.[11][12]

    • Optimize cell density per well to ensure an adequate signal.[11]

Issue 2: High background fluorescence in calcium flux assays.

  • Possible Cause: Autofluorescence of compounds or suboptimal dye loading.

  • Solution:

    • Include a control with the compound alone to check for autofluorescence.

    • Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time to maximize signal while minimizing background.[13][14]

    • Ensure a complete wash step after dye loading to remove extracellular dye, or use a kit with a masking dye.[7]

Issue 3: Inconsistent EC50/IC50 values.

  • Possible Cause: Cell passage number variability, inconsistent incubation times, or pipette errors.

  • Solution:

    • Use cells within a consistent and narrow passage number range for all experiments.

    • Standardize all incubation times precisely.

    • Ensure accurate and consistent pipetting, especially for serial dilutions.

Data Presentation

Table 1: In Vitro Potency of this compound

Receptor/AssaySpeciesPotency (pIC50/pEC50)
M3 Receptor (binding)Human9.5 (pIC50)
β2-Adrenoceptor (functional)Human9.5 (pEC50)
Electrically Stimulated TracheaGuinea Pig8.6 (pIC50)
Spontaneous Tone Isolated TracheaGuinea Pig8.8 (pEC50)

Data compiled from MedchemExpress and other sources.[6]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Trachea Contraction Assay
  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Carefully clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Bronchodilator Effect (β2-Agonist Activity):

    • Contract the tracheal rings with a submaximal concentration of a contractile agent (e.g., histamine at its EC50 concentration).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to elicit a concentration-response curve for relaxation.

  • Bronchoprotective Effect (M3-Antagonist Activity):

    • Pre-incubate the tracheal rings with increasing concentrations of this compound for a defined period (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve to acetylcholine.

  • Data Analysis:

    • Express relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Calculate the pEC50 for the bronchodilator effect and the pA2 or pIC50 for the bronchoprotective effect from the concentration-response curves.

Protocol 2: cAMP HTRF Assay for β2-Adrenergic Receptor Activation
  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human β2-adrenergic receptor in a 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., PBS containing a PDE inhibitor like 1 mM IBMX).

    • Add serial dilutions of this compound to the wells.

    • Incubate at room temperature for 30 minutes.

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 Assay Kit).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate cAMP concentrations based on a standard curve.

    • Generate a concentration-response curve and determine the pEC50 value.

Protocol 3: Calcium Flux Assay for M3 Muscarinic Receptor Antagonism
  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human M3 muscarinic receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash the cells with HBSS buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS, often in the presence of probenecid to prevent dye extrusion, for 45-60 minutes at 37°C.[7]

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

    • Add a fixed concentration of acetylcholine (EC80) to all wells to stimulate calcium release.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of acetylcholine using a fluorescence plate reader (e.g., FlexStation 3).

    • Determine the inhibitory effect of this compound and calculate the pIC50 value from the concentration-response curve.

Mandatory Visualizations

Navafenterol_Signaling_Pathway cluster_beta2 β2-Adrenergic Receptor Pathway (Relaxation) cluster_m3 M3 Muscarinic Receptor Pathway (Contraction) Navafenterol_agonist This compound (Agonist) beta2_receptor β2-Adrenergic Receptor Navafenterol_agonist->beta2_receptor Gs Gαs beta2_receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Navafenterol_antagonist This compound (Antagonist) M3_receptor M3 Muscarinic Receptor Navafenterol_antagonist->M3_receptor Acetylcholine Acetylcholine Acetylcholine->M3_receptor Gq Gαq M3_receptor->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Airway Smooth Muscle Contraction Ca2->Contraction

Caption: Dual signaling pathway of this compound.

Experimental_Workflow_Trachea cluster_prep Tissue Preparation cluster_agonist β2-Agonist Assay cluster_antagonist M3-Antagonist Assay cluster_analysis Data Analysis start Excise Guinea Pig Trachea clean Clean and Cut into Rings start->clean mount Suspend in Organ Bath clean->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Contract with Histamine (EC50) equilibrate->contract preincubate Pre-incubate with this compound equilibrate->preincubate add_nava_relax Add Cumulative Doses of this compound contract->add_nava_relax record_relax Record Relaxation add_nava_relax->record_relax analyze Generate Concentration-Response Curves record_relax->analyze add_ach Add Cumulative Doses of Acetylcholine preincubate->add_ach record_contract Record Contraction add_ach->record_contract record_contract->analyze calculate Calculate pEC50 / pIC50 analyze->calculate

Caption: Workflow for isolated guinea pig trachea assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent EC50/IC50 Values cause1 Cell Passage Variability issue->cause1 cause2 Inconsistent Incubation Times issue->cause2 cause3 Pipetting Errors issue->cause3 solution1 Use Cells within a Narrow Passage Range cause1->solution1 solution2 Standardize All Incubation Steps cause2->solution2 solution3 Calibrate Pipettes & Use Proper Technique cause3->solution3

References

Validation & Comparative

Comparative Efficacy of Navafenterol and Other Multifunctional Muscarinic Antagonist-Beta Agonists (MABAs) in Development for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of chronic obstructive pulmonary disease (COPD) treatment is continually evolving, with a focus on developing more effective and convenient bronchodilators. Multifunctional Muscarinic Antagonist-Beta Agonist (MABAs) represent a novel class of single-molecule therapies designed to provide the synergistic benefits of two established mechanisms of action: muscarinic antagonism and β2-adrenergic agonism. This guide provides a comparative overview of the efficacy of Navafenterol, a MABA in clinical development, against other notable MABAs and related compounds, supported by available experimental data.

Executive Summary

This compound is a promising MABA that has demonstrated significant bronchodilatory effects in clinical trials. Preclinical data suggests a pharmacological profile characterized by a more dominant muscarinic antagonism compared to other MABAs like Batefenterol, which exhibits stronger β2-adrenergic agonism. While direct head-to-head clinical trials are limited, this guide synthesizes available data from separate studies to offer a comparative perspective on their efficacy, safety, and mechanisms of action. Additionally, a comparison with Ensifentrine, a novel dual phosphodiesterase (PDE)3 and PDE4 inhibitor, is included to provide a broader context of emerging COPD therapies.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from clinical trials of this compound, Batefenterol, and Ensifentrine. It is important to note that these data are derived from separate studies with differing designs, patient populations, and comparators, and therefore, direct comparisons should be interpreted with caution.

Table 1: Comparative Efficacy in COPD Patients (Change from Baseline in FEV1)

Drug (Dose)Trial IdentifierDurationPrimary EndpointResult (vs. Placebo)Comparator Data
This compound (600 µg once daily)NCT0364543414 daysTrough FEV1 on Day 150.202 L increase (p<0.0001)[1][2][3]No significant difference vs. Umeclidinium/Vilanterol (UMEC/VI) (-0.046 L, p=0.075)[1][2][3]
This compound (400 µg single dose)NCT02573155Single DoseTrough FEV1 on Day 20.111 L increase (p<0.0001)[4]-
This compound (1800 µg single dose)NCT02573155Single DoseTrough FEV1 on Day 20.210 L increase (p<0.0001)[4]Significantly greater than indacaterol and tiotropium[4]
Batefenterol (37.5 - 600 µg once daily)NCT0257016542 daysWeighted-mean FEV1 (0-6h) on Day 42191.1 - 292.8 mL increase[5][6]Doses ≥150 µg comparable to UMEC/VI[5][6]
Batefenterol (37.5 - 600 µg once daily)NCT0257016542 daysTrough FEV1 on Day 42182.2 - 244.8 mL increase[5][6]-
Ensifentrine (3 mg twice daily)ENHANCE-1 (NCT04535986)24 weeksAverage FEV1 AUC (0-12h)87 mL increase (p<0.001)[7][8]-
Ensifentrine (3 mg twice daily)ENHANCE-2 (NCT04542057)24 weeksAverage FEV1 AUC (0-12h)94 mL increase (p<0.001)[7][8]-

Table 2: Comparative Safety and Tolerability

DrugTrial IdentifierCommon Adverse EventsSerious Adverse Events
This compound NCT03645434Similar adverse event profiles across this compound, placebo, and UMEC/VI groups.[1][2][3]No serious adverse events reported in the this compound treatment period.[1][2][3]
This compound NCT02573155Frequency of treatment-emergent adverse events was 52.9% for 400 µg and 22.6% for 1800 µg, compared to 34.4-37.5% for placebo and active comparators.[4]Not specified.
Batefenterol NCT02570165Cough, nasopharyngitis, and dysgeusia were the most commonly reported adverse events in the batefenterol groups.[5][6]Not specified.
Ensifentrine ENHANCE-1 & ENHANCE-2Adverse event rates were similar to placebo.[7][8]Not specified.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.

This compound Phase 2a Study (NCT03645434)

This was a randomized, multicentre, double-blind, double-dummy, three-way complete crossover study.[1][2][3]

  • Participants: 73 participants with moderate-to-severe COPD.[1][2][3]

  • Interventions: Participants received 2 weeks of once-daily inhaled this compound 600 µg, placebo, and a fixed-dose combination of umeclidinium/vilanterol (UMEC/VI; 62.5 µg/25 µg).[1][2][3]

  • Primary Outcome: The primary outcome was the change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.[1][2][3]

  • Secondary Outcomes: Included change from baseline in peak FEV1, Breathlessness, Cough and Sputum Scale (BCSS), and COPD Assessment Tool (CAT).[1][2][3]

Batefenterol Phase 2b Dose-Finding Study (NCT02570165)

This was a randomized, double-blind, placebo-controlled, active comparator, parallel-group study.[5][6][9]

  • Participants: 323 patients aged ≥40 years with COPD and FEV1 ≥30% and ≤70% of predicted normal.[5][6]

  • Interventions: Patients were randomized to receive Batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (UMEC/VI) 62.5/25 µg, administered once daily via a dry powder inhaler for 42 days.[5][6][9]

  • Primary Endpoint: Weighted-mean FEV1 over 0–6 hours post-dose on day 42, analyzed by a Bayesian Emax model.[5][6]

  • Secondary Endpoint: Trough FEV1 on day 42, analyzed by maximum likelihood estimation Emax of dose-response modeling.[5][6]

Ensifentrine Phase 3 ENHANCE Trials (NCT04535986 & NCT04542057)

These were two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group trials.[7][8][10][11][12]

  • Participants: A total of 1553 adults with moderate to severe COPD.[10]

  • Interventions: Patients were randomized to receive 3 mg of nebulized Ensifentrine or placebo twice daily for 24 weeks.[7][8][10] A subset of patients in ENHANCE-1 was evaluated for 48 weeks.[10]

  • Primary Endpoint: Change from baseline in average FEV1 area under the curve (AUC) from 0 to 12 hours post-dose at week 12.[7][8]

  • Key Secondary Endpoints: Rate and risk of moderate to severe COPD exacerbations.[7][8]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of MABAs and PDE inhibitors are visualized below.

MABA Signaling Pathway in Airway Smooth Muscle

MABAs like this compound and Batefenterol act on two distinct receptors on airway smooth muscle cells. The muscarinic antagonist component blocks the action of acetylcholine on M3 muscarinic receptors, preventing bronchoconstriction. The β2-agonist component stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation and bronchodilation.

MABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor MABA MABA MABA->M3_Receptor Beta2_AR β2-Adrenergic Receptor MABA->Beta2_AR Gq Gq M3_Receptor->Gq Gs Gs Beta2_AR->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Bronchoconstriction Bronchoconstriction Ca2_release->Bronchoconstriction AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: MABA dual mechanism of action in airway smooth muscle cells.

Ensifentrine Signaling Pathway (PDE3/PDE4 Inhibition)

Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the breakdown of intracellular cyclic AMP (cAMP). By inhibiting PDE3 in airway smooth muscle cells and PDE4 in inflammatory cells, Ensifentrine leads to an accumulation of cAMP. This results in both bronchodilation and anti-inflammatory effects.[13][14][15]

Ensifentrine_Signaling_Pathway cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell AC_sm Adenylyl Cyclase cAMP_sm cAMP AC_sm->cAMP_sm ATP_sm ATP ATP_sm->AC_sm PDE3 PDE3 cAMP_sm->PDE3 PKA_sm PKA cAMP_sm->PKA_sm AMP_sm AMP PDE3->AMP_sm Bronchodilation Bronchodilation PKA_sm->Bronchodilation Ensifentrine_sm Ensifentrine Ensifentrine_sm->PDE3 AC_ic Adenylyl Cyclase cAMP_ic cAMP AC_ic->cAMP_ic ATP_ic ATP ATP_ic->AC_ic PDE4 PDE4 cAMP_ic->PDE4 PKA_ic PKA cAMP_ic->PKA_ic AMP_ic AMP PDE4->AMP_ic Anti_inflammatory_effects Anti-inflammatory Effects PKA_ic->Anti_inflammatory_effects Ensifentrine_ic Ensifentrine Ensifentrine_ic->PDE4

Caption: Ensifentrine's dual inhibition of PDE3 and PDE4.

Conclusion

This compound demonstrates a promising profile as a once-daily MABA for the treatment of COPD, with clinical data supporting its efficacy in improving lung function and a favorable safety profile. Preclinical evidence suggests a differentiation from other MABAs like Batefenterol through a more pronounced muscarinic antagonist activity. While direct comparative clinical efficacy data remains a key area for future research, the available evidence positions this compound as a significant candidate in the next generation of bronchodilator therapy for COPD. The distinct mechanism of Ensifentrine as a dual PDE3/PDE4 inhibitor also highlights the diverse and innovative approaches being pursued to address the multifaceted pathophysiology of COPD. Further long-term studies will be crucial to fully elucidate the comparative benefits of these novel therapies in the management of COPD.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Novel MABA Compounds

In the landscape of therapies for obstructive airway diseases, dual-pharmacology molecules combining muscarinic receptor antagonism and β2-adrenoceptor agonism (MABAs) represent a significant therapeutic advance. This guide provides a detailed preclinical comparison of two such investigational compounds: navafenterol (AZD8871) and batefenterol (GSK961081). By presenting available experimental data, this document aims to offer an objective overview to inform further research and development.

Mechanism of Action: A Tale of Two MABAs

Both this compound and batefenterol are single molecules designed to elicit bronchodilation through two distinct but complementary pathways: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor on airway smooth muscle. However, preclinical data suggests a key difference in their pharmacological balance. In isolated human bronchi, this compound demonstrates a more dominant muscarinic antagonism over its β2-adrenergic agonism when compared to batefenterol.[1][2][3] Conversely, batefenterol is characterized by a stronger β2-adrenoceptor agonist function relative to its muscarinic antagonist activity.

This compound also exhibits a moderate affinity for the histamine H1 receptor, which may contribute to its bronchoprotective effects.[1]

Comparative Pharmacological Data

The following tables summarize the available preclinical data for this compound and batefenterol, highlighting their binding affinities and functional potencies at relevant receptors.

Muscarinic Receptor Binding Affinity
Receptor SubtypeThis compound (pIC50)[4]Batefenterol (Ki, nM)
M1 9.9Data Not Available
M2 9.91.4[5]
M3 9.51.3[5]
M4 10.4Data Not Available
M5 8.8Data Not Available
β-Adrenoceptor Functional Potency
Receptor SubtypeThis compound (pEC50)[4]Batefenterol (EC50, nM)
β1 9.0440-fold less potent than at β2[5]
β2 9.50.29[5]
β3 8.7320-fold less potent than at β2[5]
Receptor Selectivity and Functional Activity
ParameterThis compoundBatefenterol
M3 vs. M2 Kinetic Selectivity M3 half-life: 4.97h, M2 half-life: 0.46h[4][6]Data Not Available
β2 vs. β1/β3 Functional Selectivity 3-fold selective for β2 over β1, 6-fold selective for β2 over β3[4][6]440-fold selective for β2 over β1, 320-fold selective for β2 over β3[5]
Isolated Guinea Pig Trachea (Functional Activity) pIC50 (electrically stimulated): 8.6, pEC50 (spontaneous tone): 8.8[4][6]Potent inhibition of bronchoconstriction (ED50 MABA mechanism: 6.4 µg/mL)[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

cluster_this compound This compound This compound This compound M3R_N M3 Receptor This compound->M3R_N Antagonist beta2AR_N β2-Adrenergic Receptor This compound->beta2AR_N Agonist PLC_N PLC Activation (Blocked) M3R_N->PLC_N AC_N Adenylyl Cyclase Activation beta2AR_N->AC_N IP3_Ca_N IP3 & Ca2+ Release (Reduced) PLC_N->IP3_Ca_N cAMP_N cAMP Production (Increased) AC_N->cAMP_N Relaxation_N Airway Smooth Muscle Relaxation IP3_Ca_N->Relaxation_N Inhibition of Contraction cAMP_N->Relaxation_N Promotes Relaxation

Dual signaling pathways of this compound.

cluster_Batefenterol Batefenterol Batefenterol Batefenterol M3R_B M3 Receptor Batefenterol->M3R_B Antagonist beta2AR_B β2-Adrenergic Receptor Batefenterol->beta2AR_B Agonist PLC_B PLC Activation (Blocked) M3R_B->PLC_B AC_B Adenylyl Cyclase Activation beta2AR_B->AC_B IP3_Ca_B IP3 & Ca2+ Release (Reduced) PLC_B->IP3_Ca_B cAMP_B cAMP Production (Increased) AC_B->cAMP_B Relaxation_B Airway Smooth Muscle Relaxation IP3_Ca_B->Relaxation_B Inhibition of Contraction cAMP_B->Relaxation_B Promotes Relaxation

Dual signaling pathways of Batefenterol.

cluster_workflow Preclinical Evaluation Workflow start Compound Synthesis binding_assays Receptor Binding Assays (hM1-M5, hβ1-β3) start->binding_assays functional_assays In Vitro Functional Assays (e.g., cAMP accumulation, Ca2+ flux) start->functional_assays tissue_studies Isolated Tissue Studies (e.g., Guinea Pig Trachea, Human Bronchi) binding_assays->tissue_studies functional_assays->tissue_studies in_vivo In Vivo Animal Models (e.g., Bronchoprotection in Guinea Pigs and Dogs) tissue_studies->in_vivo data_analysis Data Analysis & Pharmacological Profile in_vivo->data_analysis

General preclinical evaluation workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical data. While specific, exhaustive protocols for every cited experiment are not fully available in the public domain, the following outlines the general methodologies employed in the characterization of these MABAs.

Receptor Binding Assays
  • Objective: To determine the binding affinity of the test compound for various receptor subtypes.

  • General Procedure:

    • Membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for muscarinic and β-adrenergic receptors).

    • A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or batefenterol).

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation. For antagonist affinity, pIC50 values are often reported, representing the negative logarithm of the IC50.

In Vitro Functional Assays (cAMP Accumulation for β-AR Agonism)
  • Objective: To determine the functional potency (EC50) and efficacy of the test compound as a β-adrenoceptor agonist.

  • General Procedure:

    • Cells expressing the specific human β-adrenoceptor subtype are seeded in multi-well plates.

    • The cells are incubated with various concentrations of the test compound.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated. pEC50 is the negative logarithm of the EC50 value.

Isolated Tissue Studies (e.g., Guinea Pig Trachea)
  • Objective: To assess the functional activity of the test compound in a more physiologically relevant ex vivo system.

  • General Procedure:

    • Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The tissues are connected to isometric force transducers to measure changes in muscle tension.

    • For assessing β-agonist activity, the tissues are often pre-contracted with an agent like histamine or carbachol, or allowed to develop spontaneous tone. The relaxant effect of cumulative concentrations of the test compound is then measured.

    • For assessing muscarinic antagonist activity, tissues are electrically stimulated to induce cholinergic nerve-mediated contractions. The ability of the test compound to inhibit these contractions is quantified.

    • Concentration-response curves are constructed to determine the potency (EC50 or pEC50 for agonism; IC50 or pIC50 for antagonism) of the compound.

Conclusion

This compound and batefenterol are both promising MABA candidates with distinct preclinical pharmacological profiles. This compound appears to have a more dominant muscarinic antagonist component with broad characterization across all muscarinic receptor subtypes, while batefenterol demonstrates a more potent β2-adrenergic agonist activity with high selectivity. The choice between these or similar molecules for further development may depend on the desired balance of muscarinic antagonism and β2-agonism for optimal therapeutic benefit in specific patient populations. The data presented here, while not exhaustive, provides a solid foundation for such comparative evaluations. Further head-to-head studies in standardized preclinical models would be invaluable for a more definitive comparison.

References

A Head-to-Head Comparison of Navafenterol and Indacaterol/Glycopyrronium for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Navafenterol, a novel single-molecule muscarinic antagonist and β-agonist (MABA), and the well-established fixed-dose combination of indacaterol/glycopyrronium, a long-acting β2-agonist (LABA) and long-acting muscarinic antagonist (LAMA) combination therapy for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This comparison is based on available preclinical and clinical data to inform research and development decisions.

Mechanism of Action

This compound is a single molecule that possesses both muscarinic receptor antagonist and β2-adrenoceptor agonist activities.[1][2][3] This dual pharmacology is designed to deliver a fixed ratio of both activities to the lungs, potentially offering a simplified and effective approach to bronchodilation.[3][4] Preclinical studies have confirmed its dual action at β2- and muscarinic receptors.[3]

Indacaterol/glycopyrronium is a combination of two separate active ingredients.[5] Indacaterol is an ultra-long-acting beta-adrenoceptor agonist (ultra-LABA) that stimulates β2-adrenergic receptors in the bronchial smooth muscle, leading to muscle relaxation and bronchodilation.[6] Glycopyrronium bromide is a long-acting muscarinic antagonist (LAMA) that inhibits M3 muscarinic receptors in the smooth muscle of the airways, also resulting in bronchodilation.[6] The co-administration of these two agents leads to a synergistic improvement in bronchodilation by increasing cyclic adenosine monophosphate (cAMP) concentrations and decreasing acetylcholine release.[7][8]

Signaling Pathways cluster_this compound This compound (Single Molecule) cluster_Indacaterol_Glycopyrronium Indacaterol/Glycopyrronium (Dual Molecules) This compound This compound Beta2_AR_N β2-Adrenergic Receptor This compound->Beta2_AR_N Agonist M3_R_N M3 Muscarinic Receptor This compound->M3_R_N Antagonist AC_N Adenylate Cyclase Beta2_AR_N->AC_N Stimulates IP3_N ↓ IP3/DAG M3_R_N->IP3_N Blocks Acetylcholine -mediated activation cAMP_N ↑ cAMP AC_N->cAMP_N PKA_N Protein Kinase A cAMP_N->PKA_N Relaxation_N Smooth Muscle Relaxation PKA_N->Relaxation_N Ca_N ↓ Intracellular Ca²⁺ IP3_N->Ca_N Ca_N->Relaxation_N Contributes to Indacaterol Indacaterol (LABA) Beta2_AR_IG β2-Adrenergic Receptor Indacaterol->Beta2_AR_IG Agonist Glycopyrronium Glycopyrronium (LAMA) M3_R_IG M3 Muscarinic Receptor Glycopyrronium->M3_R_IG Antagonist AC_IG Adenylate Cyclase Beta2_AR_IG->AC_IG Stimulates IP3_IG ↓ IP3/DAG M3_R_IG->IP3_IG Blocks Acetylcholine -mediated activation cAMP_IG ↑ cAMP AC_IG->cAMP_IG PKA_IG Protein Kinase A cAMP_IG->PKA_IG Relaxation_IG Smooth Muscle Relaxation PKA_IG->Relaxation_IG Ca_IG ↓ Intracellular Ca²⁺ IP3_IG->Ca_IG Ca_IG->Relaxation_IG Contributes to

Figure 1: Signaling pathways of this compound and Indacaterol/Glycopyrronium.

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and indacaterol/glycopyrronium are not yet available. This compound has been compared to umeclidinium/vilanterol, another LAMA/LABA combination. The following tables summarize key efficacy data from separate clinical trials.

This compound Clinical Trial Data

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled crossover trial evaluated the efficacy of once-daily inhaled this compound 600 µg over 2 weeks in patients with moderate-to-severe COPD. The active comparator was umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg.[4][9]

ParameterThis compound 600 µgUMEC/VI 62.5/25 µgPlacebo
Change from Baseline in Trough FEV1 on Day 15 (L) 0.202 (p<0.0001 vs placebo)0.248 (p<0.0001 vs placebo)-
LS Mean Difference vs UMEC/VI (L)-0.046 (p=0.075)--
Change from Baseline in Peak FEV1 on Day 14 (L) 0.388 (p<0.0001 vs placebo)0.326 (p<0.0001 vs placebo)-
LS Mean Difference vs UMEC/VI (L)0.062 (p=0.0385)--
COPD Assessment Test (CAT) Score Change from Baseline Statistically significant improvement vs placebo (p<0.005)Statistically significant improvement vs placebo (p<0.005)-
Breathlessness, Cough and Sputum Scale (BCSS) Score Change from Baseline Statistically significant improvement vs placebo (p<0.005)Statistically significant improvement vs placebo (p<0.005)-

FEV1: Forced Expiratory Volume in 1 second; LS: Least Squares

Indacaterol/Glycopyrronium Clinical Trial Data

The efficacy of indacaterol/glycopyrronium has been established in numerous clinical trials. The FLAME study, a 52-week, multicenter, randomized, double-blind, double-dummy, parallel-group study, compared once-daily indacaterol/glycopyrronium 110/50 µg with twice-daily salmeterol/fluticasone 50/500 µg in patients with moderate to very severe COPD and a history of exacerbations.[10][11][12]

ParameterIndacaterol/Glycopyrronium 110/50 µgSalmeterol/Fluticasone 50/500 µg
Annual Rate of All COPD Exacerbations Significantly lower (p<0.05)-
Annual Rate of Moderate or Severe COPD Exacerbations Significantly lower (p<0.05)-
Change in Pre-dose Trough FEV1 Significantly improved (p<0.001)-
Change in Pre-dose FVC Significantly improved (p<0.001)-

FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity

Another study, the POWER study, evaluated the real-life effectiveness of switching to indacaterol/glycopyrronium 110/50 µg from either tiotropium or salmeterol/fluticasone in symptomatic patients with moderate-to-severe COPD.[13]

Parameter (at Week 16)Switched to Indacaterol/Glycopyrronium
Improvement in Trough FEV1 (mL) 175
From Tiotropium (mL)176
From Salmeterol/Fluticasone (mL)172
Improvement in TDI Total Score (Δ) 2.5 (p<0.0001)
Reduction in CAT Score (Δ) -6.5 (p<0.0001)

FEV1: Forced Expiratory Volume in 1 second; TDI: Transition Dyspnea Index; CAT: COPD Assessment Test

Safety and Tolerability

This compound: In the Phase 2a trial, this compound was well tolerated, with a safety profile similar to both umeclidinium/vilanterol and placebo.[4][9] No serious adverse events were reported in the this compound treatment period.[4][9] The proportions of patients reporting treatment-emergent adverse events were 55.7% for this compound, 55.1% for UMEC/VI, and 51.5% for placebo.[4][14] Common treatment-emergent adverse events include headache, nasopharyngitis, and dizziness.[2]

Indacaterol/Glycopyrronium: This combination is generally well-tolerated.[13] Common side effects include dry mouth, cough, headache, and dizziness.[6] Serious side effects can include paradoxical bronchospasm, increased heart rate, and urinary retention.[6] In the FLAME study, the incidence of adverse events and deaths was similar between the indacaterol/glycopyrronium and salmeterol/fluticasone groups.[12] However, the incidence of pneumonia was higher in the salmeterol/fluticasone group.[12]

Experimental Protocols

This compound Phase 2a Clinical Trial (NCT03645434)[4][9]
  • Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.

  • Participants: 73 participants with moderate-to-severe COPD.

  • Treatment Arms:

    • Once-daily inhaled this compound 600 µg for 2 weeks.

    • Once-daily inhaled umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg for 2 weeks.

    • Once-daily inhaled placebo for 2 weeks.

  • Primary Outcome: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) on Day 15.

  • Secondary Outcomes: Change from baseline in peak FEV1, change from baseline in Breathlessness, Cough and Sputum Scale (BCSS), change from baseline in COPD Assessment Tool (CAT), adverse events, and pharmacokinetics.

Navafenterol_Phase2a_Workflow cluster_protocol This compound Phase 2a Trial Workflow Screening Screening of Moderate-to-Severe COPD Patients Randomization Randomization (n=73) Screening->Randomization Period1 Treatment Period 1 (2 weeks) Randomization->Period1 Washout1 Washout Period1->Washout1 ArmA This compound 600 µg ArmB UMEC/VI 62.5/25 µg ArmC Placebo Period2 Treatment Period 2 (2 weeks) Washout1->Period2 Washout2 Washout Period2->Washout2 Period3 Treatment Period 3 (2 weeks) Washout2->Period3 Endpoint Primary Endpoint Assessment: Trough FEV1 on Day 15 Period3->Endpoint

Figure 2: Experimental workflow for the this compound Phase 2a clinical trial.
Indacaterol/Glycopyrronium FLAME Clinical Trial (CQVA149A2318)[11]

  • Study Design: A 52-week, multicenter, randomized, double-blind, double-dummy, parallel-group, active-controlled study.

  • Participants: Patients with moderate to very severe COPD with a history of at least one exacerbation in the previous year.

  • Treatment Arms:

    • Once-daily inhaled indacaterol/glycopyrronium 110/50 µg.

    • Twice-daily inhaled salmeterol/fluticasone 50/500 µg.

  • Primary Objective: To demonstrate that indacaterol/glycopyrronium was at least non-inferior to salmeterol/fluticasone in terms of the rate of all COPD exacerbations during the 52-week treatment period.

  • Secondary Objectives: Rate and time to first moderate to severe COPD exacerbation, FEV1 and FVC at various time points, St. George's Respiratory Questionnaire (SGRQ-C) total score, and mean use of rescue therapy.

FLAME_Trial_Workflow cluster_protocol Indacaterol/Glycopyrronium FLAME Trial Workflow Screening Screening of Moderate-to-Very Severe COPD Patients with Exacerbation History RunIn Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization Treatment 52-Week Treatment Period Randomization->Treatment FollowUp 30-Day Follow-up Treatment->FollowUp Arm1 Indacaterol/Glycopyrronium 110/50 µg o.d. Arm2 Salmeterol/Fluticasone 50/500 µg b.i.d. Endpoint Primary Endpoint Assessment: Rate of COPD Exacerbations FollowUp->Endpoint

Figure 3: Experimental workflow for the Indacaterol/Glycopyrronium FLAME clinical trial.

Conclusion

This compound, as a single-molecule MABA, represents a novel approach to COPD treatment, demonstrating comparable efficacy in improving lung function and symptoms to an established LAMA/LABA combination in a Phase 2a trial.[4][9] Indacaterol/glycopyrronium is a well-established dual bronchodilator with a robust body of evidence supporting its efficacy in improving lung function, reducing exacerbations, and improving patient-reported outcomes.[15]

References

Validating the Dual-Receptor Occupancy of Navafenterol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navafenterol (AZD8871) is a novel, single-molecule, inhaled bronchodilator currently in development for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] As a muscarinic antagonist and β2-agonist (MABA), this compound is designed to offer the benefits of two established bronchodilator classes in a single molecule.[1][5] This guide provides a comparative analysis of the available data to validate the dual-receptor occupancy of this compound in vivo, comparing its performance with other established bronchodilators.

Executive Summary

This compound demonstrates potent and sustained dual engagement of M3 muscarinic and β2-adrenergic receptors. While direct in vivo receptor occupancy data in humans is not yet publicly available, a compelling body of evidence from in vitro binding assays and in vivo functional studies in animal models strongly supports its dual mechanism of action. This guide will delve into the preclinical and clinical data that substantiates the in vivo efficacy of this compound, offering a comparison with other long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs).

In Vitro Receptor Binding and Potency

In vitro studies are fundamental in establishing the affinity and potency of a drug for its target receptors. For this compound, these studies confirm a high affinity for both the human M3 muscarinic receptor and the β2-adrenergic receptor.

CompoundTarget ReceptorIn Vitro Potency (pIC50 / pEC50)SelectivityReference
This compound (AZD8871) Human M3 Receptor (antagonist) pIC50: 9.5 Kinetic selectivity for M3 over M2 [1][6][7]
Human β2-Adrenoceptor (agonist) pEC50: 9.5 3-fold selective over β1, 6-fold over β3 [1][6][7]
TiotropiumHuman M3 Receptor (antagonist)pKi: 9.9-10.2Long dissociation from M1 and M3
IndacaterolHuman β2-Adrenoceptor (agonist)pEC50: 8.5High intrinsic efficacy
UmeclidiniumHuman M3 Receptor (antagonist)pKi: 10.0N/A
VilanterolHuman β2-Adrenoceptor (agonist)pEC50: 9.4N/A

Note: pIC50 represents the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition. pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Data for comparators are derived from publicly available literature and may vary between studies.

In Vivo Validation of Dual-Receptor Occupancy

Direct quantification of receptor occupancy in vivo is often challenging. However, functional in vivo studies in preclinical models provide strong evidence of target engagement and the resulting physiological effects.

Preclinical Evidence in Animal Models

Studies in guinea pigs and dogs have been instrumental in demonstrating the in vivo efficacy and duration of action of this compound.[6][7]

  • Bronchoprotection: Nebulized this compound effectively prevented acetylcholine-induced bronchoconstriction in both guinea pigs and dogs.[6][7] This provides functional evidence of M3 receptor antagonism in the airways.

  • Long Duration of Action: In dogs, this compound demonstrated a bronchoprotective half-life of over 24 hours, supporting its potential for once-daily dosing in humans.[6][7]

  • Favorable Safety Profile: At doses that provided significant bronchoprotection, this compound had minimal effects on salivation and heart rate, suggesting a favorable therapeutic index.[6][7]

Clinical Efficacy in COPD Patients

Phase I and IIa clinical trials have provided robust evidence of this compound's efficacy and safety in patients with moderate to severe COPD.[8][9][10]

StudyComparisonKey FindingsReference
Phase I (NCT02573155)This compound vs. Placebo, Indacaterol, TiotropiumThis compound (400 µg and 1800 µg) showed statistically significant improvements in trough FEV1 compared to placebo. The 1800 µg dose was superior to both indacaterol and tiotropium.[8][10]
Phase IIa (NCT03645434)This compound (600 µg) vs. Placebo, Umeclidinium/VilanterolThis compound significantly improved trough FEV1 compared to placebo and showed comparable efficacy to the fixed-dose combination of umeclidinium/vilanterol.[9]

These clinical outcomes, demonstrating significant improvements in lung function (FEV1), are a direct consequence of the dual antagonism of M3 receptors and agonism of β2-adrenergic receptors in the airways, thus providing strong indirect validation of in vivo receptor occupancy.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for human M3 muscarinic and β2-adrenergic receptors.

Methodology (Radioligand Binding Assay):

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-NMS for M3 receptors, [3H]-CGP12177 for β2 receptors) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pIC50 is the negative logarithm of the IC50 value.

In Vivo Bronchoprotection Study in Guinea Pigs

Objective: To assess the ability of inhaled this compound to protect against acetylcholine-induced bronchoconstriction.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Drug Administration: Animals are exposed to an aerosol of this compound or vehicle control.

  • Bronchoconstriction Challenge: At various time points after drug administration, animals are challenged with an intravenous infusion of acetylcholine to induce bronchoconstriction.

  • Measurement of Airway Resistance: Changes in pulmonary airway resistance are measured using a whole-body plethysmograph.

  • Data Analysis: The dose of this compound required to inhibit the acetylcholine-induced increase in airway resistance by 50% (ED50) is calculated.

Visualizing the Mechanism of Action

Signaling Pathways

The dual action of this compound targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

G cluster_beta2 β2-Adrenergic Receptor Pathway cluster_m3 M3 Muscarinic Receptor Pathway Navafenterol_agonist This compound (Agonist) Beta2_AR β2-Adrenergic Receptor Navafenterol_agonist->Beta2_AR Activates Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Navafenterol_antagonist This compound (Antagonist) M3_R M3 Muscarinic Receptor Navafenterol_antagonist->M3_R Blocks Acetylcholine Acetylcholine Acetylcholine->M3_R Activates Gq Gq Protein M3_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Increased Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction G In_Vitro In Vitro Studies (Receptor Binding Assays) Preclinical Preclinical In Vivo Studies (Animal Models) In_Vitro->Preclinical Demonstrates Potency Phase1 Phase I Clinical Trials (Safety and Tolerability) Preclinical->Phase1 Informs Dosing Phase2 Phase II Clinical Trials (Efficacy and Dose-Ranging) Phase1->Phase2 Confirms Safety Validation Validation of Dual-Receptor Occupancy and Clinical Benefit Phase2->Validation Provides Clinical Evidence G This compound This compound Administration M3_Occupancy M3 Receptor Occupancy (Antagonism) This compound->M3_Occupancy Beta2_Occupancy β2 Receptor Occupancy (Agonism) This compound->Beta2_Occupancy Bronchodilation Enhanced and Sustained Bronchodilation M3_Occupancy->Bronchodilation Prevents Contraction Beta2_Occupancy->Bronchodilation Promotes Relaxation

References

Comparative Analysis of the Cross-Reactivity and Off-Target Binding Profiles of Navafenterol and Other Inhaled Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and off-target binding profiles of navafenterol, a novel dual-pharmacology muscarinic antagonist and β2 adrenergic receptor agonist (MABA), with other leading inhaled bronchodilators. Understanding the selectivity of these agents is crucial for predicting potential side effects and optimizing therapeutic strategies in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Executive Summary

This compound is a single-molecule therapy designed to target both M3 muscarinic and β2 adrenergic receptors. Preclinical data indicates a favorable selectivity profile. This guide presents available quantitative data on the binding affinities of this compound and its comparators—batefenterol, umeclidinium/vilanterol, indacaterol, and tiotropium—against a panel of off-target receptors. Detailed experimental protocols for key binding and functional assays are also provided to aid in the interpretation and replication of these findings.

On-Target and Off-Target Binding Profiles

The following tables summarize the available quantitative data on the binding affinities (Ki or IC50) of this compound and comparator drugs for their primary targets and a range of potential off-targets. Lower values indicate higher affinity.

Table 1: Binding Affinity (Ki/IC50, nM) of this compound and Comparators at Primary and Key Off-Targets

TargetThis compoundBatefenterolUmeclidiniumVilanterolIndacaterolTiotropium
Muscarinic M2 Receptor -1.4[1][2][3]---Similar affinity to M1/M3[4][5]
Muscarinic M3 Receptor Primary Target1.3[1][2][3]Primary Target--Primary Target
β1 Adrenergic Receptor ---Selective for β27.36 (pKi)[6][7]-
β2 Adrenergic Receptor Primary Target3.7[1][2][3]-Primary Target5.48 (pKi)[6][7]-
Histamine H1 Receptor 85 (IC50)-----
Kappa Opioid Receptor --69[8]---
Sigma Receptor (non-selective) --220[8]---
Ca2+ Channel (L-type, verapamil site) --330[8]---
Na+ Channel (site 2) --170[8]---
Dopamine Transporter --780[8]---
Data presented as Ki unless otherwise specified. pKi is the negative log of the molar concentration of the inhibitor. A higher pKi indicates higher affinity. Dashes indicate that data was not found in the searched literature.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the primary signaling cascades for the intended targets and a general workflow for assessing off-target binding.

Signaling_Pathways cluster_M3 Muscarinic M3 Receptor Pathway cluster_B2 β2 Adrenergic Receptor Pathway Navafenterol_M3 This compound (Antagonist) M3R M3 Receptor Navafenterol_M3->M3R Blocks Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ Release IP3->Ca2+ Contraction Smooth Muscle Contraction Ca2+->Contraction Navafenterol_B2 This compound (Agonist) B2AR β2 Receptor Navafenterol_B2->B2AR Activates Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Figure 1. Primary signaling pathways of this compound.

Experimental_Workflow Start Test Compound (e.g., this compound) Primary_Screen Primary Screen: Radioligand Binding Assay (Broad Receptor Panel) Start->Primary_Screen Hit_Identification Identify 'Hits' (Significant Inhibition >50%) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Concentration-Response Curves (Determine IC50/Ki) Hit_Identification->Secondary_Screen Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) (Agonist/Antagonist Mode) Secondary_Screen->Functional_Assay Data_Analysis Data Analysis & Profile Generation Functional_Assay->Data_Analysis End Selectivity Profile Data_Analysis->End

Figure 2. General workflow for off-target binding assessment.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.

General Protocol (Filtration-based):

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates through differential centrifugation. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and protease inhibitors, with the pH adjusted to physiological levels (e.g., 7.4).

  • Competition Binding:

    • A constant concentration of a specific radioligand (e.g., [3H]-labeled antagonist) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (competitor) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assays

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

General Protocol:

  • Cell Culture: Cells stably or transiently expressing the target receptor are seeded in multi-well plates.

  • Compound Treatment:

    • Agonist mode: Cells are treated with increasing concentrations of the test compound.

    • Antagonist mode: Cells are pre-incubated with increasing concentrations of the test compound followed by stimulation with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Stimulation/Inhibition: For Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin to induce a measurable cAMP level that can then be inhibited by the agonist.

  • Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for cAMP quantification.

    • Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

2. Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To determine the functional activity of a test compound at Gq-coupled receptors by measuring changes in intracellular calcium concentration.

General Protocol:

  • Cell Culture: Cells expressing the target Gq-coupled receptor are plated in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: A baseline fluorescence reading is taken before the automated addition of the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing) using an instrument like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Fluorescence Measurement: Changes in fluorescence are monitored in real-time immediately after compound addition.

  • Data Analysis: The increase in fluorescence intensity reflects the release of calcium from intracellular stores. Concentration-response curves are plotted to calculate EC50 or IC50 values.

Conclusion

The available data suggests that this compound possesses a promising selectivity profile, with its primary activity directed towards M3 muscarinic and β2 adrenergic receptors. The identified off-target activity at the histamine H1 receptor is moderate. Compared to other bronchodilators, a comprehensive cross-reactivity profile across a standardized panel of receptors is not yet publicly available for a direct, robust comparison. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for a thorough preclinical safety and efficacy assessment of novel respiratory therapeutics. Further research is warranted to fully elucidate the off-target binding profile of this compound in direct comparison to other established and emerging bronchodilators.

References

Navafenterol: An In Vitro Potency Comparison with Established COPD Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navafenterol (AZD8871) is a novel, single-molecule muscarinic antagonist and β2-adrenoceptor agonist (MABA) developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This guide provides a comparative overview of the in vitro potency of this compound against existing long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenoceptor agonists (LABAs) commonly used in COPD management. The data presented is compiled from publicly available pharmacological studies.

Quantitative Comparison of In Vitro Potency

The in vitro potency of this compound and other COPD treatments is summarized below. Potency is expressed as pEC50 for agonists (the negative logarithm of the molar concentration that produces 50% of the maximum possible response) and as pKi or pA2 for antagonists (the negative logarithm of the inhibition constant). Higher values indicate greater potency.

Drug ClassCompoundTargetPotency MetricPotency ValueSpecies/System
MABA This compound Human M3 Receptor pIC50 9.5 Recombinant Cells
This compound Human β2-Adrenoceptor pEC50 9.5 Recombinant Cells
LAMAUmeclidiniumHuman M3 ReceptorpKi11.2 (0.06 nM)CHO Cells
AclidiniumHuman M3 ReceptorpKiSubnanomolar affinityRecombinant Cells[1][2]
TiotropiumHuman M3 ReceptorpA2Potent antagonist-
GlycopyrroniumHuman M3 ReceptorpIC5010.4Guinea Pig Trachea[3]
LABAIndacaterolHuman β2-AdrenoceptorpEC508.06Recombinant Cells[4]
VilanterolHuman β2-AdrenoceptorpEC509.4Melonophore Assay
SalmeterolHuman β2-Adrenoceptor-log IC508.54 - 9.07Human Lung Tissue[5]
Formoterolβ2-Adrenoceptor-High Potency-[6]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental systems and methodologies across different studies.

Signaling Pathways and Experimental Workflow

The unique dual-action mechanism of this compound and the general workflow for assessing the in vitro potency of such compounds are illustrated in the following diagrams.

G cluster_0 M3 Muscarinic Receptor Pathway (Antagonism) cluster_1 β2-Adrenoceptor Pathway (Agonism) ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Constriction Bronchoconstriction Ca->Constriction Nava_M3 This compound Nava_M3->M3 Blocks Nava_B2 This compound B2 β2-Receptor Nava_B2->B2 Binds & Activates Gs Gs Protein B2->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Dual signaling pathway of this compound.

G cluster_agonist β2-Agonist Potency (cAMP Assay) cluster_antagonist M3-Antagonist Potency (Binding Assay) A1 Culture cells expressing β2-adrenoceptors (e.g., CHO, HEK293, primary ASM) A2 Incubate cells with varying concentrations of test agonist (e.g., this compound, Indacaterol) A1->A2 A3 Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) A2->A3 A4 Plot concentration-response curve A3->A4 A5 Calculate pEC50 value A4->A5 B1 Prepare cell membranes expressing M3 receptors B2 Incubate membranes with a radioligand (e.g., [³H]NMS) and varying concentrations of test antagonist (e.g., this compound, Umeclidinium) B1->B2 B3 Separate bound and free radioligand via filtration B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Calculate Ki/pKi value from competitive binding curve B4->B5

General experimental workflow for in vitro potency assessment.

Experimental Protocols

The determination of in vitro potency for bronchodilators typically involves two main types of assays: functional assays for agonists and binding assays for antagonists.

β2-Adrenoceptor Agonist Potency (cAMP Functional Assay)

This assay measures the functional response of cells to a β2-agonist.

  • Cell Culture : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably transfected to express human β2-adrenoceptors, are commonly used. Primary human airway smooth muscle (ASM) cells can also be utilized for a more physiologically relevant model.[3]

  • Agonist Stimulation : Cells are incubated with increasing concentrations of the β2-agonist (e.g., this compound, indacaterol). This stimulation activates the Gs protein-coupled pathway.

  • cAMP Measurement : Following incubation, the cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger in the β2-adrenoceptor signaling cascade, is quantified. This is often done using competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[3]

  • Data Analysis : A concentration-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The pEC50 value is then derived from this curve using non-linear regression.

M3-Muscarinic Receptor Antagonist Potency (Radioligand Binding Assay)

This assay determines the affinity of an antagonist for the M3 receptor.

  • Membrane Preparation : Cell membranes are prepared from CHO cells engineered to express high levels of the human M3 muscarinic receptor.

  • Competitive Binding : These membranes are incubated in a solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]4-DAMP) and varying concentrations of the unlabeled test compound (e.g., this compound, umeclidinium).

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data is used to generate a competition curve, from which the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to an inhibition constant (Ki), and subsequently pKi, using the Cheng-Prusoff equation.

Conclusion

In vitro studies demonstrate that this compound is a highly potent dual-acting agent, exhibiting strong antagonistic activity at the human M3 receptor and potent agonistic activity at the human β2-adrenoceptor. Its potency values are comparable to or exceed those of several established LAMA and LABA monotherapies for COPD. This dual pharmacology in a single molecule presents a promising therapeutic profile for providing effective bronchodilation. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel respiratory therapeutics.

References

A Comparative Meta-Analysis of Discontinued Multi-Antigen Binding Antibody (MABA) Drugs in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of multi-antigen binding antibodies (MABAs), including bispecific and trispecific antibodies, has been marked by both promising innovations and notable discontinuations. Understanding the trajectory of these discontinued agents provides invaluable insights into the challenges and future directions of MABA development. This guide offers a comparative meta-analysis of several discontinued MABA drugs, summarizing their clinical trial data, experimental protocols, and the reasons for their cessation.

I. The Anti-TIGIT Class: A Case Study in Futility

A significant number of discontinued MABAs belong to the anti-TIGIT (T-cell immunoreceptor with Ig and ITIM domains) class. These agents, often developed in combination with anti-PD-1/L1 therapies, aimed to reinvigorate the anti-tumor immune response. However, several late-stage clinical trials were terminated due to futility, failing to demonstrate a significant improvement in overall survival (OS) compared to existing treatments.

Discontinued Anti-TIGIT MABA Drugs: A Comparative Overview
Drug Name (Company)TargetsDiscontinued Clinical Trial(s)Reason for Discontinuation
Domvanalimab (Arcus/Gilead)TIGIT (Fc-silent) + PD-1 (Zimberelimab)STAR-221 (Phase 3)Futility: Did not improve Overall Survival (OS) compared to nivolumab plus chemotherapy.[1][2][3]
Ociperlimab (BeiGene)TIGIT + PD-1 (Tislelizumab)AdvanTIG-302 (Phase 3)Futility: Unlikely to meet the primary endpoint of Overall Survival (OS).[4][5][6]
Vibostolimab (Merck)TIGIT + PD-1 (Pembrolizumab)KEYVIBE-003, KEYVIBE-007 (Phase 3)Futility: Met pre-specified futility criteria for the primary endpoint of Overall Survival (OS).[7][8][9]
Experimental Protocols of Discontinued Anti-TIGIT MABA Trials

The following provides a high-level overview of the experimental designs for the pivotal Phase 3 trials that were discontinued.

STAR-221 (Domvanalimab) [1][10]

  • Title: A Phase 3, Randomized, Open-Label, Multicenter Study of Domvanalimab, Zimberelimab, and Chemotherapy Versus Nivolumab and Chemotherapy in Previously Untreated, Locally Advanced, Unresectable or Metastatic Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma.

  • Primary Endpoint: Overall Survival (OS).

  • Experimental Arm: Domvanalimab + Zimberelimab + Chemotherapy (FOLFOX or CAPOX).

  • Control Arm: Nivolumab + Chemotherapy (FOLFOX or CAPOX).

  • Patient Population: First-line, HER2-negative, advanced gastric, GEJ, or esophageal adenocarcinoma.

AdvanTIG-302 (Ociperlimab) [4][11]

  • Title: A Phase 3, Randomized, Double-Blind Study of Ociperlimab in Combination with Tislelizumab Versus Pembrolizumab in Previously Untreated Patients with Locally Advanced or Metastatic Non-Small Cell Lung Cancer (NSCLC) with a PD-L1 Tumor Proportion Score ≥50%.

  • Primary Endpoint: Overall Survival (OS).

  • Experimental Arm: Ociperlimab + Tislelizumab.

  • Control Arm: Pembrolizumab + Placebo.

  • Patient Population: First-line, PD-L1 high (TPS ≥50%), metastatic NSCLC without EGFR or ALK mutations.

KEYVIBE-003 (Vibostolimab) [7][12][13]

  • Title: A Phase 3, Randomized, Double-Blind Study of Pembrolizumab with or without Vibostolimab in Participants with Previously Untreated, PD-L1 Positive, Metastatic Non-Small Cell Lung Cancer (NSCLC).

  • Primary Endpoint: Overall Survival (OS).

  • Experimental Arm: Vibostolimab + Pembrolizumab.

  • Control Arm: Pembrolizumab + Placebo.

  • Patient Population: First-line, PD-L1 positive (TPS ≥1%), metastatic NSCLC without EGFR or ALK mutations.

KEYVIBE-007 (Vibostolimab) [7][14][15]

  • Title: A Phase 3, Randomized, Double-Blind Study of Pembrolizumab and Vibostolimab with Chemotherapy Versus Pembrolizumab with Chemotherapy in Participants with Previously Untreated Metastatic Non-Small Cell Lung Cancer (NSCLC).

  • Primary Endpoint: Overall Survival (OS).

  • Experimental Arm: Vibostolimab + Pembrolizumab + Chemotherapy.

  • Control Arm: Pembrolizumab + Placebo + Chemotherapy.

  • Patient Population: First-line, metastatic NSCLC without EGFR or ALK mutations.

Signaling Pathway of TIGIT and PD-1 Coinhibition

TIGIT_PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell APC APC TCR TCR APC->TCR MHC-Antigen TIGIT TIGIT APC->TIGIT PVR/PVRL2 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Co-stimulation Tcell T-Cell TCR->Tcell Activation PD1->Tcell Inhibition TIGIT->Tcell Inhibition CD28->Tcell Activation Anti_PD1 Anti-PD-1 mAb (e.g., Zimberelimab, Pembrolizumab) Anti_PD1->PD1 Blockade Anti_TIGIT Anti-TIGIT MABA (e.g., Domvanalimab, Ociperlimab, Vibostolimab) Anti_TIGIT->TIGIT Blockade

Figure 1: Simplified signaling pathway of T-cell activation and the intended mechanism of action for anti-TIGIT and anti-PD-1 combination therapy.

II. Other Discontinued MABA Drugs

Beyond the anti-TIGIT class, other MABAs with different mechanisms of action have also been discontinued for various reasons, including safety concerns.

COVA322 (Covagen)
  • Targets: TNF-α and IL-17A

  • Intended Indication: Psoriasis and other inflammatory diseases.

  • Discontinued Clinical Trial: Phase 1b/2a (NCT02243787).[16][17][18]

  • Reason for Discontinuation: Based on the observed safety profile of COVA322, the sponsor decided to stop the clinical study.[16]

Experimental Protocol for COVA322 Phase 1b/2a Trial [16][18]

  • Title: A Randomised, Double-Blind, Placebo-Controlled, Sequential, Ascending Single-Dose, Parallel Group Study to Evaluate Safety, Tolerability, Biological Activity, and Systemic Exposure of COVA322 in Patients With Stable Chronic Moderate-to-Severe Plaque Psoriasis.

  • Primary Endpoints: Safety and tolerability.

  • Experimental Design: Single ascending doses of COVA322 or placebo administered as an intravenous infusion.

  • Patient Population: 39 patients with stable chronic moderate-to-severe plaque psoriasis.

Additional Discontinued MABAs
Drug Name (Company)TargetsLast Known Clinical PhaseReason for Discontinuation
MCLA-128 (Zenocutuzumab) (Merus)HER2 and HER3Phase 1/2While still under investigation for NRG1 fusion cancers, development for other indications has been deprioritized.[19][20][21]
REGN1979 (Odronextamab) (Regeneron)CD20 and CD3Phase 1Development status is unclear, with some reports of discontinuation due to adverse events, while other trials appear ongoing.[22][23][24]
AMG 211 (MEDI-565) (Amgen/MedImmune)CEA and CD3Phase 1Development appears to have been discontinued, though specific reasons are not widely publicized.[25][26]

III. Meta-Analysis and Future Perspectives

The discontinuation of these MABA drugs underscores several key challenges in the field:

  • Target Selection and Synergy: The failure of the anti-TIGIT class, despite a strong preclinical rationale, highlights the complexity of immune checkpoint regulation and the difficulty in predicting synergistic effects in humans.

  • Safety and Tolerability: As seen with COVA322, unexpected safety signals can emerge even in early-phase trials, emphasizing the need for robust preclinical safety assessment and careful dose-escalation strategies.

  • Competitive Landscape: The high bar set by existing successful immunotherapies, such as anti-PD-1 monotherapy, makes it challenging for new combination therapies to demonstrate a significant improvement in overall survival.

The lessons learned from these discontinued programs are crucial for guiding future MABA development. A deeper understanding of tumor biology, more predictive preclinical models, and innovative clinical trial designs will be essential for unlocking the full therapeutic potential of multi-antigen binding antibodies.

General Workflow for MABA Clinical Development and Discontinuation

MABA_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Target_ID Target Identification & Validation Lead_Opt Lead Optimization Target_ID->Lead_Opt Preclinical_Tox Preclinical Toxicology Lead_Opt->Preclinical_Tox Phase1 Phase 1 (Safety & Dose) Preclinical_Tox->Phase1 Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 Discontinuation Discontinuation Phase1->Discontinuation Negative Outcome Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Phase2->Discontinuation Negative Outcome Approval Regulatory Approval Phase3->Approval Positive Outcome Phase3->Discontinuation Negative Outcome (e.g., Futility, Safety) note1 Reasons for Discontinuation: - Lack of Efficacy - Unacceptable Toxicity - Strategic/Commercial Decisions Discontinuation->note1

Figure 2: A generalized workflow illustrating the stages of MABA clinical development and potential points of discontinuation.

References

Benchmarking the Safety Profile of Navafenterol Against Other Bronchodilators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Navafenterol, a novel dual-pharmacology bronchodilator, with other established bronchodilators. The information is compiled from publicly available clinical trial data and pharmacological literature to assist researchers and drug development professionals in evaluating the relative safety of these therapies.

Introduction to this compound

This compound is an investigational long-acting dual-pharmacology molecule that combines a muscarinic receptor antagonist (M3 antagonist) and a β2-adrenoceptor agonist (LABA) in a single entity.[1] This dual mechanism of action is designed to provide effective bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD).[2] As with any new therapeutic agent, a thorough assessment of its safety profile in relation to existing treatments is crucial.

Comparative Safety Profile: this compound vs. Other Bronchodilators

Clinical trial data provides the primary basis for comparing the safety of different bronchodilators. The following tables summarize the frequency of treatment-emergent adverse events (TEAEs) for this compound and a selection of commonly used long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and combination therapies. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and trial duration.

Table 1: Frequency of Overall and Serious Adverse Events

Drug ClassDrugOverall TEAEs (%)Serious AEs (%)Placebo (%)
MABA This compound (400 µg) 52.9[3]-34.4[3]
This compound (1800 µg) 22.6[3]-34.4[3]
LABA Salbutamol34[4]2[4]Varies by study
FormoterolIncreased vs. PlaceboIncreased vs. PlaceboVaries by study
Indacaterol (150 µg)49.3[5]-46.8[5]
LAMA Tiotropium44-59[6]4-6[6]46[6]
LAMA/LABA Umeclidinium/Vilanterol44-59[6]3-10[6]46[6]

Data presented as ranges where multiple studies are cited. A dash (-) indicates data not specified in the provided search results.

Table 2: Frequency of Common and Cardiovascular Adverse Events

Drug ClassDrugHeadache (%)Nasopharyngitis (%)Cough (%)Cardiovascular AEs (%)
MABA This compound Common[7]Common[7]-Dose-dependent increase in heart rate[8]
LABA Salbutamol---Palpitations/Tachycardia are frequent[4]
Formoterol---Cardiac-related deaths have been studied[9]
Indacaterol (150 µg)--6.2[5]-
LAMA Tiotropium--2.4[10]0.93 (RR vs. Placebo)[11]
LAMA/LABA Umeclidinium/VilanterolYes[12]Yes[3]Yes[12]2.2 (per 100 patient-years)

Data presented as ranges or qualitative descriptions where specific percentages were not available in the search results. A dash (-) indicates data not specified. RR = Risk Ratio.

Experimental Protocols for Safety Assessment

The safety of inhaled bronchodilators is evaluated through a rigorous series of preclinical and clinical studies.

Preclinical Safety Assessment

Preclinical evaluation is conducted under Good Laboratory Practice (GLP) guidelines and involves both in vitro and in vivo studies to identify potential toxicities before human trials.

  • In Vitro Assays:

    • hERG (human Ether-à-go-go-Related Gene) Assay: This is a crucial in vitro assay to assess the potential for a drug to cause QT interval prolongation, a risk factor for cardiac arrhythmias. The assay typically uses mammalian cell lines overexpressing the hERG potassium channel. The effect of the test compound on the channel's current is measured using patch-clamp electrophysiology.

    • Comprehensive in vitro Proarrhythmia Assay (CiPA): This newer initiative combines in vitro assays on multiple human cardiac ion channels with in silico modeling to provide a more comprehensive assessment of proarrhythmic risk.

    • Cardiomyocyte-based Assays: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to assess a compound's effects on cardiac cell beating, viability, and electrophysiology.

  • In Vivo Toxicology Studies:

    • Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).

    • Route of Administration: For inhaled drugs, toxicity studies are conducted via the inhalation route to assess both local (respiratory tract) and systemic effects.

    • Study Duration: These include single-dose acute toxicity studies, repeated-dose sub-chronic (e.g., 28-day) and chronic (e.g., 3-6 months) toxicity studies.

    • Endpoints: Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathological examination of all major organs, with a particular focus on the respiratory tract and cardiovascular system. Cardiovascular safety is further assessed through telemetry monitoring of electrocardiograms (ECG), heart rate, and blood pressure in conscious, freely moving animals.

Clinical Trial Safety Assessment

Clinical trials are designed to evaluate the safety and efficacy of a new drug in humans. Safety assessments are a primary objective in all phases of clinical development.

  • Phase I Studies: These are typically conducted in healthy volunteers to assess initial safety, tolerability, and pharmacokinetics. Doses are escalated to determine the maximum tolerated dose. Safety monitoring includes frequent measurement of vital signs, continuous ECG monitoring (including Holter monitoring for detailed arrhythmia detection), and regular blood and urine tests.

  • Phase II and III Studies: These studies are conducted in patients with the target disease (e.g., COPD). They are often randomized, double-blind, and placebo- or active-controlled.

    • Adverse Event Monitoring: All adverse events (AEs) are systematically collected, documented, and classified by severity and relationship to the study drug. Serious adverse events (SAEs) are reported to regulatory authorities.

    • Cardiovascular Safety: In addition to routine ECGs and vital signs, specific cardiovascular safety studies may be conducted, such as thorough QT/QTc studies, to definitively assess the effect on cardiac repolarization. Ambulatory blood pressure monitoring may also be employed.

    • Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including potassium and glucose levels, which can be affected by β2-agonists), and urinalysis is performed.

Signaling Pathways and Mechanisms of Action

The therapeutic and adverse effects of this compound and other bronchodilators are mediated through their interaction with specific G-protein coupled receptors (GPCRs) in the airways and other tissues.

Therapeutic Signaling Pathway: Bronchodilation

This compound's dual action targets two distinct pathways to achieve bronchodilation.

Therapeutic_Signaling_Pathway cluster_beta2 β2-Adrenergic Agonism cluster_m3 Muscarinic Antagonism Beta2_Agonist β2-Agonist (e.g., this compound, Salbutamol, Formoterol) Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Gs_alpha Gsα Beta2_Receptor->Gs_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to M3_Antagonist M3 Antagonist (e.g., this compound, Tiotropium) M3_Receptor Muscarinic M3 Receptor M3_Antagonist->M3_Receptor Blocks Contraction Airway Smooth Muscle Contraction Gq_alpha Gqα M3_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Ca_release->Contraction Leads to

Caption: Therapeutic signaling pathways of bronchodilators.

Adverse Effect Signaling Pathways

The same receptors that mediate the therapeutic effects of bronchodilators can also trigger adverse effects when activated in other tissues or when overstimulated.

Adverse_Effect_Signaling_Pathways cluster_beta_adverse β-Adrenergic Adverse Effects cluster_muscarinic_adverse Muscarinic Antagonist Adverse Effects Beta_Agonist β-Agonist Beta1_Receptor_Heart β1-Adrenergic Receptor (Heart) Beta_Agonist->Beta1_Receptor_Heart Beta2_Receptor_Skeletal β2-Adrenergic Receptor (Skeletal Muscle) Beta_Agonist->Beta2_Receptor_Skeletal Tachycardia Tachycardia Beta1_Receptor_Heart->Tachycardia Stimulation leads to Tremor Tremor Beta2_Receptor_Skeletal->Tremor Stimulation leads to Muscarinic_Antagonist Muscarinic Antagonist M_Receptor_Salivary Muscarinic Receptors (Salivary Glands) Muscarinic_Antagonist->M_Receptor_Salivary Blockade leads to M_Receptor_Bladder Muscarinic Receptors (Bladder) Muscarinic_Antagonist->M_Receptor_Bladder Blockade leads to Dry_Mouth Dry Mouth M_Receptor_Salivary->Dry_Mouth Urinary_Retention Urinary Retention M_Receptor_Bladder->Urinary_Retention

Caption: Signaling pathways of common bronchodilator adverse effects.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a new bronchodilator like this compound.

Experimental_Workflow Preclinical Preclinical Safety Assessment IND Investigational New Drug (IND) Application Preclinical->IND In_Vitro In Vitro Assays (e.g., hERG, CiPA) In_Vitro->Preclinical In_Vivo In Vivo GLP Toxicology (Rodent & Non-rodent) In_Vivo->Preclinical Clinical_Trials Clinical Trials IND->Clinical_Trials Phase1 Phase I (Healthy Volunteers) Clinical_Trials->Phase1 Phase2 Phase II (Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Studies) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Post_Marketing Post-Marketing Surveillance (Phase IV) NDA->Post_Marketing

Caption: Typical experimental workflow for bronchodilator safety assessment.

Conclusion

Based on the available clinical trial data, this compound appears to have a safety and tolerability profile that is generally comparable to other established bronchodilators. The most commonly reported adverse events, such as headache and nasopharyngitis, are consistent with those seen with other inhaled respiratory medications.[7] The observed dose-dependent increase in heart rate is a known class effect of β2-agonists.[8]

The comprehensive preclinical and clinical safety evaluation programs outlined in this guide are essential for fully characterizing the safety profile of any new bronchodilator. Continued monitoring and data collection from ongoing and future clinical trials will be critical to further refine the understanding of this compound's long-term safety and its place in the therapeutic landscape for obstructive airway diseases. This guide serves as a foundational resource for researchers and drug development professionals to facilitate an informed and objective assessment of this compound's safety in comparison to other available bronchodilator therapies.

References

A Comprehensive Comparison of Navafenterol's In Vitro and In Vivo Efficacy for COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navafenterol (AZD8871) is an investigational long-acting dual-pharmacology molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA) in a single entity.[1][2][3] This unique profile offers a novel therapeutic approach for chronic obstructive pulmonary disease (COPD) by combining two established mechanisms of bronchodilation. This guide provides an objective comparison of this compound's performance with alternative therapies, supported by experimental data from in vitro and in vivo studies.

In Vitro Efficacy: Potent Dual Pharmacology

This compound has demonstrated potent and selective activity at both human muscarinic M3 receptors and β2-adrenergic receptors in a variety of in vitro assays.

Receptor Binding and Potency
TargetParameterThis compoundBatefenterolTiotropiumIndacaterolUmeclidiniumVilanterol
Human M3 Receptor pIC50 (binding affinity)9.5[1]-High Affinity[4]-High Affinity[5]-
Human M2 Receptor pIC50 (binding affinity)--High Affinity[4]---
Human M3 Receptor Half-life (kinetic selectivity)4.97 hours[1]-----
Human M2 Receptor Half-life (kinetic selectivity)0.46 hours[1]-----
Human β2-adrenoceptor pEC50 (agonist potency)9.5[1]--High Affinity[6]-High Affinity[5]
Human β1-adrenoceptor Selectivity vs. β23-fold lower affinity[1]-----
Human β3-adrenoceptor Selectivity vs. β26-fold lower affinity[1]-----

"-" indicates data not available in the searched resources.

Functional Activity in Isolated Tissues

In isolated guinea pig trachea, this compound demonstrated potent dual functional activity, causing relaxation of pre-contracted tissues.[1] It exhibited a higher muscarinic antagonist component compared to another MABA, batefenterol, in human bronchi.[1]

In Vivo Efficacy: Clinical Correlation

Clinical trials in patients with moderate-to-severe COPD have demonstrated a strong correlation with the in vitro findings, showing significant and clinically meaningful improvements in lung function.

Phase I and IIa Clinical Trial Data
StudyTreatment ArmsKey Efficacy EndpointResults
Phase I (NCT02573155) [7]This compound (400 µg, 1800 µg), Placebo, Indacaterol (150 µg), Tiotropium (18 µg)Change from baseline in trough FEV1 on Day 2- this compound 400 µg: 0.111 L vs. Placebo (p < 0.0001)- this compound 1800 µg: 0.210 L vs. Placebo (p < 0.0001)- this compound 1800 µg was superior to both indacaterol and tiotropium (p < 0.05).
Phase IIa (NCT03645434) This compound (600 µg), Placebo, Umeclidinium/Vilanterol (UMEC/VI; 62.5/25 µg)Change from baseline in trough FEV1 on Day 15- this compound: 0.202 L vs. Placebo (p < 0.0001)- No significant difference between this compound and UMEC/VI.

Signaling Pathway and Experimental Workflows

This compound's Dual-Action Signaling Pathway

This compound's single-molecule structure allows it to simultaneously interact with two distinct G-protein coupled receptors on airway smooth muscle cells.

This compound Signaling Pathway cluster_M3 M3 Muscarinic Receptor Pathway cluster_beta2 β2-Adrenergic Receptor Pathway This compound This compound M3_receptor M3 Receptor This compound->M3_receptor antagonizes beta2_receptor β2 Receptor This compound->beta2_receptor agonizes Gq Gq Protein M3_receptor->Gq activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Relaxation Bronchodilation Gs Gs Protein beta2_receptor->Gs activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Relaxation

This compound's dual mechanism of action.
Experimental Workflow: In Vitro Receptor Binding Assay

The affinity of this compound for muscarinic receptors is determined using radioligand binding assays.

Receptor Binding Assay Workflow start Start prep Prepare cell membranes expressing M3 receptors start->prep incubate Incubate membranes with radiolabeled ligand ([³H]-NMS) and varying concentrations of this compound prep->incubate filter Separate bound and free radioligand by filtration incubate->filter measure Measure radioactivity of bound ligand filter->measure analyze Analyze data to determine IC50 and pIC50 measure->analyze end End analyze->end

Workflow for determining receptor binding affinity.
Experimental Workflow: In Vivo Clinical Trial (FEV1 Measurement)

The in vivo efficacy of this compound is primarily assessed by measuring changes in lung function, specifically the forced expiratory volume in one second (FEV1).

FEV1 Measurement Workflow start Patient Recruitment (Moderate-to-Severe COPD) randomization Randomization to treatment arms (this compound, Placebo, Comparator) start->randomization treatment Treatment Period (e.g., 14 days) randomization->treatment spirometry Perform Spirometry at baseline and specified time points treatment->spirometry measure_fev1 Measure FEV1 spirometry->measure_fev1 data_analysis Analyze change from baseline in trough FEV1 measure_fev1->data_analysis end End of Study data_analysis->end

Workflow for assessing in vivo efficacy in clinical trials.

Experimental Protocols

In Vitro Receptor Binding Assays (Summarized from Aparici et al., 2019[1])
  • Objective: To determine the binding affinity of this compound for human muscarinic M3 receptors.

  • Method: Radioligand competition binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.

  • Procedure:

    • Membranes were incubated with a fixed concentration of the radioligand [3H]-N-methylscopolamine ([3H]-NMS).

    • Increasing concentrations of this compound were added to compete for binding with the radioligand.

    • After incubation, bound and free radioligand were separated by filtration.

    • The radioactivity of the filter-bound complex was measured using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the pIC50 was calculated.

In Vivo Clinical Trial (NCT03645434) (Summarized from Singh et al., 2022)
  • Objective: To evaluate the efficacy and safety of once-daily this compound compared with placebo and an active comparator (umeclidinium/vilanterol) in patients with moderate-to-severe COPD.

  • Study Design: A phase 2a, randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.

  • Participants: 73 patients with moderate-to-severe COPD.

  • Interventions:

    • This compound 600 µg once daily via inhalation.

    • Placebo once daily.

    • Umeclidinium/vilanterol (62.5/25 µg) once daily.

  • Primary Outcome: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.

  • Procedure:

    • Following a screening period, eligible patients were randomized to one of the three treatment sequences.

    • Each treatment period lasted for 14 days, followed by a washout period.

    • Spirometry was performed at screening, at baseline (Day 1 of each treatment period), and on Day 15 to measure FEV1.

    • The change from baseline in trough FEV1 was calculated for each treatment.

Conclusion

The available in vitro and in vivo data demonstrate a strong correlation in the efficacy of this compound. Its potent dual M3 antagonist and β2 agonist activity observed in preclinical studies translates to clinically significant bronchodilation in patients with COPD. Comparative studies show that this compound's efficacy is superior to placebo and comparable to established therapies, including LAMA/LABA fixed-dose combinations. These findings support the continued development of this compound as a promising novel treatment for COPD.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Navafenterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Navafenterol. As a potent active pharmaceutical ingredient (API), stringent adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. The following procedures are based on established best practices for handling potent compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Activity Recommended PPE Rationale
General Laboratory Operations - Lab coat- Safety glasses with side shields- Nitrile glovesStandard laboratory practice to protect against incidental contact.[1]
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleevesHigh risk of aerosolization and inhalation of potent powders.[2] Full respiratory protection and double-gloving provide an extra barrier against contamination.[1][2]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[2] Engineering controls like a fume hood are the primary means of protection.[2]
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant bootsTo protect against splashes and direct contact with contaminated materials.[3]

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[3]

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling potent compounds like this compound is essential for safety.

1. Preparation:

  • Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood.[3]

  • Ventilation: Ensure proper ventilation to minimize inhalation exposure.[3]

  • Equipment: Assemble all necessary equipment and PPE before commencing work.[3]

  • Minimize Quantity: Handle the minimum quantity of the compound necessary for the experiment.[3]

2. Handling:

  • PPE: Wear the appropriate PPE at all times.[3]

  • Avoid Contact: Take all necessary precautions to avoid skin and eye contact.[3]

  • Aerosol Prevention: Prevent the generation of aerosols. When handling powders, use techniques such as wet-wiping for cleaning surfaces.[3]

  • Decontamination: Decontaminate all equipment after use.[3]

3. Weighing:

  • Perform all weighing of solid this compound within a fume hood.[3]

  • Use disposable weigh boats to minimize contamination of balances.[3]

4. Solution Preparation:

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.[3]

5. Post-Handling:

  • Work Surface Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.[3]

  • Equipment Decontamination: Decontaminate all reusable equipment according to established laboratory procedures.[3]

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]

Operational and Disposal Plans

A clear plan for the disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.

Waste Type Disposal Protocol Key Considerations
Unused/Expired this compound - Dispose of through a certified hazardous waste vendor.- High-temperature incineration is the recommended method for many pharmaceuticals.[3][4]The container must be compatible with the chemical and clearly labeled as a potent compound.[2] Do not dispose of down the drain.[5]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[2]Minimize handling of contaminated items and do not overfill waste containers.[2]
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[2][3]Follow established procedures for doffing contaminated PPE.
Empty Containers - Decontaminate the container before disposal.- Obliterate or remove all labels from the empty container before final disposal.[3]Ensure no residual product remains.

Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[5]

Spill Management Workflow

In the event of a spill, a clear and practiced response is essential.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Trained Personnel Only) cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill (Size, Nature of Material) Isolate->Assess Consult Consult Spill Response Plan Assess->Consult Don_PPE Don Appropriate PPE Consult->Don_PPE Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Spill Contain->Neutralize Collect Collect Residue Neutralize->Collect Package Package Waste Collect->Package Label Label as Hazardous Waste Package->Label Decontaminate Decontaminate Area & Equipment Label->Decontaminate Dispose Dispose via Certified Vendor Decontaminate->Dispose

Caption: Workflow for the safe management of a this compound spill.

Signaling Pathway for Safe Handling Logic

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

Safe_Handling_Logic cluster_planning Planning Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase Risk_Assessment Conduct Risk Assessment Review_Protocols Review Handling & Disposal Protocols Risk_Assessment->Review_Protocols Prepare_Workspace Prepare Designated Workspace & Spill Kit Review_Protocols->Prepare_Workspace Select_PPE Select & Don Appropriate PPE Prepare_Workspace->Select_PPE Handle_Compound Handle this compound per Protocol Select_PPE->Handle_Compound Decontaminate Decontaminate Workspace & Equipment Handle_Compound->Decontaminate Dispose_Waste Dispose of Waste Correctly Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Logical flow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Navafenterol
Reactant of Route 2
Navafenterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.